Product packaging for Azido-PEG7-t-butyl ester(Cat. No.:)

Azido-PEG7-t-butyl ester

Katalognummer: B11826033
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: KNNPWJYJJZETEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Azido-PEG7-t-butyl ester is a useful research compound. Its molecular formula is C21H41N3O9 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41N3O9 B11826033 Azido-PEG7-t-butyl ester

Eigenschaften

Molekularformel

C21H41N3O9

Molekulargewicht

479.6 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3

InChI-Schlüssel

KNNPWJYJJZETEL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Herkunft des Produkts

United States

Foundational & Exploratory

The Versatile Role of Azido-PEG7-t-butyl Ester in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG7-t-butyl ester has emerged as a critical chemical tool in the rapidly evolving landscape of targeted therapeutics and bioconjugation. This heterobifunctional linker, characterized by a terminal azide (B81097) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a unique combination of functionalities that are highly valued in the synthesis of complex biomolecules. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with technical data, experimental protocols, and visual diagrams to facilitate its effective use in research and development.

Core Functionality: A Bridge for Targeted Protein Degradation

The molecular architecture of this compound is ingeniously designed for the modular synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] this compound serves as a versatile building block for this linker component.

The azide (N3) group is a key functional handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[5] This allows for the covalent attachment of the linker to a molecule bearing a complementary functional group, typically an alkyne, through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

The polyethylene glycol (PEG) chain with seven ethylene (B1197577) glycol units provides several advantages. The hydrophilic nature of the PEG spacer can enhance the solubility and reduce the aggregation of the resulting PROTAC molecule, which is often a significant challenge in drug development.[6][7] The length and flexibility of the PEG7 chain are also critical in optimizing the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination of the target protein.[]

The t-butyl ester serves as a protecting group for a carboxylic acid. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid.[9] This unmasked carboxylic acid can then be used for subsequent conjugation reactions, typically forming an amide bond with an amine-functionalized molecule.

Physicochemical and Biological Properties

While specific quantitative data for this compound is not extensively consolidated in publicly available literature, the properties of PEG-containing linkers in PROTACs have been widely studied. The inclusion of a PEG7 spacer generally imparts increased hydrophilicity and can influence the overall physicochemical properties of the final PROTAC molecule.

PropertyGeneral Influence of PEG7 LinkerReference
Solubility Increased aqueous solubility compared to alkyl linkers.[6][7]
Cell Permeability Can be modulated; the flexible nature may aid in cellular uptake.[10]
Metabolic Stability The ether linkages in PEG are generally more stable to metabolic degradation than ester bonds.[11]
PROTAC Efficacy (DC50/Dmax) Linker length is a critical determinant of degradation efficiency and maximal degradation. Optimal length is target-dependent.[][12][13][14]

Note: DC50 is the concentration of a PROTAC at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achievable with a given PROTAC.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions is highly recommended for specific substrates.

Protocol 1: Deprotection of the t-Butyl Ester

This step is necessary to reveal the carboxylic acid for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M solution).

  • Add an excess of TFA (e.g., 10-20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Azido-PEG7-acid.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized linker to an alkyne-containing molecule (e.g., a POI ligand).

Materials:

  • Azido-PEG7-linker intermediate (either before or after t-butyl ester deprotection and subsequent conjugation)

  • Alkyne-functionalized molecule (e.g., POI ligand or E3 ligase ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve the azide-containing linker and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of CuSO4 and the copper ligand (e.g., THPTA for aqueous solutions).

  • Add the CuSO4/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as preparative HPLC.[15][16][17]

Protocol 3: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is often preferred for biological applications to avoid copper-induced cytotoxicity.

Materials:

  • Azido-PEG7-linker intermediate

  • A strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)

  • Solvent (e.g., DMSO, DMF, or aqueous buffers)

  • Standard laboratory glassware

Procedure:

  • Dissolve the azide-containing linker and the strained alkyne-functionalized molecule in the chosen solvent.

  • Mix the solutions and stir at room temperature. The reaction proceeds without a catalyst.

  • Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne. Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product using a suitable method like preparative HPLC.[18][19][20]

Visualizing the Molecular Logic

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_alternative Alternative Route A This compound B Deprotection (TFA/DCM) A->B Step 1 H Click Chemistry First A->H C Azido-PEG7-acid B->C D Amide Coupling (e.g., with E3 Ligand-NH2) C->D Step 2a E Azide-PEG7-E3 Ligand Conjugate D->E F Click Chemistry (CuAAC or SPAAC) (with POI Ligand-Alkyne) E->F Step 2b G Final PROTAC Molecule F->G I Deprotection H->I J Amide Coupling I->J J->G Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 POI Target Protein (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ub_POI Poly-ubiquitinated Target Protein TernaryComplex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

References

An In-depth Technical Guide to Azido-PEG7-t-butyl ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG7-t-butyl ester is a heterobifunctional molecule that has emerged as a critical tool in modern drug discovery and development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This comprehensive technical guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in the synthesis of PROTACs and its utility in bioconjugation via "click chemistry."

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts increased hydrophilicity and flexibility to the molecule.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2596867-40-0[1]
Molecular Formula C21H41N3O9[1]
Molecular Weight 479.57 g/mol Calculated
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-][1]
Appearance White to off-white solid or viscous oilGeneral observation for similar PEG compounds
Purity Typically >95%[2]
Storage -20°C, under inert atmosphere[1]

Solubility and Stability:

The PEG component of this compound enhances its solubility in a range of aqueous and organic solvents.[3][4] PEGs are generally soluble in water, ethanol, DMF, DMSO, and chlorinated solvents like dichloromethane (B109758).[3][4] The azide group is remarkably stable under most reaction conditions, making it suitable for multi-step syntheses.[2] The t-butyl ester is a robust protecting group, stable to basic conditions but readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid.[5][6]

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable reagent in several areas of drug development.

PROTAC Linker

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8]

The linker is a critical component of a PROTAC, influencing its:

  • Solubility and Cell Permeability: The hydrophilic PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability.[7][9]

  • Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the effective formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for target degradation.[10]

The azide and protected carboxyl functionalities of this compound allow for the sequential and controlled conjugation of the POI-binding ligand and the E3 ligase-binding ligand.

Click Chemistry

The azide group of this compound enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the PEG chain to molecules containing a terminal alkyne.[13] This is particularly useful for the bioconjugation of peptides, proteins, and other biomolecules.

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the E3 ligase ligand is first attached to the linker, followed by deprotection and coupling of the POI ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Deprotection of this compound: The t-butyl ester is removed by treating this compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield Azido-PEG7-acid.

  • Amide Coupling: The resulting Azido-PEG7-acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred for 10-15 minutes to activate the carboxylic acid.

  • Addition of E3 Ligase Ligand: The amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) (1.2 eq) is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature for 4-12 hours and monitored by LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: "Click" Reaction with POI Ligand

  • Preparation of Reaction Mixture: The azide-functionalized E3-ligase-linker conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) are dissolved in a suitable solvent system, such as a mixture of t-butanol and water.

  • Addition of Catalysts: A solution of copper(II) sulfate (CuSO4) (e.g., 0.1 eq) and a reducing agent such as sodium ascorbate (B8700270) (e.g., 0.2 eq) are added to the reaction mixture. A copper-stabilizing ligand like TBTA can also be included.

  • Reaction and Purification: The reaction mixture is stirred at room temperature for 2-12 hours and monitored by LC-MS. Upon completion, the solvent is removed, and the crude PROTAC is purified by preparative HPLC to yield the final product.

Western Blot Analysis of PROTAC-mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome targeted to Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start linker_prep Prepare Azido-PEG7-acid (Deprotection of t-butyl ester) start->linker_prep couple_e3 Couple E3 Ligase Ligand (Amide bond formation) linker_prep->couple_e3 purify1 Purification 1 (Chromatography) couple_e3->purify1 click_reaction Click Reaction with Alkyne-POI Ligand purify1->click_reaction purify2 Final Purification (Prep-HPLC) click_reaction->purify2 characterization Characterization (LC-MS, NMR) purify2->characterization end Final PROTAC characterization->end

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, favorable physicochemical properties, and dual reactivity make it an ideal linker for the construction of PROTACs and for various bioconjugation applications via click chemistry. The detailed information and protocols provided in this guide are intended to empower scientists to effectively utilize this important chemical entity in their research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG7-t-butyl ester, a heterobifunctional linker molecule integral to the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and the role of this linker in targeted protein degradation.

Introduction

This compound is a valuable chemical tool characterized by a heptaethylene glycol (PEG7) spacer, which imparts favorable solubility and pharmacokinetic properties. One terminus of the molecule is functionalized with an azide (B81097) group, enabling covalent linkage to molecules bearing alkyne or cyclooctyne (B158145) functionalities via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Alkyne-Azide Cycloaddition). The other end features a t-butyl ester, which can be hydrolyzed under acidic conditions to reveal a carboxylic acid, providing a handle for conjugation to other molecular entities. Its primary application is as a linker in the assembly of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Proposed Synthesis of this compound

The overall synthetic strategy involves:

  • Monoprotection of Heptaethylene Glycol: One of the terminal hydroxyl groups of heptaethylene glycol is protected as a t-butyl ether.

  • Activation of the Remaining Hydroxyl Group: The other terminal hydroxyl group is converted into a good leaving group, typically a tosylate.

  • Azide Introduction: The tosylate group is displaced by an azide nucleophile to yield the final product.

Characterization Data

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

ParameterExpected Value (Based on Supplier Data)
Molecular Formula C21H41N3O9
Molecular Weight 479.57 g/mol
CAS Number 2596867-40-0
Appearance Colorless to light yellow oil
Purity (HPLC) >95%
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spec (ESI-MS) Data not available in searched literature.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound.

Step 1: Synthesis of Mono-t-butyl ether of Heptaethylene Glycol

This step involves the selective protection of one of the two primary hydroxyl groups of heptaethylene glycol as a t-butyl ether. This can be achieved by reacting heptaethylene glycol with isobutylene (B52900) in the presence of an acid catalyst.

Materials:

  • Heptaethylene glycol

  • Isobutylene (liquefied) or 2-tert-butoxypropene

  • Amberlyst-15 or another suitable acidic catalyst

  • Dichloromethane (B109758) (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of heptaethylene glycol in dichloromethane, add the acidic catalyst (e.g., Amberlyst-15).

  • Cool the mixture in an ice bath and slowly add liquefied isobutylene or 2-tert-butoxypropene.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the catalyst and wash it with dichloromethane.

  • Wash the combined organic filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-protected product.

Step 2: Synthesis of Mono-tosylate of Mono-t-butyl ether of Heptaethylene Glycol

The remaining free hydroxyl group is then activated by converting it to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • Mono-t-butyl ether of heptaethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the mono-t-butyl ether of heptaethylene glycol in dichloromethane and cool the solution in an ice bath.

  • Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

In the final step, the tosyl group is displaced by an azide ion to yield the desired product.

Materials:

  • Mono-tosylate of mono-t-butyl ether of heptaethylene glycol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude tosylated PEG derivative in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add deionized water.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel. Flash column chromatography is the most common method for the purification of this compound.

Flash Column Chromatography
ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes.
Elution Profile The product is expected to be more polar than the starting tosylate.
Detection TLC with visualization by potassium permanganate (B83412) stain or UV light if applicable.

Note: The high polarity of PEG compounds can sometimes lead to poor separation. Using a solvent system such as chloroform/methanol with a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve the separation.

Visualization of a Proposed Synthetic Pathway and Workflow

The following diagrams illustrate the proposed synthesis and purification workflow for this compound.

Synthesis_of_Azido_PEG7_t_butyl_ester cluster_0 Step 1: Monoprotection cluster_1 Step 2: Tosylation cluster_2 Step 3: Azidation Heptaethylene_glycol Heptaethylene Glycol Mono_t_butyl_ether Mono-t-butyl ether of Heptaethylene Glycol Heptaethylene_glycol->Mono_t_butyl_ether Isobutylene, H+ Mono_tosylate Mono-tosylate of Mono-t-butyl ether of Heptaethylene Glycol Mono_t_butyl_ether->Mono_tosylate TsCl, Pyridine Final_Product This compound Mono_tosylate->Final_Product NaN3, DMF

Caption: Proposed synthetic pathway for this compound.

Purification_Workflow Crude_Product Crude this compound (after work-up) Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling_Fractions Pooling of Pure Fractions TLC_Analysis->Pooling_Fractions Solvent_Evaporation Solvent Evaporation Pooling_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: General purification workflow for this compound.

Role in PROTAC Development

This compound serves as a crucial linker in the construction of PROTACs. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG7 chain of this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand PEG_Linker This compound (incorporated linker) Target_Ligand->PEG_Linker Target_Protein Target Protein Target_Ligand->Target_Protein binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination E3_Ligase->Ubiquitination catalyzes Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination->Proteasome leads to

Caption: Role of the PEG linker in the PROTAC-mediated protein degradation pathway.

References

Physical and chemical properties of azido-pegylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of azido-pegylated (Azido-PEG) compounds. It details their synthesis, characterization, and application, with a focus on their pivotal role in bioconjugation, drug delivery, and proteomics. The information is tailored for professionals in the life sciences seeking to leverage these versatile linkers in their research and development endeavors.

Introduction to Azido-PEGylated Compounds

Azido-functionalized polyethylene (B3416737) glycol (Azido-PEG) represents a critical class of hydrophilic polymers widely employed as linkers in the biomedical field.[1] These compounds consist of a biocompatible, water-soluble polyethylene glycol backbone terminated with one or more azide (B81097) (-N₃) groups.[1] The PEG chain enhances solubility, reduces steric hindrance, and minimizes the immunogenicity of conjugated molecules, while the azide group serves as a highly specific and stable reactive handle.[2][3]

The primary utility of the azide moiety lies in its ability to participate in bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient, specific, and proceed under mild, aqueous conditions, making them ideal for conjugating sensitive biological molecules like proteins, peptides, and nucleic acids.[2][5]

Structurally, Azido-PEGs can be monofunctional (e.g., mPEG-Azide), homobifunctional (e.g., Azide-PEG-Azide), or heterobifunctional (e.g., Azide-PEG-COOH, Azide-PEG-Amine), offering immense versatility for complex molecular assembly.[1][4]

Physical and Chemical Properties

The properties of Azido-PEG compounds are a composite of the PEG backbone and the terminal azide group. The PEG chain dictates the physical characteristics, while the azide group governs the chemical reactivity.

2.1 Physical Properties

The physical state and solubility of Azido-PEG linkers are largely dependent on their molecular weight (MW).

  • Physical Form: Low MW PEGs (≤ 1000 Da) typically exist as viscous liquids or wax-like semi-solids, whereas higher MW PEGs are white, off-white, crystalline powders.[6][7][8]

  • Solubility: Azido-PEGs exhibit excellent solubility in water and many organic solvents, including DMSO, DMF, and chlorinated solvents like dichloromethane.[7][9][10] They are generally less soluble in alcohols and insoluble in diethyl ether.[6][7] This high solubility is a key advantage for bioconjugation reactions performed in aqueous buffers.

  • Density: The approximate density for PEG compounds is 1.125 g/mL.[6][7]

  • Polydispersity: High-quality Azido-PEG linkers are characterized by a low polydispersity index (PDI), typically between 1.02 and 1.05, which ensures batch-to-batch consistency and predictable performance.[1][6]

2.2 Chemical Properties

  • Reactivity: The azide group is the key reactive handle. It is highly selective for alkyne groups in CuAAC reactions or strained cyclooctynes (e.g., DBCO, BCN) in copper-free SPAAC reactions, forming a stable triazole linkage.[4][11] This reaction is orthogonal to most functional groups found in biological systems, preventing side reactions.[2][12]

  • Stability: The azide functionality is stable under a wide range of conditions, including aqueous buffers across various pH levels, making it compatible with most bioconjugation protocols.[13] For long-term storage, Azido-PEG compounds should be kept at -20°C, desiccated, and protected from light.[10][14] Stock solutions can be temporarily stored at refrigerated temperatures but should be protected from moisture and repeated freeze-thaw cycles.[6][7]

Quantitative Data Summary

The molecular weight of an Azido-PEG linker is a critical parameter, directly influencing the spacer length and overall size of the final conjugate. The following tables summarize the properties of common heterobifunctional Azido-PEG-Acid linkers.

Table 1: Properties of Monodisperse Azido-PEG-Acid Compounds

Product Name CAS Number Molecular Weight ( g/mol ) Chemical Formula
Azido-PEG1-acid 79598-48-4 145.12 C₄H₇N₃O₃
Azido-PEG2-acid 1312309-63-9 203.2 C₆H₁₁N₃O₅
Azido-PEG3-acid 1025586-12-3 247.3 C₈H₁₅N₃O₆
Azido-PEG4-acid 1025586-13-4 291.3 C₁₀H₁₉N₃O₇
Azido-PEG5-acid 1025586-14-5 335.4 C₁₂H₂₃N₃O₈
Azido-PEG6-acid 1025586-15-6 379.4 C₁₄H₂₇N₃O₉
Azido-PEG8-acid 1025586-17-8 467.5 C₁₈H₃₅N₃O₁₁
Azido-PEG12-acid 1167275-20-3 643.7 C₂₇H₅₃N₃O₁₄

Data sourced from BroadPharm and MedKoo Biosciences.[13][14][15]

Characterization Methods

Proper characterization is essential to confirm the identity and purity of Azido-PEG compounds and their subsequent conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the successful conversion of a hydroxyl or tosyl group to an azide. The methylene (B1212753) protons (–CH₂–) adjacent to the azide group typically show a characteristic chemical shift at approximately δ 3.3-3.4 ppm in CDCl₃.[16][17] ¹³C-NMR can also be used, where the carbon adjacent to the azide appears around δ 50 ppm .[18][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a definitive method for identifying the azide group. The azide functional group displays a strong, sharp, and characteristic antisymmetric stretching vibration band at approximately 2100 cm⁻¹ .[18][19][20] The disappearance of this peak after a click reaction confirms successful conjugation.[18][20]

Experimental Protocols

5.1 Synthesis of Azido-PEG from Tosyl-PEG

This protocol describes a common method for converting a hydroxyl-terminated PEG into an azido-terminated PEG via a tosylate or mesylate intermediate.[16][21]

  • Activation (Tosylation/Mesylation):

    • Dissolve the hydroxyl-PEG starting material in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

    • Add triethylamine (B128534) (4 molar equivalents).

    • Cool the mixture in an ice bath and slowly add tosyl chloride or mesyl chloride (1.5-2 molar equivalents per hydroxyl group).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or NMR until completion.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated PEG-OMs/OTs.[17]

  • Azidation:

    • Dissolve the dried PEG-OMs/OTs in an appropriate solvent like ethanol (B145695) or DMF.[16]

    • Add sodium azide (NaN₃) in molar excess (typically 1.5 to 3 equivalents per tosyl/mesyl group).[16]

    • Heat the mixture to reflux (e.g., 70°C in DMF) and stir for 12-36 hours.[16][18]

    • After cooling, filter any precipitate and concentrate the solution.

    • Dissolve the residue in dichloromethane, wash with water to remove residual salts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final Azido-PEG product.[16]

    • Confirm product formation via FTIR (appearance of ~2100 cm⁻¹ peak) and ¹H-NMR (appearance of ~3.4 ppm signal).[16][19]

5.2 General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the bioconjugation of an azido-pegylated compound to an alkyne-functionalized molecule (e.g., a protein).[5][22]

  • Reagent Preparation:

    • Alkyne-Molecule: Prepare a stock solution of your alkyne-functionalized protein or molecule in a non-amine-containing buffer (e.g., PBS, pH 7.4).[23]

    • Azido-PEG: Prepare a stock solution in a compatible solvent like DMSO or water.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[5]

    • Reducing Agent (Sodium Ascorbate): Prepare a fresh 1 M stock solution in deionized water immediately before use. This reduces Cu(II) to the active Cu(I) catalyst.[5]

    • Copper Ligand (e.g., TBTA, THPTA): Prepare a 10-50 mM stock solution in DMSO. The ligand stabilizes the Cu(I) ion, improves reaction efficiency, and protects biomolecules.[5][22]

  • Reaction Procedure:

    • In a reaction vessel, combine the alkyne-functionalized molecule and the Azido-PEG linker. A slight molar excess (1.1 to 1.5 equivalents) of the Azido-PEG is often used.[5]

    • Add the reaction buffer to achieve the desired final concentration.

    • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[5]

    • Add the reagents in the following order, mixing gently after each addition:

      • Copper Ligand (final concentration ~0.50 mM, 5 equivalents to copper).[22]

      • Copper(II) Sulfate (final concentration ~0.10 mM).[22]

      • Sodium Ascorbate (final concentration ~5 mM).[22]

    • Incubate the reaction at room temperature for 1-4 hours. Monitor progress using an appropriate technique (e.g., SDS-PAGE, LC-MS).

    • (Optional) Quench the reaction by adding a chelating agent like EDTA or by exposing it to air.[5]

5.3 Purification of PEGylated Conjugates

After conjugation, unreacted PEG linkers and reagents must be removed. The choice of method depends on the size and properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and reagents.[][25]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate native (unreacted) proteins from PEGylated forms.[][25]

  • Reverse Phase Chromatography (RPC): Useful for separating peptides and small proteins, including positional isomers of PEGylated conjugates, on an analytical scale.[][25]

  • Hydrophobic Interaction Chromatography (HIC): An alternative to IEX that separates based on hydrophobicity.[26][27]

Visualized Workflows and Applications

6.1 General Structure of a Heterobifunctional Azido-PEG Linker

The diagram below illustrates the fundamental components of a heterobifunctional Azido-PEG linker, highlighting the distinct roles of each part.

G cluster_0 Azido-PEG-X Linker Components cluster_1 Function Azide Azide Group (-N₃) PEG PEG Spacer (Solubility, Spacing) Azide->PEG Covalent Bond f1 Reacts with alkyne via 'Click Chemistry' FuncX Functional Group X (-COOH, -NH₂, etc.) PEG->FuncX Covalent Bond f2 Provides hydrophilicity and biocompatibility f3 Reacts with complementary group (e.g., amine)

Core components of a heterobifunctional Azido-PEG linker.

6.2 Experimental Workflow for Protein Bioconjugation

This workflow outlines the key steps for labeling a target protein with a reporter molecule (e.g., a fluorescent dye) using an Azido-PEG linker and click chemistry.

G start Start reagents 1. Prepare Reagents - Alkyne-Protein - Azido-PEG-Dye - Cu(I) Catalyst System start->reagents reaction 2. Perform CuAAC Reaction (Click Chemistry) reagents->reaction purify 3. Purify Conjugate (e.g., Size Exclusion Chromatography) reaction->purify characterize 4. Characterize Product - SDS-PAGE - Mass Spectrometry purify->characterize assay 5. Downstream Application (e.g., Fluorescence Imaging) characterize->assay end_node End assay->end_node

Workflow for protein labeling via Azido-PEG linkers.

6.3 Application in Targeted Drug Delivery

This diagram illustrates the conceptual use of an Azido-PEG linker in constructing an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug for targeted delivery to cancer cells.

Conceptual assembly of an Antibody-Drug Conjugate (ADC).

References

The Role of tert-Butyl Ester as a Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. A protecting group transiently masks a reactive functional group, preventing it from participating in a chemical reaction while transformations occur at other sites in the molecule. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.

The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids due to its unique stability and deprotection characteristics. It is highly stable under neutral and basic conditions, as well as in the presence of many nucleophiles and reducing agents.[1][2] This stability makes it compatible with a wide range of synthetic transformations. Conversely, the t-butyl ester is readily cleaved under acidic conditions, a property that is exploited for its removal. This guide provides a comprehensive overview of the chemistry of the t-butyl ester protecting group, including its installation, cleavage, and stability, with a focus on practical applications in research and development.

Protection of Carboxylic Acids as tert-Butyl Esters

The formation of a t-butyl ester involves the reaction of a carboxylic acid with a source of a tert-butyl group. Several methods have been developed for this transformation, each with its own advantages and substrate scope.

Acid-Catalyzed Addition to Isobutylene (B52900)

A common and industrially applied method for the synthesis of t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[3][4] This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). The reaction proceeds by protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by the carboxylic acid.

Reaction with tert-Butanol (B103910)

Carboxylic acids can also be esterified with tert-butanol in the presence of a dehydrating agent and an acid catalyst.[5] This method is convenient for laboratory-scale synthesis.

Use of tert-Butylating Agents

A variety of reagents have been developed to introduce the tert-butyl group under milder conditions. These include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 2-tert-butoxypyridine.[2] A recently developed method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) for a rapid and high-yielding synthesis of t-butyl esters from free amino acids.[2][6][7]

Deprotection of tert-Butyl Esters

The removal of the t-butyl ester protecting group is most commonly achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by cleavage to form the carboxylic acid and the stable tert-butyl cation.[8] The tert-butyl cation is then typically scavenged or eliminated as isobutylene gas.[8][9]

Strong Acid Cleavage

Trifluoroacetic acid (TFA) is the most common reagent for the deprotection of t-butyl esters, often used in a mixture with a solvent like dichloromethane (B109758) (DCM).[8][10] This method is highly efficient and generally provides clean conversion to the corresponding carboxylic acid. Other strong acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can also be used.

Lewis Acid-Mediated Deprotection

Certain Lewis acids, such as zinc bromide (ZnBr₂), can mediate the cleavage of t-butyl esters.[1][11] This method can offer chemoselectivity, allowing for the deprotection of t-butyl esters in the presence of other acid-sensitive groups under specific conditions.[11][12]

Thermal and Microwave-Assisted Deprotection

In some cases, thermal deprotection of t-butyl esters can be achieved, particularly for amino acid derivatives in protic solvents at high temperatures in a continuous flow reactor.[13] Microwave irradiation in the presence of an acid catalyst like p-toluenesulfonic acid has also been shown to be an efficient method for the deprotection of aromatic t-butyl esters.[14]

Stability and Orthogonality

The t-butyl ester protecting group is robust under a variety of conditions, making it a valuable tool in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).

  • Basic Conditions: Stable to strong bases like sodium hydroxide (B78521) and piperidine, which are used for the deprotection of Fmoc groups in SPPS.

  • Nucleophiles: Generally unreactive towards common nucleophiles.

  • Hydrogenolysis: Stable to catalytic hydrogenation conditions used to remove benzyl-based protecting groups.

  • Reducing Agents: Resistant to many reducing agents.

The acid lability of the t-butyl ester is a key feature, but it also presents a challenge when other acid-sensitive protecting groups, such as the tert-butoxycarbonyl (Boc) group, are present. While both are removed by strong acids like TFA, selective deprotection can sometimes be achieved by carefully controlling the reaction conditions, though this is often difficult.[12]

Experimental Protocols

Protocol for Protection of an Amino Acid with tert-Butyl Acetate and Perchloric Acid

This protocol is adapted from a procedure used for the synthesis of L-phenylalanine tert-butyl ester hydrochloride.[3]

  • Reaction Setup: In a suitable reaction vessel, suspend the amino acid (e.g., L-phenylalanine, 1.0 equiv.) in tert-butyl acetate (10-20 volumes relative to the weight of the amino acid).

  • Catalyst Addition: To the stirred suspension, add a 60-70% aqueous solution of perchloric acid (1.1-1.5 equiv.) dropwise at room temperature (15-25 °C).

  • Reaction: Stir the mixture at room temperature for 18-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an inert solvent and carefully neutralize with an aqueous solution of an alkali hydroxide (e.g., lithium hydroxide) or sodium bicarbonate.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tert-butyl ester. Further purification can be achieved by chromatography or crystallization.

Protocol for Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a general procedure for the cleavage of t-butyl esters.[8][10]

  • Reaction Setup: Dissolve the tert-butyl ester (1.0 equiv.) in dichloromethane (DCM). The concentration will depend on the substrate, but a 0.1-0.5 M solution is typical.

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA, but this can be varied depending on the acid sensitivity of other functional groups.

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[8][10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Isolation: The resulting carboxylic acid can be isolated by precipitation, crystallization, or extraction. For example, dissolving the residue in a minimal amount of diethyl ether and inducing precipitation with petroleum ether can be effective.[8]

Protocol for Selective Deprotection of a tert-Butyl Ester using Zinc Bromide (ZnBr₂)

This protocol is based on the selective deprotection of N-(PhF)-protected amino acid tert-butyl esters.[11][12]

  • Reaction Setup: Dissolve the N-protected amino acid tert-butyl ester (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂, 5.0 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Isolation: Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data

The following tables summarize representative yields and reaction conditions for the protection and deprotection of carboxylic acids using the tert-butyl ester protecting group.

Table 1: Synthesis of tert-Butyl Esters

Carboxylic Acid SubstrateProtection MethodReagents and ConditionsYield (%)Reference
L-Pyroglutamic AcidEsterificationtert-Butyl acetate, perchloric acid70[15]
Boc-L-Pyroglutamic AcidEsterificationtert-Butyl acetate, perchloric acid87[15]
Various Amino AcidsAcid-catalyzed additionIsobutylene, dioxane, H₂SO₄60-75[5]
Various Amino AcidsFrom tert-butanoltert-Butanol, MgSO₄, BF₃·OEt₂Good[5]

Table 2: Deprotection of tert-Butyl Esters

SubstrateDeprotection MethodReagents and ConditionsTime (h)Yield (%)Reference
Di-tert-butyl 3,3'-iminodipropionateTFA CleavageTFA, DCM3-5High[8]
Various Ugi ProductsTFA CleavageDCM/TFA (1:1), rt593-96[10]
N-(PhF)amino acid tert-butyl estersLewis Acid CleavageZnBr₂ (5 equiv.), DCM, rt2475[11][12]
Aromatic tert-butyl estersMicrowave-assistedp-TsOH, solvent-free, MW3-4 minHigh[14]
N-Boc-L-alanine tert-butyl esterSelective Deprotection3M HCl-85 (Boc removed)[15]
N-Boc-L-alanine tert-butyl esterFull DeprotectionTFA, anisole-98[15]

Mandatory Visualizations

G Experimental Workflow for t-Butyl Ester Deprotection start Start: t-Butyl Protected Compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (2-5h) add_tfa->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete evaporate Evaporate Solvent and Excess TFA monitor->evaporate Complete isolate Isolate Carboxylic Acid (Precipitation/Extraction) evaporate->isolate end End: Purified Carboxylic Acid isolate->end G Orthogonal Deprotection Strategy in SPPS cluster_peptide Fmoc-Peptide-Resin with t-Bu side chain protection cluster_fmoc Fmoc Deprotection (Base Labile) cluster_tbu t-Bu Deprotection (Acid Labile) Peptide Fmoc-AA(SideChain-tBu)-Resin Fmoc_Deprotection Piperidine in DMF Peptide->Fmoc_Deprotection TFA_Cleavage TFA Cocktail Peptide->TFA_Cleavage After final coupling Free_Amine H₂N-AA(SideChain-tBu)-Resin Fmoc_Deprotection->Free_Amine Selective N-terminal deprotection Free_Amine->Peptide Couple next Fmoc-AA Cleaved_Peptide H₂N-Peptide-COOH TFA_Cleavage->Cleaved_Peptide Final cleavage and side chain deprotection

References

An In-depth Technical Guide to Monofunctional PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of monofunctional Poly(ethylene glycol) (PEG) derivatives, essential tools in modern drug delivery, bioconjugation, and biomaterial science.

Introduction to Monofunctional PEG Derivatives

Monofunctional PEG derivatives are linear polymers of ethylene (B1197577) glycol that have been chemically modified to possess a single reactive functional group at one terminus, while the other end is capped with an inert group, typically a methoxy (B1213986) group (mPEG).[] This unique structure prevents crosslinking reactions and allows for the precise, controlled attachment of the PEG chain to a target molecule, a process known as PEGylation.[2]

The primary benefits of PEGylating therapeutic molecules include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of hydrophobic drugs and proteins in aqueous environments.[]

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.

  • Improved Pharmacokinetics: By altering the biodistribution and clearance of a drug, PEGylation can lead to more favorable pharmacokinetic profiles.

Physicochemical Properties of Common Monofunctional PEG Derivatives

The properties of monofunctional PEG derivatives can vary depending on their molecular weight and the nature of their functional group. The following table summarizes key physicochemical properties of several commonly used derivatives.

Derivative NameAbbreviationFunctional GroupReactive TowardsMolecular Weight (Da)Polydispersity Index (PDI)
mPEG-Succinimidyl SuccinatemPEG-SSN-Hydroxysuccinimide EsterPrimary Amines (-NH₂)550 - 40,000Typically ≤ 1.05
mPEG-MaleimidemPEG-MALMaleimide (B117702)Thiols (-SH)1,000 - 40,000Typically ≤ 1.05
mPEG-AminemPEG-NH₂AmineCarboxylic Acids, Activated Esters1,000 - 40,000Typically ≤ 1.05
mPEG-AldehydemPEG-CHOAldehydePrimary Amines (reductive amination)2,000 - 20,000Typically ≤ 1.05
mPEG-ThiolmPEG-SHThiolMaleimides, Disulfides1,000 - 40,000Typically ≤ 1.05

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key monofunctional PEG derivatives.

Synthesis of mPEG-Succinimidyl Succinate (mPEG-SS)

Materials:

  • mPEG-OH (e.g., 5 kDa)

  • Succinic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Triethylamine (TEA)

Procedure:

  • Synthesis of mPEG-Succinic Acid:

    • Dissolve mPEG-OH and a 5-fold molar excess of succinic anhydride in anhydrous DCM.

    • Add a catalytic amount of TEA and stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.

    • Precipitate the product by adding the reaction mixture to a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the product under vacuum.

  • Synthesis of mPEG-Succinimidyl Succinate:

    • Dissolve the mPEG-succinic acid in anhydrous DCM.

    • Add 1.2 equivalents of both DCC and NHS to the solution.

    • Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the product by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the final product, mPEG-SS, under vacuum.

Synthesis of mPEG-Maleimide (mPEG-MAL)

Materials:

  • mPEG-NH₂ (e.g., 5 kDa)

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

  • Anhydrous Dioxane

  • Anhydrous Diethyl ether

Procedure:

  • Synthesis of mPEG-Maleamic Acid:

    • Dissolve mPEG-NH₂ in anhydrous dioxane and add a 4-fold molar excess of maleic anhydride.

    • Heat the mixture to 70°C and stir for 1 hour.

    • Cool the reaction to room temperature and precipitate the product with cold diethyl ether.

    • Collect the solid by filtration and wash with cold diethyl ether to yield mPEG-maleamic acid.[3]

  • Cyclization to mPEG-Maleimide:

    • Dissolve the mPEG-maleamic acid in acetic anhydride and add a 2-fold molar excess of sodium acetate.

    • Stir the mixture at 80°C for 1.5 hours.

    • Evaporate the solvent under vacuum.

    • Precipitate the resulting oil with cold diethyl ether and recrystallize from a mixture of diethyl ether and DCM to obtain mPEG-MAL as a white solid.[3]

Characterization of Monofunctional PEG Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to confirm the presence of the functional group and the integrity of the PEG backbone. For example, in mPEG-maleimide, the characteristic peaks for the maleimide protons appear around 6.7 ppm. The disappearance of the terminal hydroxyl proton signal from the starting mPEG-OH is also an indicator of successful functionalization.

Size Exclusion Chromatography (SEC):

  • SEC is employed to determine the molecular weight and polydispersity index (PDI) of the PEG derivative. A narrow PDI (typically ≤ 1.05) indicates a homogenous polymer population.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC can be used to assess the purity of the PEG derivative and to separate the functionalized polymer from any unreacted starting material or byproducts.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

  • MALDI-TOF MS provides a precise measurement of the molecular weight distribution of the polymer. It can be used to confirm the successful conjugation of the functional group by observing the corresponding mass shift.

Visualizing Key Processes and Relationships

Signaling Pathway of PEGylated Growth Hormone

PEGylation of growth hormone (GH) is a strategy to increase its in-vivo half-life. The following diagram illustrates the primary signaling pathway initiated by GH binding to its receptor, which is largely preserved after PEGylation.

GH_Signaling Growth Hormone Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GHR GH Receptor JAK2_inactive JAK2 (inactive) GHR->JAK2_inactive Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 (inactive) STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Gene_Transcription Gene Transcription (e.g., IGF-1) STAT5_active->Gene_Transcription Translocation PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->Gene_Transcription Regulation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Gene_Transcription Translocation GH Growth Hormone (or PEG-GH) GH->GHR Binding & Dimerization JAK2_active->GHR Phosphorylation JAK2_active->STAT5_inactive Phosphorylation JAK2_active->PI3K Activation JAK2_active->Ras Activation

Caption: Simplified JAK-STAT and MAPK signaling pathways activated by Growth Hormone.

Experimental Workflow for Nanoparticle PEGylation

This diagram outlines a typical workflow for the surface modification of nanoparticles with monofunctional PEG derivatives to create "stealth" nanoparticles with enhanced stability and circulation times.

Nanoparticle_PEGylation_Workflow Nanoparticle PEGylation Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization NP_Synthesis Nanoparticle Synthesis Conjugation Conjugation of mPEG to Nanoparticles NP_Synthesis->Conjugation PEG_Activation Activation of mPEG Derivative PEG_Activation->Conjugation Purification Purification of PEGylated Nanoparticles (e.g., Dialysis, Centrifugation) Conjugation->Purification Characterization Characterization of PEGylated Nanoparticles (e.g., DLS, TEM, Zeta Potential) Purification->Characterization Final_Product Final PEGylated Nanoparticle Product Characterization->Final_Product Quality Control

Caption: A generalized workflow for the preparation and characterization of PEGylated nanoparticles.

Logical Relationships in Bioconjugation Strategies

This diagram illustrates the logical selection process for a monofunctional PEG derivative based on the available functional group on the target molecule.

Bioconjugation_Strategy Bioconjugation Strategy Selection cluster_functional_groups Available Functional Groups on Target cluster_peg_derivatives Select mPEG Derivative Target_Molecule Target Molecule (Protein, Peptide, etc.) Amine Primary Amine (-NH₂) Target_Molecule->Amine Thiol Thiol (-SH) Target_Molecule->Thiol Carboxylic_Acid Carboxylic Acid (-COOH) Target_Molecule->Carboxylic_Acid PEG_NHS mPEG-NHS Amine->PEG_NHS Reacts with PEG_Maleimide mPEG-Maleimide Thiol->PEG_Maleimide Reacts with PEG_Amine mPEG-Amine Carboxylic_Acid->PEG_Amine Reacts with (with activators like EDC/NHS) Conjugated_Product PEGylated Product PEG_NHS->Conjugated_Product Forms Amide Bond PEG_Maleimide->Conjugated_Product Forms Thioether Bond PEG_Amine->Conjugated_Product Forms Amide Bond

Caption: Decision tree for selecting a suitable monofunctional PEG derivative for bioconjugation.

Conclusion

Monofunctional PEG derivatives are indispensable tools in the development of advanced therapeutics and biomaterials. Their ability to be tailored with a wide variety of functional groups allows for a high degree of control over the bioconjugation process. A thorough understanding of their synthesis, characterization, and reaction kinetics is crucial for their effective application in research and drug development. This guide provides a foundational understanding of these key aspects to aid researchers in harnessing the full potential of PEGylation technology.

References

The "Click" Revolution: An In-depth Technical Guide to Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Click Chemistry: A Paradigm Shift in Chemical Synthesis

In the quest for efficient and reliable methods for molecular assembly, "click chemistry" has emerged as a transformative concept in chemical synthesis. Coined by K. Barry Sharpless in 2001, this philosophy emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform and generate minimal byproducts.[1] These reactions, often characterized by their tolerance to oxygen and water, proceed with a powerful thermodynamic driving force to afford a single, stable product. The elegance of click chemistry lies in its modularity, allowing for the rapid and predictable construction of complex molecular architectures from simple building blocks, akin to snapping together pieces of a puzzle.[1] This approach has found widespread applications in drug discovery, materials science, and bioconjugation.[2]

The core principles of a "click" reaction are stringent and ensure its practical utility:

  • High Yields: The reaction should proceed to completion or near completion, providing the desired product in excellent yields (>90%).[1]

  • Stereospecificity: The reaction should produce a single, well-defined stereoisomer.[1]

  • Simple Reaction Conditions: Reactions should be insensitive to oxygen and water, ideally using readily available reagents and benign solvents like water.[1]

  • Easy Product Isolation: The product should be easily separable from the reaction mixture with minimal purification steps.

  • Bioorthogonality: For biological applications, the reacting functional groups should be inert to the vast array of functional groups present in biological systems.

This guide provides a comprehensive overview of three cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction, independently developed by the groups of K. Barry Sharpless and Morten Meldal, is characterized by its exceptional reliability and broad functional group tolerance.[1] The copper(I) catalyst dramatically accelerates the reaction rate and ensures high regioselectivity, yielding exclusively the 1,4-isomer.[4]

Quantitative Data for CuAAC Reactions

The CuAAC reaction is known for its high to quantitative yields across a wide range of substrates. The following table summarizes representative yields for the reaction between various azides and alkynes.

Azide ReactantAlkyne ReactantCatalyst/SolventYield (%)Reference(s)
Benzyl (B1604629) AzidePhenylacetyleneCuI in Glycerol (85 °C)93[5]
Benzyl AzidePhenylacetyleneCuI/L-proline in Glycerol>95[5]
Various Alkyl/Aryl AzidesVarious Terminal AlkynesCuCl in Water (with ultrasound)>90[5]
Benzyl AzidePhenylacetyleneCu-catalyst (2.5 ppm)95[5]
Various Aryl/Alkyl AzidesVarious Terminal AlkynesCu-catalyst (25-200 ppm)76-98[5]
Octaalkylcalix[6]resorcinarene AzidePropargyl-functionalized moleculeCuBr/PMDETA in DMF40-75[7]

Experimental Protocol: A Representative CuAAC Reaction

This protocol describes a general procedure for the copper-catalyzed cycloaddition of an azide and a terminal alkyne.

Materials:

Procedure:

  • In a reaction vial, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Mechanism and Workflow of CuAAC

The mechanism of the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 Cu_Acetylide Copper(I)-Acetylide Intermediate Azide->Cu_Acetylide Reaction with Azide Alkyne R2-C≡CH Alkyne->Cu_Acetylide Coordination CuI Cu(I) CuI->Alkyne Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Triazole Cyclization & Protonolysis

A simplified representation of the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, obviating the need for a metal catalyst. The relief of ring strain provides the thermodynamic driving force for the reaction, which proceeds readily at physiological temperatures.[8]

Quantitative Data for SPAAC Reactions

The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
BCN~0.06 - 0.1[9]
DIBO~0.3 - 0.7[9]
DBCO~0.6 - 1.0[9]
BARACVaries with structure[8]
TCOVaries with structure[8]

Experimental Protocol: A Representative SPAAC Reaction for Bioconjugation

This protocol outlines a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • To a solution of the azide-modified biomolecule in the reaction buffer, add the cyclooctyne-probe solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid denaturation of the biomolecule. A molar excess of the cyclooctyne probe (e.g., 2-10 equivalents) is typically used.

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • The progress of the reaction can be monitored by techniques such as mass spectrometry (to observe the mass shift upon conjugation) or SDS-PAGE (which may show a band shift for the labeled protein).

  • The labeled biomolecule can be purified from excess unreacted probe using methods like size-exclusion chromatography or dialysis.

Logical Workflow for a SPAAC Experiment

The following diagram illustrates the typical workflow for a SPAAC-based bioconjugation experiment.

SPAAC_Workflow Start Start Prepare_Azide Prepare Azide-Modified Biomolecule Start->Prepare_Azide Prepare_Cyclooctyne Prepare Cyclooctyne Probe Solution Start->Prepare_Cyclooctyne Mix Mix Reactants in Buffer Prepare_Azide->Mix Prepare_Cyclooctyne->Mix Incubate Incubate at RT or 37°C Mix->Incubate Monitor Monitor Reaction (MS, SDS-PAGE) Incubate->Monitor Purify Purify Labeled Biomolecule Monitor->Purify Analyze Analyze Final Product Purify->Analyze End End Analyze->End

A typical experimental workflow for a SPAAC bioconjugation.

Sulfur(VI) Fluoride Exchange (SuFEx)

A more recent addition to the click chemistry arsenal (B13267) is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This transformation involves the reaction of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F) with a nucleophile, such as a phenol (B47542) or an amine, to form a stable sulfonate or sulfonamide linkage, respectively.[10] The S-F bond is exceptionally stable under most conditions but can be activated to react under specific, mild conditions, making it a highly bioorthogonal reaction.[9][11]

Quantitative Data for SuFEx Reactions

SuFEx reactions are known for their high efficiency and yields. The following table provides examples of yields for the reaction of sulfonyl fluorides and related compounds with various nucleophiles.

SuFEx ElectrophileNucleophileConditionsYield (%)Reference(s)
4-Nitrophenyl benzylsulfonateVarious aliphatic aminesCH₃CN, rt83-100[1][6]
4-Nitrophenyl benzylsulfonateVarious N-methylanilinesCH₃CN, rt83-100[1][6]
[4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF)Various phenolsRoom temperature, 10 min57-97[12]
1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-iumtrifluoromethanesulfonateVarious phenolsmmol-scaleHigh yields[13]
Sulfonyl fluoridesVarious phenols and aminesCa(NTf₂)₂ catalyst35-99

Experimental Protocol: A Beginner-Friendly SuFEx Reaction

This protocol describes a general procedure for the reaction of a sulfonyl fluoride with a phenol, a common SuFEx transformation.

Materials:

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the solution and stir for a few minutes.

  • Add the sulfonyl fluoride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

SuFEx Reaction Pathway

The SuFEx reaction proceeds through a nucleophilic attack on the sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a new S-O or S-N bond.

SuFEx_Pathway cluster_reactants Reactants cluster_product Product SulfonylFluoride R-SO2F Activated_Complex Activated Complex SulfonylFluoride->Activated_Complex Nucleophile Nu-H (e.g., Phenol, Amine) Nucleophile->Activated_Complex Nucleophilic Attack SuFEx_Product R-SO2-Nu Activated_Complex->SuFEx_Product Fluoride Elimination

A generalized pathway for the SuFEx reaction.

Click chemistry has fundamentally changed the landscape of chemical synthesis by providing a suite of powerful, reliable, and versatile reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Sulfur(VI) Fluoride Exchange (SuFEx) reactions each offer unique advantages for a wide range of applications, from the synthesis of novel therapeutics to the construction of advanced materials. By understanding the core principles, quantitative aspects, and experimental protocols of these key click reactions, researchers and drug development professionals can effectively harness their power to accelerate innovation and discovery.

References

The Hydrophilic Shield: A Technical Guide to Polyethylene Glycol (PEG) Chains in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the strategic modification of therapeutic carriers with Polyethylene Glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology. The inherent hydrophilicity of PEG imparts a unique set of physicochemical properties to drug delivery systems, profoundly influencing their in vivo fate and therapeutic efficacy. This technical guide delves into the core principles of PEG hydrophilicity, providing a comprehensive overview of its impact on drug delivery, detailed experimental protocols for characterization, and a summary of key quantitative data to inform rational drug carrier design.

The Physicochemical Foundation of PEG's Hydrophilicity

Polyethylene glycol is a neutral, water-soluble polymer composed of repeating ethylene (B1197577) oxide units. Its hydrophilicity stems from the ability of the ether oxygen atoms in its backbone to form hydrogen bonds with water molecules. This interaction creates a tightly bound hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the drug carrier it is attached to and masking its surface properties.[1][2][3]

The molecular weight of the PEG chain is a critical parameter that dictates the extent of its hydrophilic shield and, consequently, its impact on the drug delivery system.

Table 1: Physicochemical Properties of Various Polyethylene Glycol (PEG) Molecular Weights

Molecular Weight (Da)Average Number of Repeating Units (n)Physical Form (at 25°C)Viscosity (kinematic, cSt at 100°C)
4008-9Viscous Liquid4.2 - 4.8
100022-23Waxy Solid7.3 - 8.4
200044-45Waxy Solid14.8 - 17.4
5000112-113Waxy Solid75 - 100
10000226-227Waxy Solid400 - 600
20000453-454Waxy Solid2700 - 3500

Data synthesized from multiple sources.[2][3]

The "Stealth" Effect: Evading the Immune System

Upon introduction into the bloodstream, unmodified drug carriers are rapidly recognized by opsonin proteins, leading to their clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. The hydrophilic PEG chains form a dense, flexible cloud on the surface of the drug carrier, creating a steric barrier that physically hinders the adsorption of opsonin proteins.[1][4][5] This "stealth" effect is paramount for prolonging the systemic circulation time of the drug carrier, allowing it to reach its target site.[1][4][5]

The density of the PEG chains on the nanoparticle surface, often referred to as the grafting density, is as crucial as the chain length in achieving the stealth effect. Two primary conformations are described:

  • Mushroom Regime: At low grafting densities, the PEG chains are isolated from each other and adopt a relaxed, mushroom-like conformation.

  • Brush Regime: At high grafting densities, steric repulsion forces the PEG chains to extend away from the surface, forming a dense "brush" that provides a more effective barrier to protein adsorption.[5]

G cluster_0 Un-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle UnPEGylated Nanoparticle Opsonin Opsonin Protein UnPEGylated->Opsonin Adsorption Macrophage Macrophage (RES) UnPEGylated->Macrophage Rapid Clearance by RES PEGylated Nanoparticle PEG_Shell Hydrophilic PEG Shell Prolonged_Circulation Prolonged Systemic Circulation PEGylated->Prolonged_Circulation Evades RES Opsonin2 Opsonin Protein PEG_Shell->Opsonin2 Steric Hindrance (Reduced Adsorption)

Table 2: Impact of PEG Density on Protein Adsorption

Nanoparticle SystemPEG ConformationPEG Density (PEG/nm²)Adsorbed Bovine Serum Albumin (mg/m²)
PRINT NanoparticlesNon-PEGylated0~1.5
PRINT NanoparticlesMushroom0.028~0.5
PRINT NanoparticlesBrush0.083~0.2

Data adapted from Perry, J. L., et al. (2012).[5]

Pharmacokinetic and Pharmacodynamic Consequences of PEGylation

The hydrophilicity and stealth properties conferred by PEGylation have profound effects on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug delivery systems.

3.1. Impact on Pharmacokinetics

By reducing RES uptake, PEGylation significantly prolongs the plasma half-life of drug carriers.[6][7][8] The extent of this prolongation is dependent on both the PEG chain length and the overall molecular weight of the PEGylated construct.[6][9]

Table 3: Effect of PEG Chain Length on the Pharmacokinetics of Chitosan Nanoparticles

PEG Molecular Weight (Da)Elimination Half-Life (t½β, hours)Area Under the Curve (AUC₀₋₇₂, µg·h/mL)Clearance (CL, mL/h/kg)
0 (Unmodified)8.512.30.33
75012.118.50.22
200015.825.40.16
500021.333.70.12

Data adapted from Yuan, H., et al. (2018).[7]

3.2. The Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation time afforded by PEGylation is a key enabler of the Enhanced Permeability and Retention (EPR) effect, a passive targeting mechanism in solid tumors.[4][10][11] Tumor vasculature is often leaky with poorly formed endothelial junctions and impaired lymphatic drainage.[10][12] PEGylated nanoparticles, due to their extended presence in the bloodstream, have a greater opportunity to extravasate through these leaky vessels and accumulate in the tumor interstitium.[4][11]

G cluster_0 Tumor Microenvironment Bloodstream Systemic Circulation PEG_NP PEGylated Nanoparticle Tumor_Vessel Leaky Tumor Vasculature Tumor_Interstitium Tumor Interstitium Tumor_Cell Tumor Cell Lymphatics Lymphatic System

Impact on Cellular Uptake and Drug Release

While PEGylation is beneficial for prolonging circulation, it can present a "PEG dilemma" by sterically hindering the interaction of the drug carrier with target cells, potentially reducing cellular uptake.[13][14] The density and conformation of the PEG layer play a crucial role in this process.

Table 4: Influence of PEGylation on Cellular Uptake

Nanoparticle FormulationParticle Size (nm)Zeta Potential (mV)Cellular Uptake in 4T1 Breast Cancer Cells (% of control)
PLGA335-26.2100
PLGA-PEG (5%)280-9.3~110
PLGA-PEG (10%)250-7.5~120
PLGA-PEG (15%)114-2.8~250

Data adapted from Ali, M. S., et al. (2012).[14]

The hydrophilic PEG layer can also influence the drug release kinetics from the carrier. Generally, a denser and longer PEG layer can lead to a more sustained release profile.[10][15]

G cluster_0 Drug Release Bare_NP Bare Nanoparticle PEG_NP PEGylated Nanoparticle

Experimental Protocols for Characterization

Accurate characterization of PEGylated drug delivery systems is critical for understanding their behavior and ensuring reproducibility.

5.1. Synthesis of PEGylated Nanoparticles (Exemplary Protocol)

This protocol describes a common method for preparing PEGylated PLGA nanoparticles using an emulsion-solvent evaporation technique.

  • Polymer Solution Preparation: Dissolve a specific amount of PLGA and PLGA-PEG block copolymer in a water-immiscible organic solvent (e.g., dichloromethane). The ratio of PLGA to PLGA-PEG will determine the PEG density on the nanoparticle surface.

  • Drug Encapsulation: Add the therapeutic agent to the polymer solution.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate or homogenize to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the particles. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer and store at 4°C.

5.2. Characterization of Hydrodynamic Diameter and Zeta Potential

G start Start: Nanoparticle Suspension dilution Dilute with Deionized Water start->dilution dls_measurement Dynamic Light Scattering (DLS) Measurement dilution->dls_measurement zeta_measurement Zeta Potential Measurement dilution->zeta_measurement data_analysis Data Analysis dls_measurement->data_analysis zeta_measurement->data_analysis end End: Hydrodynamic Diameter & Zeta Potential data_analysis->end

  • Instrumentation: A Zetasizer instrument or similar device capable of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for measurement.[16]

    • DLS Measurement (Hydrodynamic Diameter):

      • Transfer the diluted sample to a clean cuvette.

      • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (typically 25°C).

      • Perform the measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.

      • The instrument's software will calculate the hydrodynamic diameter based on the Stokes-Einstein equation.[17]

    • ELS Measurement (Zeta Potential):

      • Transfer the diluted sample to a specialized zeta potential cell.

      • Place the cell in the instrument.

      • An electric field is applied across the sample, causing the charged particles to move.

      • The instrument measures the velocity of the particles and calculates the zeta potential, which is a measure of the surface charge.[12][16]

    • Data Analysis: Report the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and the average zeta potential.

5.3. Quantification of PEGylation Density

  • Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

  • Procedure:

    • Lyophilize the PEGylated nanoparticle sample to remove water.

    • Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic peak for the repeating ethylene oxide units of PEG (typically around 3.5 ppm) and a characteristic peak from the nanoparticle core material.

    • By integrating the areas of these peaks and knowing the molecular weights of the components, the amount of PEG per unit mass of the nanoparticle can be calculated.[18]

5.4. Quantification of Drug Loading and Encapsulation Efficiency

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate Free Drug: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.

    • Quantify Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve.

    • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Quantify Loaded Drug: Lyophilize a known amount of the drug-loaded nanoparticle pellet. Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

    • Calculate Drug Loading (DL): DL (%) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles) x 100[19][20]

5.5. In Vivo Biodistribution Imaging

  • Method: In vivo imaging system (IVIS) for fluorescently or radioactively labeled nanoparticles.[21]

  • Procedure (Exemplary):

    • Labeling: Covalently attach a near-infrared (NIR) fluorescent dye or a radioisotope to the nanoparticles.

    • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice).

    • Administration: Administer the labeled nanoparticles intravenously.

    • Imaging: At various time points post-injection, anesthetize the animals and place them in the IVIS. Acquire whole-body images to track the distribution of the nanoparticles.

    • Ex Vivo Analysis: At the end of the study, euthanize the animals and excise major organs (liver, spleen, kidneys, lungs, heart, tumor). Image the organs ex vivo to quantify the accumulation of nanoparticles in each tissue.[21][22]

Conclusion

The hydrophilicity of PEG chains is a powerful tool in the design of effective drug delivery systems. By forming a protective hydrophilic shield, PEGylation can significantly enhance the systemic circulation time of nanoparticles, enabling passive targeting to diseased tissues through the EPR effect. However, a thorough understanding of the interplay between PEG molecular weight, grafting density, and the resulting physicochemical properties is essential to overcome challenges such as reduced cellular uptake. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and characterization of PEGylated drug carriers, ultimately paving the way for the development of safer and more effective nanomedicines.

References

The Role of PEG Linkers in Modern Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to elucidate protein-protein interactions, understand protein structure and function, and develop targeted therapeutics is paramount. Poly(ethylene glycol) (PEG) linkers have emerged as a versatile and powerful tool in this endeavor, offering unique advantages in a variety of proteomics applications. This technical guide provides a comprehensive review of the use of PEG linkers in proteomics, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Introduction to PEG Linkers in Proteomics

Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] When used as linkers in proteomics, PEG chains are functionalized with reactive groups at their ends, allowing them to covalently connect biomolecules.[2] These linkers can be homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups, enabling a wide range of conjugation strategies.[3]

The key advantages of incorporating a PEG spacer in proteomics reagents include:

  • Increased Hydrophilicity: The hydrophilic nature of the PEG chain enhances the solubility of the cross-linker and the resulting protein conjugates, which is particularly beneficial when working with hydrophobic proteins or in aqueous environments.[1][4]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG linker arm minimizes steric hindrance, allowing for more efficient cross-linking of proteins and improved accessibility for subsequent detection and analysis.

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, making PEGylated reagents suitable for in vivo studies.[5]

  • Tunable Length: PEG linkers are available in a variety of lengths, allowing researchers to select the optimal spacer length for their specific application, whether it be probing long-range protein interactions or optimizing the pharmacokinetics of a therapeutic protein.[4]

Quantitative Insights into the Performance of PEG Linkers

The choice of cross-linker can significantly impact the outcome of a proteomics experiment. Recent studies have provided quantitative data highlighting the superior performance of PEGylated cross-linkers compared to their non-PEGylated counterparts in certain applications.

A key application where PEG linkers have demonstrated a distinct advantage is in chemical cross-linking mass spectrometry (XL-MS), a powerful technique for identifying protein-protein interactions and mapping protein topology. The hydrophilic PEG backbone of linkers like bis-succinimidyl-(PEG)2 (BS(PEG)2) has been shown to improve the capture of protein dynamics compared to traditional non-PEG linkers like disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3).[1][6]

Cross-Linker Protein Number of Identified Cross-Linked Pairs (in vitro) Number of Identified Inter-Domain Cross-Linked Pairs (in vitro) Number of Identified Cross-Linked Pairs (in vivo - PTEN target) Number of Identified Inter-Domain Cross-Linked Pairs (in vivo - PTEN target)
BS(PEG)2 Calmodulin (CaM)2613N/AN/A
BS3 Calmodulin (CaM)187N/AN/A
BS(PEG)2 Adenylate Kinase (AdK)12928N/AN/A
BS3 Adenylate Kinase (AdK)12213N/AN/A
BS(PEG)2 Maltodextrin Binding Protein (MBP)10422N/AN/A
BS3 Maltodextrin Binding Protein (MBP)8915N/AN/A
BS(PEG)2 PTENN/AN/A299
DSS PTENN/AN/A162

Table 1: Comparison of the number of identified cross-linked peptide pairs using a PEGylated cross-linker (BS(PEG)2) versus non-PEGylated cross-linkers (BS3 and DSS) for various proteins both in vitro and in vivo. Data compiled from a 2024 study in Briefings in Bioinformatics.[6]

The data clearly demonstrates that for the proteins studied, the PEGylated cross-linker, BS(PEG)2, consistently identified a higher number of total and inter-domain cross-links, highlighting its enhanced ability to capture the dynamic conformations of proteins.[6]

Key Applications and Experimental Protocols

PEG linkers are utilized in a wide array of proteomics applications. The following sections detail the experimental protocols for some of the most common and impactful of these techniques.

In Vitro Protein Cross-Linking with Amine-Reactive PEGylated Cross-Linkers

This protocol describes the use of a homobifunctional N-hydroxysuccinimide (NHS) ester-functionalized PEG linker, such as BS(PEG)n, for the cross-linking of purified proteins or protein complexes in solution.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS, pH 7.2-8.5).

  • BS(PEG)n (e.g., BS(PEG)5, BS(PEG)9) cross-linker.[7]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[8]

Protocol:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL). Buffers containing primary amines, such as Tris or glycine, will compete with the cross-linking reaction and should be avoided.[8]

  • Cross-Linker Preparation:

    • Immediately before use, prepare a stock solution of the BS(PEG)n cross-linker in anhydrous DMSO (e.g., 25 mM).[9]

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve a final concentration that results in a 10- to 50-fold molar excess of the cross-linker over the protein.[8] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching:

    • Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[8]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.[8]

  • Analysis:

    • The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.

    • For identification of cross-linked peptides, the sample is then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and proteolytic digestion.

In Vivo Cross-Linking using Membrane-Permeable PEGylated Reagents

In vivo cross-linking allows for the capture of protein-protein interactions within their native cellular environment. This protocol outlines a general procedure using a membrane-permeable PEGylated cross-linker like DSSO (disuccinimidyl sulfoxide), which also has the advantage of being MS-cleavable.

Materials:

  • Cultured cells.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Membrane-permeable PEGylated cross-linker (e.g., DSSO).

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).[2]

  • Cell lysis buffer.

Protocol:

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold PBS to remove any amine-containing media components.[2]

    • Resuspend the cells in PBS to a concentration of approximately 25 x 10^6 cells/mL.[8]

  • Cross-Linker Preparation:

    • Prepare a fresh stock solution of the cross-linker in anhydrous DMSO (e.g., 50 mM).[2]

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the cell suspension to a final concentration of 1-5 mM.[8]

    • Incubate for 10 minutes at room temperature or for 30 minutes on ice.[2] Incubation at lower temperatures can help to reduce the active internalization of the cross-linker.[8]

  • Quenching:

    • Add the quenching buffer to a final concentration of 20 mM.[2]

    • Incubate for 5 minutes at room temperature or 15 minutes on ice.[2]

  • Cell Lysis and Downstream Processing:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Proceed with your standard cell lysis protocol.

    • The cross-linked proteins in the cell lysate can then be subjected to protein digestion, enrichment of cross-linked peptides, and LC-MS/MS analysis.

Enrichment of Biotin-PEG-Labeled Peptides

For complex samples, the enrichment of cross-linked peptides is often necessary to increase the likelihood of their identification by mass spectrometry. One common strategy is to use a cross-linker that incorporates a biotin (B1667282) tag, allowing for affinity purification with streptavidin-coated beads.

Materials:

  • Cross-linked and digested peptide mixture (from a cross-linker containing a biotin tag, e.g., a biotin-PEG-NHS ester).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and salts like NaCl).

  • Elution buffer (e.g., a solution containing a reducing agent if a cleavable linker is used, or an acidic solution like 0.1% TFA).

Protocol:

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions to remove any preservatives.

  • Binding of Biotinylated Peptides:

    • Incubate the peptide mixture with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow for the binding of the biotinylated peptides.

  • Washing:

    • Use a magnetic rack to separate the beads from the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound peptides. This may include washes with high salt concentrations and detergents.

  • Elution:

    • Elute the bound peptides from the beads. The elution strategy will depend on the nature of the cross-linker.

      • For cleavable linkers (e.g., containing a disulfide bond), elution is typically performed by incubating the beads with a reducing agent like DTT.

      • For non-cleavable linkers, elution can be achieved under denaturing conditions (e.g., heating in a sample buffer for SDS-PAGE) or by using a biotin-competing agent, although this is less common for mass spectrometry applications.

  • Sample Preparation for Mass Spectrometry:

    • The eluted peptides are then desalted using a C18 StageTip or a similar method before analysis by LC-MS/MS.

Visualizing Workflows and Signaling Pathways

To further aid in the understanding and implementation of these techniques, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a representative signaling pathway that can be investigated using PEG linkers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion_enrichment Digestion and Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start Start: Purified Protein Complex or Cell Lysate crosslinking Chemical Cross-linking with PEGylated Reagent start->crosslinking quenching Quenching of Reaction crosslinking->quenching lysis Cell Lysis (for in vivo) quenching->lysis reduction_alkylation Reduction and Alkylation quenching->reduction_alkylation lysis->reduction_alkylation digestion Proteolytic Digestion (e.g., Trypsin) reduction_alkylation->digestion enrichment Enrichment of Cross-linked Peptides (e.g., SEC or Affinity Purification) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Searching (e.g., XlinkX, MeroX) lc_ms->database_search validation Cross-link Validation and FDR Calculation database_search->validation structural_modeling Structural Modeling and PPI Network Analysis validation->structural_modeling

References

Technical Guide: Azido-PEG7-t-butyl ester for Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Azido-PEG7-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's native protein degradation machinery to eliminate disease-causing proteins.[1][2] The linker component is critical, influencing a PROTAC's solubility, cell permeability, and the stability of the ternary complex necessary for protein degradation.[3][4]

Core Compound Data: this compound

A summary of the key quantitative and qualitative data for this compound is presented below. This linker features a terminal azide (B81097) group for "click chemistry" and a t-butyl ester that can be deprotected to reveal a carboxylic acid for amide bond formation.

PropertyValueReference
CAS Number 2596867-40-0[5][6]
Molecular Formula C21H41N3O9[6]
Molecular Weight 479.57 g/mol
Appearance Not specified; likely a liquid or oil
Storage Temperature -20℃[6]
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-][6]
Primary Applications PROTAC Linker, Bioconjugation, Click Chemistry[3][6]

Role in PROTAC Synthesis

This compound is a versatile tool for PROTAC synthesis due to its orthogonal reactive ends. The azide group allows for highly specific and efficient conjugation to an alkyne-functionalized molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[6][7][8] The t-butyl ester serves as a protecting group for a carboxylic acid. Upon deprotection under acidic conditions, the resulting carboxylic acid can be coupled with an amine-containing molecule to form a stable amide bond.[9][10]

This dual functionality enables a modular and strategic assembly of a PROTAC, which consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[2][11] The seven-unit PEG chain enhances the aqueous solubility of the PROTAC and provides flexibility, which is crucial for the successful formation of the POI-PROTAC-E3 ligase ternary complex.[3][12]

Experimental Protocols

The following section details the generalized experimental protocols for the synthesis of a PROTAC using this compound. This is a representative two-stage process. Note: These are generalized protocols and may require optimization for specific ligands and substrates.

Stage 1: Amide Coupling via Carboxylic Acid

The first stage involves the deprotection of the t-butyl ester to reveal the carboxylic acid, followed by its coupling to an amine-containing ligand (either the POI ligand or the E3 ligase ligand).

1.1: Deprotection of t-butyl ester

  • Principle: The t-butyl ester is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.[9]

  • Procedure:

    • Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and TFA under reduced pressure to yield the crude Azido-PEG7-acid. This product can be purified by flash chromatography if necessary.

1.2: Amide Bond Formation

  • Principle: The newly formed carboxylic acid is activated and then reacted with a primary amine on the first ligand (Ligand-NH2) to form a stable amide bond. Common activating agents include HATU or EDC/NHS.[12][13]

  • Procedure:

    • Dissolve the Azido-PEG7-acid (1.0 eq) and the amine-containing ligand (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting azide-functionalized intermediate (Azide-PEG7-Ligand 1) by flash column chromatography or preparative HPLC.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The second stage involves the "click chemistry" reaction to attach the second, alkyne-functionalized ligand.

  • Principle: The azide group on the intermediate from Stage 1 reacts with a terminal alkyne on the second ligand (Ligand-Alkyne) in the presence of a Cu(I) catalyst to form a stable triazole ring.[7][8][14] The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[7][15]

  • Procedure:

    • Dissolve the azide-functionalized intermediate (Azide-PEG7-Ligand 1) (1.0 eq) and the alkyne-functionalized ligand (Ligand-Alkyne) (1.1 eq) in a suitable solvent system, often a mixture of t-butanol and water or DMSO.

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (e.g., 100 mM in water) and sodium ascorbate (B8700270) (e.g., 1 M in water).[7] A copper-stabilizing ligand like THPTA or TBTA can also be added to improve efficiency and protect biomolecules.[7][15]

    • Initiate the reaction by adding the copper(II) sulfate solution (0.01-0.1 eq) followed by the sodium ascorbate solution (0.1-1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the action and synthesis of PROTACs developed using this compound.

PROTAC_Mechanism cluster_ub Ubiquitination Cascade POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Proximity-Induced E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 ATP E2->E3 Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->Ub Recycled Ub Peptides Recycled Amino Acids Degradation->Peptides

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

PROTAC_Synthesis_Workflow start This compound deprotection 1. Deprotection (TFA/DCM) start->deprotection linker_acid Azido-PEG7-Acid deprotection->linker_acid amide_coupling 2. Amide Coupling (HATU/DIPEA) linker_acid->amide_coupling ligand1 Ligand 1 (Amine) ligand1->amide_coupling purification1 Purification amide_coupling->purification1 intermediate Intermediate (Azide-PEG7-Ligand 1) click_chem 3. CuAAC Click Chemistry (CuSO4, Na-Ascorbate) intermediate->click_chem ligand2 Ligand 2 (Alkyne) ligand2->click_chem purification2 Purification click_chem->purification2 protac Final PROTAC purification1->intermediate purification2->protac

Caption: Synthetic workflow for PROTAC assembly using this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-t-butyl ester is a heterobifunctional linker molecule that provides a versatile platform for protein modification. Its structure incorporates three key components: a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of seven units, and a t-butyl ester protected carboxylic acid. This design allows for two primary strategies for protein labeling, enabling researchers to introduce a bioorthogonal azide handle onto a protein of interest for subsequent modifications via click chemistry.

The azide group is a small, bioorthogonal functional group that is stable in biological systems and does not react with native functional groups in proteins.[1] This allows for highly specific covalent modification with a reaction partner, typically a strained alkyne, in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][2][3] The PEG7 spacer enhances solubility and reduces steric hindrance, potentially preserving the protein's native conformation and function after labeling.[3]

This document provides detailed protocols for two distinct methods of labeling proteins using this compound, catering to different experimental needs and starting materials.

Strategy A: Amine-Reactive Labeling. This approach involves the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. This activated molecule, Azido-PEG7-NHS ester, reacts with primary amines on the protein surface (N-terminus and lysine (B10760008) residues) to form a stable amide bond. This results in a protein decorated with azide-PEG7 moieties, ready for subsequent click chemistry reactions.

Strategy B: Azide-Alkyne Click Chemistry. In this alternative strategy, the azide group of this compound is used to react with a protein that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (B158145) (DIFO). This method is particularly useful for site-specific labeling if the alkyne has been incorporated at a specific location on the protein.

Strategy A: Amine-Reactive Labeling Protocol

This protocol details the steps to convert this compound into an amine-reactive NHS ester and subsequently label a target protein.

Part 1: Activation of this compound

1.1: Deprotection of t-butyl ester to Carboxylic Acid

The t-butyl ester group is a protecting group for the carboxylic acid and can be removed under acidic conditions.[4][5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-vacuum pump

Protocol:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Further dry the resulting Azido-PEG7-carboxylic acid under a high-vacuum pump to remove any residual TFA. The product is typically used in the next step without further purification.

1.2: Conversion of Carboxylic Acid to NHS Ester

The carboxylic acid is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

  • Azido-PEG7-carboxylic acid (from step 1.1)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diisopropylethylamine (DIPEA) (optional)

Protocol:

  • Dissolve the dried Azido-PEG7-carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.2 equivalents of EDC to the reaction mixture. If the hydrochloride salt of EDC is used, add 1 equivalent of a non-nucleophilic base like DIPEA.

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting Azido-PEG7-NHS ester solution is typically used immediately for protein labeling without purification.

Part 2: Protein Labeling with Azido-PEG7-NHS Ester

This protocol describes the labeling of a protein with the freshly prepared Azido-PEG7-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

  • Freshly prepared Azido-PEG7-NHS ester solution in anhydrous DMF or DMSO.

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., desalting column like Sephadex G-25, or dialysis cassette).

Experimental Protocol:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the labeling reaction.[6]

    • If necessary, perform a buffer exchange into a suitable reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally improve labeling efficiency.[7][8]

  • Labeling Reaction:

    • Calculate the required amount of Azido-PEG7-NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point for mono-labeling.[8][9] The optimal ratio should be determined empirically for each protein.

    • Add the calculated volume of the Azido-PEG7-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted Azido-PEG7-NHS ester and reaction byproducts using a desalting column or dialysis.[6][10]

    • Elute or dialyze against a suitable storage buffer (e.g., PBS).

    • The purified azide-labeled protein is now ready for downstream applications, such as click chemistry.

Quantitative Data Summary for Amine-Reactive Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mL[7][8]Higher concentrations can improve labeling efficiency.[7]
Molar Excess of NHS Ester8 - 20 foldOptimal ratio is protein-dependent and should be determined empirically.[8][9]
Reaction Buffer pH7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[8][9]
Reaction TemperatureRoom Temperature or 4°CLonger incubation times are required at 4°C.[7]
Reaction Time1 - 4 hours at RT; Overnight at 4°C[7]Reaction time may need optimization.
Organic Solvent Conc.< 10% (v/v)To prevent protein denaturation.[7]

Experimental Workflow for Amine-Reactive Labeling

G cluster_0 Part 1: Activation of this compound cluster_1 Part 2: Protein Labeling A This compound B Deprotection with TFA A->B C Azido-PEG7-carboxylic acid B->C D Activation with EDC/NHS C->D E Azido-PEG7-NHS ester D->E G Labeling Reaction E->G F Target Protein F->G H Quenching (Optional) G->H I Purification H->I J Azide-Labeled Protein I->J

Caption: Workflow for protein labeling via the amine-reactive strategy.

Strategy B: Azide-Alkyne Click Chemistry Protocol

This protocol is for labeling a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO, BCN) using this compound via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification column (e.g., desalting column or dialysis cassette).

Experimental Protocol:

  • Preparation of Reagents:

    • Alkyne-Modified Protein: Ensure the protein is purified and its concentration is accurately determined.

    • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the alkyne-modified protein to the desired final concentration.

    • Add the this compound stock solution to the protein solution. A 2-4 fold molar excess of the azide over the protein is a good starting point.[3]

    • Gently mix the reaction components. The final concentration of DMSO should be kept below 5% (v/v).[3]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] Reaction times may vary depending on the specific strained alkyne used.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound by using a desalting column or dialysis.

    • Elute or dialyze against a suitable storage buffer.

    • The purified labeled protein is now ready for downstream applications.

Quantitative Data Summary for SPAAC Labeling

ParameterRecommended RangeNotes
Molar Excess of Azide2 - 4 fold[3]A slight excess of the azide reagent is typically sufficient.
Reaction BufferPBS, pH 7.4[3]The reaction is efficient at physiological pH.
Reaction TemperatureRoom Temperature or 4°CLonger incubation times are needed at lower temperatures.[3]
Reaction Time4 - 24 hours[3]Dependent on the reactivity of the strained alkyne.
Organic Solvent Conc.< 5% (v/v)[3]To maintain protein stability.

Experimental Workflow for SPAAC Labeling

G cluster_0 Protein and Reagent Preparation cluster_1 Labeling and Purification A Alkyne-Modified Protein C SPAAC Reaction A->C B This compound Stock Solution B->C D Purification C->D E Labeled Protein D->E

Caption: Workflow for protein labeling via the SPAAC strategy.

Characterization of Labeled Protein

After purification, it is important to characterize the labeled protein to determine the degree of labeling (DOL).

Degree of Labeling (DOL) Calculation: The DOL, which is the average number of label molecules per protein, can be determined using UV-Vis spectroscopy if the label has a distinct absorbance, or by mass spectrometry. Since the Azido-PEG7 moiety does not have a strong chromophore, subsequent attachment of a dye via click chemistry would be necessary for spectrophotometric quantification. Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass shift upon labeling, from which the DOL can be calculated.

SDS-PAGE Analysis: SDS-PAGE can be used to confirm that the label is covalently attached to the protein. If a fluorescent reporter is added via click chemistry, the labeled protein can be visualized by in-gel fluorescence scanning.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester due to hydrolysis.Prepare the NHS ester solution immediately before use with anhydrous solvents.[7]
Suboptimal pH for the reaction.Ensure the reaction buffer pH is between 7.2 and 8.5 for NHS ester labeling.[8][9]
Presence of competing primary amines in the buffer.Use an amine-free buffer like PBS or bicarbonate.[6]
Insufficient molar excess of the labeling reagent.Increase the molar ratio of the labeling reagent to the protein.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10% (or 5% for SPAAC).[3][7]
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration before starting the labeling reaction.[7]
Variability in reagent activity.Use fresh reagents and store them properly.

References

Applications of Azido-PEG7-t-butyl Ester in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-t-butyl ester is a heterobifunctional linker molecule that has emerged as a valuable tool in modern drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The unique architecture of this compound, featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain flanked by an azide (B81097) group and a t-butyl ester protected carboxylic acid, provides the necessary components for the modular construction of these complex molecules.

The PEG7 linker offers a balance of hydrophilicity and a defined spatial separation, which is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The azide and protected carboxyl functionalities allow for sequential and orthogonal conjugation to a target protein ligand and an E3 ligase ligand, respectively, through well-established bioconjugation chemistries. This application note provides a comprehensive overview of the use of this compound in drug development, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Core Applications in PROTAC Development

The primary application of this compound is as a flexible linker in the assembly of PROTACs. Its bifunctional nature allows for a two-step conjugation strategy:

  • Amide Bond Formation: The t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid. This acid can then be coupled with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands) using standard peptide coupling reagents.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group serves as a reactive handle for "click chemistry." It can be efficiently and specifically reacted with an alkyne-functionalized target protein ligand (e.g., a derivative of JQ1 for the BRD4 protein) to form a stable triazole linkage.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying ligands and linker lengths to identify the optimal combination for potent and selective protein degradation.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. It dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex. The following table summarizes representative data on the degradation of the BRD4 protein by a series of thalidomide-based PROTACs with varying PEG linker lengths.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
Thalidomide-O-PEG2-Acid>1000<20
Thalidomide-O-PEG3-Acid~500~50
Thalidomide-O-PEG4-Acid~100~80
Thalidomide-O-PEG5-Acid~20>95
Thalidomide-O-PEG7-Acid (extrapolated) ~30 >90
Thalidomide-O-PEG9-Acid~50~85

Note: The data for PEG2, PEG3, PEG4, PEG5, and PEG9 linkers are compiled from various studies on BRD4-targeting PROTACs. The values for the PEG7 linker are extrapolated based on the observed trends, suggesting that while highly effective, a slight decrease in potency might be observed compared to the optimal PEG5 linker in this specific structural context. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a representative BRD4-targeting PROTAC using this compound.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG7-VHL)

This protocol outlines a convergent synthesis strategy where the VHL ligand-linker intermediate is first synthesized, followed by a click chemistry reaction with an alkyne-modified JQ1 ligand.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the t-butyl group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual acid. The resulting Azido-PEG7-acid is used in the next step without further purification.

Step 2: Amide Coupling of Azido-PEG7-acid to VHL Ligand

  • Dissolve the amine-functionalized VHL ligand (1.0 eq) and the crude Azido-PEG7-acid (1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Azido-PEG7-VHL intermediate.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the Azido-PEG7-VHL intermediate (1.0 eq) and the alkyne-functionalized JQ1 ligand (1.1 eq) in a 3:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to yield the JQ1-PEG7-VHL PROTAC.

Protocol 2: Evaluation of BRD4 Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading BRD4 in a cellular context.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line known to express BRD4 (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the JQ1-PEG7-VHL PROTAC in complete cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the total protein concentration of each lysate using a BCA protein assay.

3. Western Blot Analysis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities for BRD4 and the loading control using densitometry software.

  • Normalize the BRD4 band intensity to the corresponding loading control.

  • Calculate the percentage of BRD4 degradation for each treatment condition relative to the vehicle control.

  • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in PROTAC development.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Azido_PEG7_tBu This compound Deprotection TFA/DCM Deprotection Azido_PEG7_tBu->Deprotection Azido_PEG7_Acid Azido-PEG7-acid Deprotection->Azido_PEG7_Acid Amide_Coupling HATU/DIPEA Amide Coupling Azido_PEG7_Acid->Amide_Coupling VHL_NH2 VHL Ligand (amine-functionalized) VHL_NH2->Amide_Coupling Azido_PEG7_VHL Azido-PEG7-VHL Intermediate Amide_Coupling->Azido_PEG7_VHL Click_Chemistry CuSO4/NaAsc Click Chemistry Azido_PEG7_VHL->Click_Chemistry JQ1_Alkyne JQ1 Ligand (alkyne-functionalized) JQ1_Alkyne->Click_Chemistry PROTAC JQ1-PEG7-VHL PROTAC Click_Chemistry->PROTAC

Synthetic workflow for a BRD4-targeting PROTAC.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC (JQ1-PEG7-VHL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Mechanism of action for a BRD4-targeting PROTAC.

BRD4_Signaling_Pathway PROTAC BRD4-targeting PROTAC BRD4_Degradation BRD4 Degradation PROTAC->BRD4_Degradation BRD4 BRD4 Gene_Transcription Gene Transcription BRD4->Gene_Transcription binds to acetylated histones at BRD4_Degradation->BRD4 Super_Enhancers Super-Enhancers Super_Enhancers->Gene_Transcription cMyc c-Myc Oncogene Gene_Transcription->cMyc Bcl2 Bcl-2 Anti-apoptotic Gene Gene_Transcription->Bcl2 Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Bcl2->Cell_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Downstream effects of BRD4 protein degradation.

Application Notes and Protocols: Cell Surface Modification Using Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG7-t-butyl ester for the modification of cell surfaces. This bifunctional linker, featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain, offers significant versatility in bioconjugation and cell surface engineering. The PEG spacer enhances solubility and biocompatibility, while the terminal functional groups allow for a variety of conjugation strategies.[1][2]

Two primary strategies for cell surface modification using this reagent are detailed:

  • Strategy A: "Click" Chemistry via the Azide Group. This approach involves the reaction of the azide group with alkyne-modified cell surfaces, typically achieved through metabolic glycoengineering.[3][4] The t-butyl ester remains as a protected carboxylic acid, which can be deprotected for subsequent conjugation of other molecules.

  • Strategy B: Amine Coupling via the Carboxylic Acid Group. This method requires the initial deprotection of the t-butyl ester to reveal a carboxylic acid, which is then coupled to primary amines on the cell surface.[5][6] The azide group remains available for subsequent "click" chemistry reactions.

Strategy A: Cell Surface Modification via Azide-Alkyne "Click" Chemistry

This strategy is ideal for specific and efficient labeling of cells that have been engineered to express alkyne groups on their surface glycans.

Experimental Workflow

cluster_0 Step 1: Metabolic Glycoengineering cluster_1 Step 2: Cell Surface Ligation cluster_2 Step 3: Characterization A Incubate cells with alkyne-modified sugar B Cells display alkyne groups on surface glycans A->B C Incubate alkyne-modified cells with this compound B->C D Perform CuAAC or SPAAC 'Click' Chemistry Reaction C->D E Wash and analyze cells (e.g., Flow Cytometry) D->E F Assess cell viability (e.g., MTT or CCK-8 assay) E->F

Figure 1: Workflow for cell surface modification via "click" chemistry.
Detailed Protocols

Protocol 1: Metabolic Glycoengineering with Alkyne-Modified Sugars

This protocol describes the introduction of alkyne groups onto the cell surface.

  • Cell Culture: Culture cells to the desired confluency in their appropriate growth medium.

  • Preparation of Alkyne-Sugar: Prepare a stock solution of an alkyne-modified sugar (e.g., N-azidoacetylmannosamine-alkyne, Ac4ManNAl) in a biocompatible solvent like DMSO.

  • Incubation: Add the alkyne-sugar stock solution to the cell culture medium to a final concentration typically ranging from 25-100 µM.[7]

  • Metabolic Incorporation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the alkyne-sugar into cell surface glycans.[8]

  • Harvesting: Gently harvest the cells and wash them with phosphate-buffered saline (PBS) to remove any unincorporated alkyne-sugar.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

SPAAC is a copper-free "click" chemistry method that is highly biocompatible.[9]

  • Cell Preparation: Resuspend the alkyne-modified cells in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO).

  • Ligation Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 50-200 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C with gentle agitation.[10][11]

  • Washing: Wash the cells twice with PBS to remove unreacted reagents.

  • Analysis: Proceed with cell analysis (e.g., flow cytometry) and viability assays.

Strategy B: Cell Surface Modification via Amine Coupling

This approach is suitable for cells with accessible primary amine groups on their surface proteins.

Experimental Workflow

cluster_0 Step 1: Deprotection cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Cell Surface Conjugation cluster_3 Step 4: Characterization A Deprotect t-butyl ester using Trifluoroacetic Acid (TFA) B Yields Azido-PEG7-Acid A->B C Activate carboxylic acid with EDC and NHS B->C D Forms an amine-reactive NHS ester C->D E Incubate activated linker with cells D->E F Forms stable amide bond with cell surface amines E->F G Wash and analyze cells (e.g., Flow Cytometry) F->G H Assess cell viability (e.g., MTT or CCK-8 assay) G->H

Figure 2: Workflow for cell surface modification via amine coupling.
Detailed Protocols

Protocol 3: Deprotection of t-butyl Ester

This protocol describes the conversion of this compound to Azido-PEG7-Acid.

  • Dissolution: Dissolve the this compound in Dichloromethane (DCM).[12]

  • Acidification: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[12][13]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.[12]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Precipitation: Precipitate the deprotected product by adding cold diethyl ether.[12]

  • Collection: Centrifuge or filter to collect the product, wash with cold diethyl ether, and dry under vacuum.[12]

Protocol 4: Amine-Reactive Conjugation to Live Cells

This protocol details the coupling of the deprotected linker to cell surface amines.

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected Azido-PEG7-Acid in an anhydrous solvent (e.g., DMF or DMSO).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid, forming an NHS ester.[1][5] A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).[1]

    • Stir for 1-2 hours at room temperature.[12]

  • Cell Preparation: Resuspend cells in a non-amine containing buffer with a pH of 7.2-7.5 (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.[6]

  • Conjugation: Add the activated Azido-PEG7-NHS ester to the cell suspension. The optimal molar ratio of the linker to the cells should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[5][6]

  • Quenching: Quench the reaction by adding an amine-containing buffer such as Tris or glycine.[5]

  • Washing: Wash the cells twice with PBS to remove excess reagents.

  • Analysis: Proceed with cell analysis and viability assays.

Data Presentation

The following tables provide a summary of typical quantitative parameters for the described protocols. Note that these values are starting points and should be optimized for your specific cell type and experimental goals.

Table 1: Reagent Concentrations and Incubation Times

ParameterStrategy A: Click ChemistryStrategy B: Amine CouplingReference(s)
Metabolic Glycoengineering
Alkyne-Sugar Concentration25 - 100 µMN/A[7]
Incubation Time24 - 72 hoursN/A[8]
Ligation/Conjugation
Linker Concentration50 - 200 µM100 - 500 µM (empirically determined)[10][11]
Incubation Time30 - 60 minutes2 hours[10][11],[5][6]
Deprotection & Activation
TFA ConcentrationN/A20 - 50% v/v[12][13]
Deprotection TimeN/A1 - 4 hours[12]
EDC:NHS Molar RatioN/A1:1 to 2:2 (relative to acid)[1]
Activation TimeN/A1 - 2 hours[12]

Table 2: Typical Cell Viability Post-Modification

AssayExpected ViabilityNotesReference(s)
Trypan Blue Exclusion > 90%A simple and rapid method to assess membrane integrity.
MTT Assay > 85%Measures metabolic activity, which can be an indicator of cell health.[14][15]
CCK-8 Assay > 85%A water-soluble tetrazolium salt-based assay, generally considered less toxic than MTT.[14]

Experimental Protocols for Analysis

Protocol 5: Flow Cytometry for Assessment of Cell Surface Modification

This protocol allows for the quantification of cell surface modification.

  • Staining:

    • For Strategy A , if a fluorescent alkyne was used, proceed directly to analysis. If not, a secondary fluorescent probe with an alkyne group can be "clicked" onto the azide of the PEG linker.

    • For Strategy B , the azide group on the cell surface can be detected by "clicking" a fluorescently labeled alkyne probe (e.g., DBCO-FITC) using a SPAAC protocol.

  • Cell Preparation: Resuspend approximately 1 x 10^6 modified cells in 100 µL of flow cytometry staining buffer.[16]

  • Incubation: Add the fluorescent probe and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with 2 mL of staining buffer.

  • Analysis: Resuspend the cells in 200-400 µL of staining buffer and analyze using a flow cytometer with the appropriate laser and filter settings.

Protocol 6: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxicity of the cell surface modification process.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[14]

  • Modification: Perform the chosen cell surface modification protocol (Strategy A or B).

  • MTT Addition: After modification and washing, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate for 4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Logical Relationships

The modification of the cell surface with PEG chains can influence various cellular processes by sterically hindering receptor-ligand interactions.

cluster_0 Cell Surface PEGylation cluster_1 Physical Consequences cluster_2 Potential Biological Outcomes A This compound modification B Increased Hydrodynamic Radius A->B C Steric Hindrance A->C D Reduced Non-specific Protein Adsorption A->D E Masking of Cell Surface Antigens C->E F Inhibition of Receptor-Ligand Binding C->F G Reduced Cell Adhesion D->G H Altered Cellular Signaling F->H

References

Application Notes and Protocols for the Deprotection of Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the efficient deprotection of the t-butyl ester group from Azido-PEG7-t-butyl ester to yield Azido-PEG7-carboxylic acid. The t-butyl ester is a common protecting group for carboxylic acids due to its stability in various conditions and its facile removal under acidic conditions. The resulting Azido-PEG7-carboxylic acid is a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics, often utilized in "click chemistry" reactions via its azide (B81097) group and for amide bond formation through its carboxylic acid functionality.[1][2][3][4]

The primary method for deprotection of t-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a chlorinated solvent like dichloromethane (B109758) (DCM).[5] This process is generally high-yielding and proceeds under mild conditions, making it compatible with many functional groups.[5]

Reaction Mechanism and Signaling Pathway

The deprotection of the t-butyl ester with TFA proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[6][7] The t-butyl cation is subsequently neutralized, typically by forming isobutylene (B52900) gas or by reacting with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[6][7]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AzidoPEG_ester This compound Protonated_ester Protonated Ester AzidoPEG_ester->Protonated_ester Protonation by TFA TFA Trifluoroacetic Acid (TFA) TFA->Protonated_ester Carbocation t-butyl cation Protonated_ester->Carbocation AzidoPEG_acid Azido-PEG7-carboxylic acid Protonated_ester->AzidoPEG_acid Cleavage Byproducts Isobutylene + t-butyl trifluoroacetate Carbocation->Byproducts Neutralization

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Experimental Protocols

This section provides a detailed protocol for the deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. A typical ratio is 1:1 (v/v) of DCM to TFA.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 to 5 hours.[8][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up: a. Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL). c. Dissolve the resulting residue in dichloromethane. d. Wash the organic solution twice with deionized water and once with brine.[8] e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[8] f. Filter the solution to remove the drying agent. g. Concentrate the filtrate under reduced pressure to obtain the Azido-PEG7-carboxylic acid product. The product is typically a pale yellow solid or oil.[8]

  • Purification (if necessary): For many applications, the crude product obtained after work-up is of sufficient purity.[8] If further purification is required, flash chromatography on silica (B1680970) gel using a methanol/dichloromethane gradient can be employed.[8] For highly polar PEG carboxylic acids, purification can also be achieved by precipitation from an organic solvent by the addition of a non-polar solvent, or through techniques like dialysis or ultrafiltration for larger PEG chains.[10]

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the deprotection of t-butyl esters on PEG linkers based on available literature. Note that yields are highly dependent on the specific substrate, reaction scale, and purification method.[5]

ParameterValue/ConditionReference
Starting Material Azido-PEG-t-butyl ester-
Reagent Trifluoroacetic acid (TFA)[8]
Solvent Dichloromethane (DCM)[8]
TFA Concentration 50% (v/v) in DCM[8][11]
Temperature Room Temperature[8]
Reaction Time 2 - 5 hours[8][9]
Typical Yield >90% (crude)[8]
Purification Method Aqueous work-up, Flash Chromatography (if needed)[8]

Experimental Workflow

The following diagram illustrates the key steps in the deprotection and purification process.

Experimental_Workflow Start Start: this compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA React Stir at Room Temperature (2-5h) Add_TFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Reaction Complete Dissolve Dissolve Residue in DCM Evaporate->Dissolve Wash_Water Wash with Water (2x) Dissolve->Wash_Water Wash_Brine Wash with Brine (1x) Wash_Water->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Product: Azido-PEG7-carboxylic acid Concentrate->Product Sufficient Purity Purify Purification (Optional) Concentrate->Purify Purify->Product High Purity

Caption: Workflow for the deprotection of this compound.

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it with appropriate PPE in a fume hood.

  • The azide functional group can be energetic. While the PEGylated azide is generally stable, avoid exposure to harsh reducing agents or conditions that could lead to the formation of hydrazoic acid.

By following these detailed application notes and protocols, researchers can confidently and efficiently deprotect this compound to obtain the desired Azido-PEG7-carboxylic acid for their downstream applications.

References

Application Notes and Protocols for Bioconjugation Using Azido-Functionalized PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing azido-functionalized polyethylene (B3416737) glycol (PEG). The azide (B81097) group serves as a versatile chemical handle for highly efficient and specific "click chemistry" reactions, enabling the covalent attachment of PEG to a wide array of biomolecules, nanoparticles, and surfaces. This process, known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of peptides, proteins, and drug delivery systems.[1][2]

Core Concepts: Click Chemistry with Azido-PEG

The primary advantage of the azide moiety is its ability to participate in bio-orthogonal "click chemistry" reactions. These reactions are characterized by their high yields, specificity, and compatibility with aqueous environments and a wide range of functional groups.[3][][5] The two most prominent types of click chemistry employed with azido-functionalized PEG are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

The CuAAC reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage.[] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[7] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for in vivo applications.[6][7]

G cluster_0 Click Chemistry Pathways for Azido-PEG Bioconjugation AzidoPEG Azido-Functionalized PEG (R-PEG-N3) CuAAC_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) AzidoPEG->CuAAC_Reaction SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzidoPEG->SPAAC_Reaction Alkyne Alkyne-Modified Molecule (R'-C≡CH) Alkyne->CuAAC_Reaction DBCO Strained Alkyne (e.g., DBCO) (R'-DBCO) DBCO->SPAAC_Reaction CuAAC_Product PEGylated Conjugate (Stable Triazole Linkage) CuAAC_Reaction->CuAAC_Product SPAAC_Product PEGylated Conjugate (Stable Triazole Linkage) SPAAC_Reaction->SPAAC_Product Catalyst Copper (I) Catalyst Catalyst->CuAAC_Reaction

Diagram of CuAAC and SPAAC click chemistry pathways.

Applications in Research and Drug Development

The unique properties of azido-functionalized PEG make it a valuable tool in various biomedical applications:

  • Enhanced Drug Delivery: PEGylation of therapeutic agents can improve their solubility, extend their circulation half-life by reducing renal clearance, and decrease their immunogenicity.[1][6] This leads to improved pharmacokinetic profiles and potentially reduced dosing frequency.[2]

  • Nanoparticle Surface Modification: Functionalizing nanoparticles with azido-PEG enhances their colloidal stability, reduces non-specific protein adsorption (opsonization), and provides a "stealth" characteristic to evade the immune system.[6][8] The terminal azide group allows for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads.[8]

  • Protein and Peptide Bioconjugation: Azido-PEG enables the site-specific modification of proteins and peptides.[1][9] By introducing an alkyne group at a specific site on a protein, researchers can achieve precise PEGylation, preserving the protein's biological activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for bioconjugation reactions involving azido-functionalized PEG.

ParameterValue/RangeContextReference(s)
Reaction Yield (CuAAC) 82.32% - 87.14%Conjugation of mPEG-alkyne with an azido-coumarin in scCO2.[10][11]
PEG Immobilization Quantity ~0.196 mmol/gAzido-PEG-silane immobilized on magnetite nanoparticles.[12]
Molar Excess of PEG Reagent 5-10 foldFor functionalization of iron oxide nanoparticles with Azido-PEG2-C6-Cl.[8]
Molar Excess of PEG Reagent ~10,000 molecules per nanoparticleFor PEGylation of gold nanoparticles with HS-PEG2-Azide.[8]
Reaction Time 24-48 hoursFor functionalization of iron oxide nanoparticles.[8]
Reaction Time OvernightFor PEGylation of gold nanoparticles.[8]
Reaction Time 8-16 hoursFor conjugation of alkyne/azide-modified proteins with dye azides/alkynes.[13]

Experimental Protocols

Below are detailed protocols for common bioconjugation procedures using azido-functionalized PEG.

General Experimental Workflow

The general workflow for a bioconjugation experiment involving azido-functionalized PEG is outlined below. It is crucial to optimize each step for the specific molecules involved to ensure high yield and purity of the final conjugate.

G cluster_workflow General Bioconjugation Workflow A 1. Reagent Preparation (Azido-PEG, Alkyne-Molecule) B 2. Conjugation Reaction (CuAAC or SPAAC) A->B C 3. Reaction Quenching (Optional, e.g., with hydroxylamine) B->C D 4. Purification (e.g., Dialysis, SEC) C->D E 5. Characterization (e.g., SDS-PAGE, MS, NMR) D->E

A generalized workflow for bioconjugation experiments.

Protocol 1: General CuAAC Bioconjugation of a Protein with Azido-PEG

This protocol describes the copper-catalyzed click reaction between an alkyne-modified protein and an azido-PEG derivative.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer

  • Azido-PEG (e.g., mPEG-Azide)

  • Protein labeling buffer (containing a Cu(II) salt, THPTA ligand, and aminoguanidine)[13]

  • Ascorbic acid solution (freshly prepared, 50 mM in water)[13]

  • DMSO or water for dissolving reagents

  • Purification system (dialysis or size-exclusion chromatography)

  • Inert gas (nitrogen or argon)

Procedure:

  • Determine Reaction Volume: Calculate the total reaction volume based on the amount of alkyne-modified protein. The protein solution volume should not exceed one-third of the total reaction volume.[13]

  • Prepare Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of Azido-PEG in water or DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in water. Use this solution within one day.[13]

  • Reaction Setup:

    • In a reaction tube, add the protein labeling buffer to the alkyne-modified protein solution and vortex.

    • Add the calculated volume of the Azido-PEG stock solution to achieve the desired molar excess. Vortex thoroughly.

  • Degassing: Purge the reaction tube with an inert gas (e.g., nitrogen or argon) for a few seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[13]

  • Initiate the Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture. The ascorbic acid will reduce Cu(II) to the active Cu(I) catalyst.[13]

  • Incubation: Purge the tube again with inert gas, close it tightly, and vortex. Allow the reaction to proceed at room temperature for 8-16 hours.[13]

  • Purification: Purify the resulting PEGylated protein conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.[13]

  • Characterization: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to verify the identity of the product.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide

This protocol details the PEGylation of citrate-capped gold nanoparticles using a thiol-functionalized PEG with a terminal azide group.

Materials:

  • Citrate-capped gold nanoparticle (AuNP) solution

  • HS-PEG-Azide

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Prepare HS-PEG-Azide Stock Solution: Prepare a stock solution of HS-PEG-Azide in nuclease-free water (e.g., 1 mg/mL).[8]

  • Determine AuNP Concentration: Use UV-Vis spectroscopy to determine the concentration of the AuNP stock solution.

  • PEGylation Reaction:

    • To the citrate-capped AuNP solution, add the HS-PEG-Azide solution. A starting molar ratio of approximately 10,000 PEG molecules per nanoparticle is recommended.[8]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.[8]

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs.[8]

    • Carefully remove the supernatant containing unreacted PEG.

    • Resuspend the AuNP pellet in nuclease-free water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.

  • Characterization: Characterize the azido-functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and UV-Vis spectroscopy to confirm the stability and plasmon resonance of the nanoparticles.

Protocol 3: Surface Modification of Iron Oxide Nanoparticles (IONPs) with Azido-PEG

This protocol outlines the functionalization of amine-modified iron oxide nanoparticles with an azido-PEG linker.

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs) dispersed in a suitable solvent (e.g., DMF or DMSO)

  • Azido-PEG linker with a chloro or NHS-ester group (e.g., Azido-PEG2-C6-Cl)

  • Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Reaction solvent (e.g., DMF or DMSO)

  • Non-solvent for precipitation (e.g., diethyl ether)

  • Washing solvent (e.g., acetone)

  • Magnet for nanoparticle collection

Procedure:

  • Reaction Setup:

    • In a reaction vessel, disperse the amine-functionalized IONPs in the reaction solvent.

    • Add the Azido-PEG linker in a 5-10 fold molar excess relative to the estimated surface amine groups on the IONPs.[8]

    • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.[8]

  • Incubation: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.[8]

  • Purification:

    • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.[8]

    • Use a strong magnet to collect the nanoparticles from the solution.[8]

    • Discard the supernatant.

    • Wash the nanoparticles extensively with the reaction solvent, followed by a more volatile solvent like acetone, to remove any unreacted starting materials. Use the magnet to retain the nanoparticles during each wash step.[8]

  • Drying and Storage: Dry the purified azido-functionalized IONPs under vacuum. Store the dried nanoparticles under inert gas to prevent degradation of the azide group.

  • Characterization: Confirm the successful functionalization using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic azide peak and Thermogravimetric Analysis (TGA) to quantify the amount of PEG grafted onto the nanoparticle surface.

References

Application Notes and Protocols: Azido-PEG7-t-butyl ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[][2] An ADC is comprised of three main components: a specific antibody, a cytotoxic payload, and a chemical linker that connects them.[][2][3] The linker is a critical element, directly influencing the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.[][4]

Azido-PEG7-t-butyl ester is a bifunctional linker designed for ADC development. It features a seven-unit polyethylene (B3416737) glycol (PEG) chain that enhances the hydrophilicity of the payload, improving the solubility and stability of the final ADC.[][3][5] The linker possesses two key functional groups: an azide (B81097) group for bioorthogonal "click chemistry" conjugation and a t-butyl ester group, which serves as a protected carboxylic acid for subsequent coupling reactions.

These notes provide detailed protocols for the use of this compound in the synthesis of ADCs, targeting researchers, scientists, and professionals in the field of drug development.

Physicochemical and Handling Properties

Proper handling and storage are crucial for maintaining the integrity of the linker.

PropertyValueSource/Notes
Molecular Formula C21H41N3O9[6]
Purity Typically ≥95%Based on common supplier specifications.[7][8]
Appearance Varies (e.g., Colorless oil, white solid)Check supplier datasheet.
Storage Conditions -20°C, protected from light and moisture.[6][8]
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO).[9]

Application Notes

Principle of Use

This compound is a versatile tool for a two-stage conjugation strategy.

  • Payload Attachment: The t-butyl ester is a protecting group for a carboxylic acid. This protection is removed under acidic conditions (e.g., using Trifluoroacetic Acid - TFA) to reveal a free carboxyl group.[10][11] This carboxyl group can then be activated and covalently linked to an amine-containing cytotoxic payload, forming a stable amide bond.

  • Antibody Conjugation via Click Chemistry: The azide (N₃) group on the other end of the linker is stable under most reaction conditions.[12] It allows for highly specific and efficient conjugation to an alkyne-modified antibody through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14] This "click chemistry" approach is bioorthogonal, meaning it does not interfere with native biological functional groups, leading to high yields and a well-defined product.[13]

Advantages of the PEG7 Spacer

The polyethylene glycol (PEG) component is crucial for optimizing the properties of the resulting ADC.[][5]

  • Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain helps to counteract this, improving the overall solubility of the ADC and reducing the risk of aggregation.[3][5][7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, prolonging its circulation half-life by reducing renal clearance.[][5][15]

  • Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the conjugate.[5][7]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of defined PEG linkers in a controlled chemical process facilitates the production of ADCs with a more uniform DAR, which is critical for efficacy and safety.[3]

Overall Synthesis Workflow

The general workflow for creating an ADC using this linker involves sequential deprotection, payload coupling, and antibody conjugation.

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: ADC Synthesis A This compound B Acid Treatment (TFA) Deprotection A->B C Azido-PEG7-COOH B->C E Amide Coupling (e.g., EDC, NHS) C->E D Amine-Payload D->E F Azido-PEG7-Payload E->F H Click Chemistry (CuAAC or SPAAC) F->H G Alkyne-Modified Antibody G->H I Final ADC H->I G A Prepare Antibody (Alkyne-Modified mAb) C Combine mAb and Linker-Payload A->C B Prepare Linker-Payload (Azido-PEG7-Payload in DMSO) B->C E Add Catalyst to Antibody Mixture C->E D Prepare Catalyst: Mix CuSO4 + THPTA D->E G Initiate Reaction: Add Reductant E->G F Prepare Reductant: Fresh Sodium Ascorbate F->G H Incubate (2-4h, RT, Dark) G->H I Quench Reaction (Add EDTA) H->I J Purify ADC (e.g., SEC) I->J K Characterize Final ADC (HIC, MS for DAR) J->K

References

Application Notes and Protocols for Peptide Immobilization on Surfaces using Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of peptides onto surfaces is a critical technique in a wide range of biomedical and biotechnological applications, including the development of biosensors, antimicrobial surfaces, and platforms for studying cell-material interactions. The choice of linker used to tether the peptide to the surface is crucial for maintaining peptide bioactivity and controlling surface density. Azido-PEG7-t-butyl ester is a versatile heterobifunctional linker that offers precise control over the immobilization process.

This molecule features three key components:

  • An azide (B81097) group for highly specific and efficient covalent attachment to alkyne-modified surfaces via "click chemistry" (either copper-catalyzed or strain-promoted azide-alkyne cycloaddition).

  • A polyethylene glycol (PEG) spacer (with seven ethylene (B1197577) glycol units) that increases hydrophilicity, reduces non-specific protein adsorption, and provides flexibility to the immobilized peptide, enhancing its interaction with target molecules.

  • A t-butyl ester protecting group on a terminal carboxylic acid, which allows for a two-step activation and coupling to either an amine-functionalized surface or the N-terminus/lysine side chain of a peptide.

This application note provides detailed protocols for the use of this compound to immobilize peptides on surfaces, covering surface preparation, linker activation, peptide conjugation, and characterization methods.

Experimental Workflow Overview

The overall workflow for immobilizing a peptide onto a surface using this compound can be conceptualized in two primary strategies, depending on whether the surface or the peptide is modified with the PEG linker first. Both strategies culminate in a final click chemistry reaction to immobilize the peptide.

Strategy 1: Surface first modification

In this strategy, the this compound is first attached to an amine-functionalized surface. This is followed by the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then activated to react with an amine group on the peptide.

Strategy 2: Peptide first modification

Alternatively, the this compound can first be conjugated to the peptide. The t-butyl ester is deprotected and the resulting carboxylic acid is activated to react with an amine on the peptide. The azide-functionalized peptide is then "clicked" onto an alkyne-modified surface.

The choice between these strategies will depend on the specific peptide, the nature of the surface, and the desired orientation of the immobilized peptide.

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in the peptide immobilization process. These values are illustrative and may require optimization for specific experimental systems.

Table 1: Surface Functionalization and Peptide Immobilization Efficiency

ParameterMethodTypical ValueReference
Amine Surface DensityX-ray Photoelectron Spectroscopy (XPS)1-5 x 1014 amines/cm2[General Literature]
Alkyne Surface DensityX-ray Photoelectron Spectroscopy (XPS)1-5 x 1014 alkynes/cm2[1]
Peptide Immobilization DensityFluorescence Quantification1-10 x 1013 peptides/cm2[1]
Immobilization Efficiency (CuAAC)Radiometric or Fluorescence Assay> 80%[2]
Immobilization Efficiency (SPAAC)Radiometric or Fluorescence Assay> 70%[3]

Table 2: Characterization of Peptide-Modified Surfaces

Characterization TechniqueParameter MeasuredTypical Result for Successful Immobilization
Contact Angle GoniometryWater Contact AngleDecrease after PEGylation and peptide immobilization
X-ray Photoelectron Spectroscopy (XPS)Elemental Composition (N, C, O)Increase in N 1s signal after peptide immobilization
Atomic Force Microscopy (AFM)Surface Topography and RoughnessIncrease in surface roughness
EllipsometryLayer ThicknessIncrease in thickness after each functionalization step

Experimental Protocols

Protocol 1: Surface Preparation - Amine Functionalization of a Silicon Wafer

This protocol describes a common method for introducing amine groups onto a silicon surface using (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Anhydrous toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of DI water, followed by ethanol.

  • Drying: Dry the wafers under a stream of nitrogen gas.

  • Silanization: Immerse the cleaned, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Washing: Rinse the wafers with toluene, followed by ethanol, and finally DI water to remove excess unbound APTES.

  • Curing: Cure the amine-functionalized wafers in an oven at 110°C for 30 minutes.

  • Storage: Store the functionalized wafers in a desiccator until use.

Protocol 2: Immobilization of this compound onto an Amine-Functionalized Surface

This protocol details the steps for attaching the linker to the prepared amine surface. This involves deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and coupling to the surface amines.

Materials:

  • Amine-functionalized wafers (from Protocol 1)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DI water

  • Nitrogen gas stream

Procedure:

  • Deprotection of t-butyl ester:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield Azido-PEG7-acid.

  • Activation of Carboxylic Acid:

    • Dissolve the Azido-PEG7-acid in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester.

  • Coupling to Amine Surface:

    • Immediately immerse the amine-functionalized wafers in the activated Azido-PEG7-NHS ester solution in Coupling Buffer.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the wafers and rinse thoroughly with Coupling Buffer, followed by DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Quenching (Optional but recommended):

    • Immerse the wafers in Quenching Buffer for 30 minutes to cap any unreacted NHS-esters.

    • Rinse with DI water and dry under nitrogen.

Protocol 3: Peptide Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified peptide to the azide-functionalized surface.

Materials:

  • Azide-functionalized wafers (from Protocol 2)

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect the peptide)

  • Degassed PBS, pH 7.4

  • DI water

  • Nitrogen gas stream

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the alkyne-modified peptide in degassed PBS to the desired concentration (e.g., 100 µM).

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction vessel, combine the alkyne-peptide solution with the azide-functionalized wafer.

    • Add THPTA to the reaction mixture (final concentration 5 times that of CuSO4).

    • Add CuSO4 to the reaction mixture (final concentration 0.1-1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration 1-5 mM).

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • Remove the wafer and wash extensively with PBS to remove unreacted peptide and copper catalyst.

    • Rinse with DI water and dry under a stream of nitrogen gas.

Protocol 4: Peptide Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free alternative for immobilizing peptides, which is particularly useful for systems sensitive to copper ions.

Materials:

  • Azide-functionalized wafers (from Protocol 2)

  • Peptide modified with a strained alkyne (e.g., dibenzocyclooctyne - DBCO)

  • PBS, pH 7.4

  • DI water

  • Nitrogen gas stream

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the strained alkyne-modified peptide in PBS to the desired concentration (e.g., 100 µM).

  • SPAAC Reaction:

    • Immerse the azide-functionalized wafer in the peptide solution.

    • Incubate the reaction for 4-24 hours at room temperature or 37°C with gentle agitation. The reaction time will depend on the specific strained alkyne used.

  • Washing:

    • Remove the wafer and wash thoroughly with PBS to remove any unbound peptide.

    • Rinse with DI water and dry under a stream of nitrogen gas.

Diagrams

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_peptide_immobilization Peptide Immobilization Silicon_Wafer Silicon Wafer Hydroxylated_Surface Hydroxylated Surface Silicon_Wafer->Hydroxylated_Surface Piranha Etch Amine_Surface Amine-Functionalized Surface Hydroxylated_Surface->Amine_Surface APTES Silanization Azide_Surface Azide-Functionalized Surface Amine_Surface->Azide_Surface Amine Coupling Azido_PEG_tButyl This compound Azido_PEG_Acid Azido-PEG7-Acid Azido_PEG_tButyl->Azido_PEG_Acid TFA Deprotection Activated_Linker Azido-PEG7-NHS ester Azido_PEG_Acid->Activated_Linker EDC/NHS Activation Activated_Linker->Azide_Surface Peptide_Surface Peptide-Immobilized Surface Azide_Surface->Peptide_Surface Alkyne_Peptide Alkyne-Modified Peptide Alkyne_Peptide->Peptide_Surface CuAAC or SPAAC

Caption: Experimental workflow for peptide immobilization.

logical_relationship Start Start: This compound Deprotection Step 1: t-Butyl Ester Deprotection (e.g., TFA) Start->Deprotection Activation Step 2: Carboxylic Acid Activation (EDC/NHS) Deprotection->Activation Amine_Coupling Step 3: Amine Coupling (to Surface or Peptide) Activation->Amine_Coupling Click_Reaction Step 4: Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Amine_Coupling->Click_Reaction Final_Product Final Product: Immobilized Peptide on Surface Click_Reaction->Final_Product

Caption: Logical steps for using the bifunctional linker.

Conclusion

This compound is a powerful tool for the controlled immobilization of peptides on surfaces. The combination of a PEG spacer, a protected carboxylic acid, and an azide group for click chemistry provides researchers with a high degree of control over surface properties and peptide presentation. The protocols provided herein offer a comprehensive guide for utilizing this linker in various research and drug development applications. Optimization of reaction conditions for specific peptides and surfaces is recommended to achieve the desired immobilization density and bioactivity.

References

Characterizing Azido-PEG7-t-butyl Ester Conjugates: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Azido-PEG7-t-butyl ester, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications, including the development of Proteolysis Targeting Chimeras (PROTACs). The following methods are essential for confirming the identity, purity, and stability of this versatile molecule.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The azide allows for "click" chemistry reactions with alkynes, while the t-butyl ester can be deprotected to reveal a carboxylic acid for conjugation to amine-containing molecules. Accurate characterization is crucial to ensure the quality and performance of subsequent conjugates.

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. The primary analytical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound.

ParameterMethodExpected Value
Identity
Molecular WeightMS (ESI+)[M+H]⁺: 478.3 g/mol , [M+Na]⁺: 500.3 g/mol
¹H NMR Chemical Shifts (δ)¹H NMR~1.44 ppm (s, 9H, t-butyl), ~2.46 ppm (t, 2H, -CH₂COO-), ~3.38 ppm (t, 2H, -CH₂N₃), ~3.64 ppm (m, 24H, PEG backbone -OCH₂CH₂O-), ~3.68 ppm (t, 2H, -COOCH₂-)
¹³C NMR Chemical Shifts (δ)¹³C NMR~28.1 ppm (C(CH₃)₃), ~35.9 ppm (-CH₂COO-), ~50.6 ppm (-CH₂N₃), ~68.0-70.5 ppm (PEG backbone), ~80.4 ppm (-C(CH₃)₃), ~170.6 ppm (C=O)
Purity
Purity by HPLCRP-HPLC-UV/ELSD≥95%
Functional Group Confirmation
Azide StretchFTIRStrong, sharp absorption band at ~2100 cm⁻¹
Carbonyl Stretch (Ester)FTIRStrong absorption band at ~1735 cm⁻¹

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[1][2]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons for each functional group.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. It is important to correctly assign the repeating monomer units, including any observable ¹³C-¹H coupled peaks.[1]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.[3]

  • Data Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation.

  • Data Analysis:

    • Identify the molecular ions, typically protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Compare the observed mass-to-charge ratios (m/z) with the calculated theoretical values.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the this compound. Reversed-Phase HPLC (RP-HPLC) is a common method for this purpose.[][5]

Protocol for RP-HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 column and a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. For example, 5% to 95% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210-220 nm (for end-group analysis) or ELSD for universal detection.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups, particularly the azide and ester moieties.[6]

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of a small amount of the sample.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plate or ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the azide group (strong, sharp peak around 2100 cm⁻¹) and the ester carbonyl group (strong peak around 1735 cm⁻¹).[7][8]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (RP-HPLC) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group Verification FTIR->Functional_Groups hplc_workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output Sample_Prep Dissolve Sample in Mobile Phase Injector Injector Sample_Prep->Injector Column C18 Column Injector->Column Detector UV/ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity_Calc Purity Calculation Chromatogram->Purity_Calc

References

Application Notes and Protocols for Hydrogel Formation Using Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG7-t-butyl ester in the formation of advanced hydrogel systems. This versatile monofunctional PEG linker enables the introduction of tunable properties and functional groups into hydrogel networks, offering significant potential for applications in drug delivery, tissue engineering, and regenerative medicine.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely employed as biocompatible scaffolds due to their tunable mechanical properties, high water content, and low immunogenicity. The incorporation of functional moieties into the hydrogel network can further enhance their utility. This compound is a linear PEG derivative featuring a terminal azide (B81097) group and a t-butyl protected carboxylic acid. This unique structure allows for its covalent incorporation into hydrogel networks via "click chemistry" and subsequent deprotection to reveal a reactive carboxylic acid group. This enables the development of pH-responsive hydrogels and provides a handle for the conjugation of therapeutic agents or targeting ligands.

This document outlines the principles and protocols for incorporating this compound into a hydrogel matrix using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. It further details the deprotection of the t-butyl ester to functionalize the hydrogel with carboxylic acid groups.

Principle of Hydrogel Formation and Functionalization

The formation of the hydrogel is based on the highly efficient and specific SPAAC reaction between an azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. In this proposed system, a multi-arm PEG-DBCO acts as the crosslinker, reacting with a multi-arm PEG-azide to form the primary hydrogel network. This compound, being monofunctional, is incorporated as a pendant side chain by competing for the DBCO binding sites.

Following hydrogel formation, the t-butyl ester protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the carboxylic acid functionality. This conversion imparts pH-responsive properties to the hydrogel, as the carboxylic acid groups will be protonated at low pH and deprotonated at physiological or higher pH, leading to changes in swelling behavior.

G cluster_0 Hydrogel Formation (SPAAC) cluster_1 Hydrogel Functionalization Multi-arm PEG-DBCO Multi-arm PEG-DBCO Hydrogel_Ester Hydrogel with Pendant t-butyl Ester Groups Multi-arm PEG-DBCO->Hydrogel_Ester Multi-arm PEG-Azide Multi-arm PEG-Azide Multi-arm PEG-Azide->Hydrogel_Ester Azido-PEG7-t-butyl_ester This compound Azido-PEG7-t-butyl_ester->Hydrogel_Ester TFA Trifluoroacetic Acid (TFA) Hydrogel_Ester->TFA Deprotection Hydrogel_Carboxyl Carboxylated Hydrogel (pH-Responsive) TFA->Hydrogel_Carboxyl

Figure 1: Workflow for hydrogel formation and functionalization.

Experimental Protocols

Materials
  • Multi-arm PEG-DBCO (e.g., 4-arm PEG-DBCO, MW 10 kDa)

  • Multi-arm PEG-Azide (e.g., 4-arm PEG-Azide, MW 10 kDa)

  • This compound

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

Protocol 1: Hydrogel Formation via SPAAC

This protocol describes the formation of a hydrogel with incorporated this compound. The ratio of the monofunctional azide to the multi-arm azide can be varied to control the density of the pendant chains.

  • Prepare Stock Solutions:

    • Dissolve Multi-arm PEG-DBCO in DPBS to a final concentration of 20 mM.

    • Dissolve Multi-arm PEG-Azide in DPBS to a final concentration of 20 mM.

    • Dissolve this compound in DPBS to a final concentration of 20 mM.

  • Hydrogel Formulation:

    • In a microcentrifuge tube, combine the Multi-arm PEG-Azide and this compound solutions at the desired molar ratio. For example, a 9:1 molar ratio of Multi-arm PEG-Azide to this compound.

    • Add the Multi-arm PEG-DBCO solution to the azide mixture in a 1:1 stoichiometric ratio of total azide groups to DBCO groups.

    • Vortex the solution gently for 5-10 seconds to ensure thorough mixing.

  • Gelation:

    • Immediately cast the solution into the desired mold or well plate.

    • Allow the hydrogel to form at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the components but is typically in the range of minutes to an hour.[1]

    • The hydrogel is formed when the solution no longer flows upon inversion of the container.

G Start Start Prep_Stocks Prepare Stock Solutions (PEG-DBCO, PEG-Azide, Azido-PEG7-ester) Start->Prep_Stocks Mix_Azides Mix Multi-arm PEG-Azide and This compound Prep_Stocks->Mix_Azides Add_DBCO Add Multi-arm PEG-DBCO Mix_Azides->Add_DBCO Mix Vortex Gently Add_DBCO->Mix Cast Cast into Mold Mix->Cast Gelation Allow to Gel Cast->Gelation End End Gelation->End

Figure 2: Experimental workflow for hydrogel formation.
Protocol 2: Deprotection of t-butyl Ester

This protocol describes the conversion of the t-butyl ester pendant groups to carboxylic acid groups within the formed hydrogel.

  • Swell the Hydrogel:

    • Place the formed hydrogel in dichloromethane (DCM) to swell and exchange the aqueous solvent. Allow to swell for 1-2 hours.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 50% (v/v) Trifluoroacetic acid (TFA) in DCM.[2]

    • Submerge the swollen hydrogel in the TFA/DCM solution.

    • Incubate at room temperature for 2-5 hours with gentle agitation.[3] The reaction progress can be monitored by ATR-FTIR by observing the disappearance of the t-butyl ester peak.

  • Washing and Neutralization:

    • Remove the deprotection solution.

    • Wash the hydrogel extensively with DCM to remove residual TFA and byproducts.

    • Subsequently, wash the hydrogel with DPBS until the pH of the washing solution is neutral.

  • Equilibration:

    • Equilibrate the carboxylated hydrogel in the desired buffer for subsequent experiments.

Characterization and Data Presentation

The physical and chemical properties of the hydrogels can be tailored by adjusting the concentration of the PEG precursors and the ratio of monofunctional to multi-arm azide.

Quantitative Data Summary
PropertyEffect of Increasing Monofunctional this compoundExpected Range
Gelation Time Increase5 - 60 minutes
Swelling Ratio Increase10 - 50
Compressive Modulus Decrease1 - 20 kPa
pH-Responsiveness (post-deprotection) Increased swelling at pH > pKa (~4.7)pH-dependent

Table 1: Expected Trends in Hydrogel Properties. The incorporation of the monofunctional this compound is expected to introduce defects in the crosslinked network, leading to a longer gelation time, higher swelling ratio, and lower compressive modulus.[4]

PrecursorMolecular Weight (kDa)Concentration (wt%)Swelling RatioCompressive Modulus (kPa)
4-arm PEG-DBCO105~25~10
4-arm PEG-Azide105
4-arm PEG-DBCO1010~15~30
4-arm PEG-Azide1010
4-arm PEG-DBCO + Azido-PEG7-ester (10 mol%)1010~18~25
4-arm PEG-Azide1010

Table 2: Representative Quantitative Data for PEG Hydrogels. This table provides example data based on literature values for similar PEG hydrogels.[4] The actual values will depend on the specific experimental conditions.

pH-Responsive Swelling

The introduction of carboxylic acid groups after deprotection will render the hydrogel pH-sensitive. At a pH below the pKa of the carboxylic acid (~4.7), the groups will be protonated (-COOH), and the hydrogel will be in a more collapsed state. At a pH above the pKa, the groups will be deprotonated (-COO-), leading to electrostatic repulsion between the polymer chains and increased swelling.[5][6]

G pH_low Low pH (< pKa) Protonated Carboxylic Acid Groups Protonated (-COOH) pH_low->Protonated leads to pH_high High pH (> pKa) Deprotonated Carboxylic Acid Groups Deprotonated (-COO-) pH_high->Deprotonated leads to Collapsed Collapsed Hydrogel (Lower Swelling) Protonated->Collapsed results in Swollen Swollen Hydrogel (Higher Swelling) Deprotonated->Swollen results in

Figure 3: pH-responsive behavior of carboxylated hydrogel.

Applications

The ability to incorporate this compound into hydrogels opens up a range of possibilities for advanced biomedical applications:

  • pH-Responsive Drug Delivery: The carboxylated hydrogels can be used to encapsulate and release drugs in a pH-dependent manner. For example, a drug could be released in the slightly basic environment of the small intestine.[3]

  • Bio-conjugation: The carboxylic acid groups can be activated to conjugate with amine-containing molecules such as proteins, peptides, or small molecule drugs, allowing for the creation of functionalized scaffolds for tissue engineering or targeted drug delivery.

  • Cell Encapsulation: The biocompatible nature of the SPAAC chemistry allows for the encapsulation of cells within the hydrogel matrix for applications in regenerative medicine. The pendant carboxylic acid groups could potentially influence cell behavior.

Troubleshooting

IssuePossible CauseSolution
Hydrogel does not form or gelation is too slow Incorrect stoichiometry of azide and alkyne groups. Low concentration of precursors.Ensure a 1:1 ratio of total azide to DBCO groups. Increase the concentration of the precursor solutions.
Hydrogel is too soft or brittle High ratio of monofunctional to multi-arm azide. Low overall polymer concentration.Decrease the molar ratio of this compound. Increase the total weight percentage of the PEG precursors.
Incomplete deprotection of t-butyl ester Insufficient reaction time or TFA concentration. Poor swelling of the hydrogel in DCM.Increase the incubation time in the TFA/DCM solution. Ensure the hydrogel is fully swollen in DCM before adding the deprotection solution.

Table 3: Troubleshooting Guide.

Conclusion

This compound is a valuable tool for the functionalization of PEG hydrogels. Its incorporation via SPAAC click chemistry allows for the precise tuning of hydrogel properties. The subsequent deprotection to reveal carboxylic acid groups provides a facile method for creating pH-responsive materials and for the covalent attachment of biomolecules. These features make hydrogels modified with this compound highly promising for a variety of applications in the fields of drug delivery and biomedical research.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[1] The CuAAC reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is renowned for its exceptional efficiency, specificity, and biocompatibility, making it an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[3][4][5]

The reaction's success is attributed to its mild conditions, tolerating a wide pH range (4-12) and various solvents, including water, which is crucial for biological applications.[4][6] The azide and alkyne functional groups are largely inert in biological systems, allowing for the precise and selective labeling of biomolecules like proteins, nucleic acids, and lipids with minimal perturbation.[5]

Core Components and Reagents

The success of a CuAAC reaction relies on the careful selection and preparation of its core components. The most convenient and common method involves the in situ reduction of a Copper(II) salt (like CuSO₄) to the active Copper(I) catalyst using a reducing agent, typically sodium ascorbate (B8700270).[7][8] A stabilizing ligand is crucial, especially in biological applications, to protect the Cu(I) from oxidation and to prevent damage to sensitive biomolecules.[3][5]

Table 1: Common Reagents for CuAAC

ReagentRoleTypical Stock ConcentrationNotes
Copper(II) Sulfate (CuSO₄) Copper catalyst precursor20 mM - 100 mM in WaterThe most common and inexpensive source of copper.[7][9]
Sodium Ascorbate Reducing Agent100 mM - 300 mM in WaterReduces Cu(II) to the active Cu(I) catalyst. Should be prepared fresh as it oxidizes in air.[10][11]
THPTA Water-Soluble Ligand100 mM - 200 mM in WaterTris(3-hydroxypropyltriazolylmethyl)amine. Stabilizes Cu(I), accelerates the reaction, and is ideal for bioconjugations in aqueous media.[7][9]
TBTA Organic-Soluble LigandVaries (e.g., in DMSO)Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Used for reactions in organic solvents.[7]
Azide-functionalized Molecule Substrate10 mM in DMSO or bufferOne of the two coupling partners. Azides are generally stable and bioorthogonal.[11]
Alkyne-functionalized Molecule SubstrateVaries based on solubilityThe second coupling partner. Terminal alkynes are required for the CuAAC reaction.[11]
Aminoguanidine (B1677879) Additive (Optional)100 mM in WaterUsed in bioconjugations to scavenge reactive by-products of ascorbate oxidation, protecting proteins from degradation.[3][10]
Buffer / Solvent Reaction MediumVariesPhosphate-buffered saline (PBS) for biological reactions; solvents like DMSO, DMF, t-BuOH/water for organic synthesis.[9][11]

Experimental Protocols

The order of reagent addition is critical to ensure the formation of an active and stable catalyst complex before initiating the reaction. It is highly recommended to pre-mix the copper source and the ligand before adding them to the reaction mixture.

Protocol 1: General CuAAC for Labeling of Oligonucleotides

This protocol is adapted for robustly labeling alkyne-modified DNA or oligonucleotides with an azide-containing dye or molecule in an aqueous environment.

Materials and Reagents:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized label (e.g., a fluorophore)

  • Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)

  • THPTA stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepared fresh)

  • Nuclease-free water

Procedure:

  • Prepare Catalyst Premix : In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio (e.g., 5 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA). Mix well and let it stand for 2-3 minutes. This solution can be stored frozen for several weeks.[7]

  • Reaction Assembly : In a separate tube, dissolve the alkyne-modified oligonucleotide in water or a suitable buffer.

  • Add Reagents : To the oligonucleotide solution, add the azide-functionalized label. A molar excess of the azide (typically 4 to 50 equivalents) is recommended to ensure complete labeling of the oligonucleotide.[7]

  • Add Catalyst : Add the pre-mixed THPTA/CuSO₄ complex to the reaction mixture. A final concentration of approximately 25 equivalents relative to the oligonucleotide is often used.[7]

  • Initiate Reaction : Add the freshly prepared sodium ascorbate solution to the mixture to initiate the cycloaddition. A final concentration of about 40 equivalents is recommended.[7]

  • Incubation : Mix the reaction gently and incubate at room temperature for 30-60 minutes, protected from light.[7]

  • Purification : Upon completion, the labeled oligonucleotide can be purified from the catalyst and excess reagents by ethanol (B145695) precipitation or using size-exclusion chromatography.[7][11]

Protocol 2: CuAAC for Bioconjugation of a Protein

This protocol is optimized for conjugating a small molecule (e.g., a drug with an azide group) to a protein containing an alkyne handle, with safeguards to protect the protein from oxidative damage.

Materials and Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized small molecule/drug (in DMSO or buffer)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA stock solution (50 mM in water)

  • Aminoguanidine stock solution (100 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepared fresh)

Procedure:

  • Prepare Protein Solution : In a 2 mL microcentrifuge tube, prepare a solution of the alkyne-modified protein in buffer.[10]

  • Add Azide Component : Add the azide-functionalized molecule to the protein solution. The molar ratio of the azide to the protein is typically between 4:1 and 10:1.[9]

  • Prepare Catalyst Premix : In a separate tube, mix the 20 mM CuSO₄ solution and the 50 mM THPTA ligand solution. A ligand-to-copper ratio of 5:1 is often used to protect biomolecules.[8][10]

  • Add Catalyst and Additives : To the protein/azide mixture, add the premixed CuSO₄/THPTA solution. Then, add the aminoguanidine solution (final concentration ~5 mM) to protect the protein from reactive ascorbate by-products.[8][10]

  • Initiate Reaction : Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM) to initiate the reaction.[8][10]

  • Incubation : Gently mix the solution by inverting the tube or using a slow rotator. Incubate for 1 hour at room temperature.[10]

  • Purification : Purify the resulting conjugate (e.g., an antibody-drug conjugate) using methods appropriate for proteins, such as size-exclusion chromatography or affinity purification, to remove unreacted reagents, catalyst, and by-products.[9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters used in the protocols described above.

Table 2: Example Reaction Parameters for CuAAC

ParameterProtocol 1 (Oligonucleotides)Protocol 2 (Protein Bioconjugation)
Substrate Molar Ratio 4-50 eq. Azide per Alkyne4-10 eq. Azide per Alkyne
Ligand:Copper Ratio 2:15:1
Final Copper Concentration ~25 eq. relative to oligo0.05 - 0.25 mM
Final Sodium Ascorbate Conc. ~40 eq. relative to oligo~5 mM
Final Aminoguanidine Conc. Not typically used~5 mM (if used)
Reaction Time 30 - 60 minutes60 minutes
Temperature Room TemperatureRoom Temperature

Visualizing the Process

Visual diagrams help clarify the experimental steps and the underlying chemical mechanism.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Downstream Processing prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_substrates Combine Azide and Alkyne Substrates mix_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) initiate Add Catalyst Premix to Substrates, then Add Sodium Ascorbate to Initiate mix_substrates->initiate mix_catalyst->initiate incubate Incubate Reaction (Room Temp, 30-60 min) initiate->incubate purify Workup and Purify Product (e.g., Chromatography, Precipitation) incubate->purify analyze Analyze Final Product (e.g., MS, NMR, SDS-PAGE) purify->analyze

Caption: Experimental workflow for a typical CuAAC reaction.

G CuI Cu(I) Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product H_ion H+ Metallacycle Metallacycle Intermediate Cu_Acetylide->Metallacycle Triazolide Cu(I) Triazolide Metallacycle->Triazolide + Azide Triazolide->CuI + H+ Triazolide->Product

References

Application Notes & Protocols: Purification Strategies for PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein and Peptide PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide. This modification is a widely used biopharmaceutical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include prolonged serum half-life, reduced immunogenicity, decreased clearance rates, and enhanced stability.[1]

However, the PEGylation reaction is often non-specific and results in a complex mixture of products.[] This heterogeneous mixture may contain:

  • Unreacted native protein/peptide

  • Mono-PEGylated species (one PEG chain per molecule)

  • Multi-PEGylated species (di-, tri-, etc.)

  • Positional isomers (PEG attached at different sites)[]

  • Unreacted PEG reagent and its hydrolysis byproducts[]

Effective purification is therefore a critical downstream step to isolate the desired therapeutically active, mono-PEGylated conjugate and ensure the safety and efficacy of the final drug product.[][3]

Challenges in Purifying PEGylated Proteins

The primary challenge in separating PEGylated proteins lies in the subtle physicochemical differences between the various species in the reaction mixture.[4] The attached PEG chain can mask the protein's surface properties, leading to difficulties in separation based on traditional chromatographic principles.

  • Size Similarity: While PEGylation increases the hydrodynamic radius, the size difference between mono-, di-, and multi-PEGylated forms can be insufficient for high-resolution separation, especially with larger proteins or smaller PEG chains.[][4]

  • Charge Masking: The neutral and hydrophilic PEG polymer can shield the protein's surface charges, reducing the effectiveness of ion exchange chromatography (IEX).[][5] This effect complicates the separation of species with different degrees of PEGylation.

  • Isomer Separation: Positional isomers, which have the same molecular weight but different attachment sites, present a significant purification challenge as they often have very similar properties.[][4]

Primary Purification Strategies

Chromatographic methods are the cornerstone of purifying PEGylated proteins. The choice of technique depends on the specific properties of the protein and the nature of the impurities to be removed. A multi-step approach combining different chromatographic modes is often necessary to achieve high purity.[6]

Ion Exchange Chromatography (IEX)

IEX separates molecules based on differences in their net surface charge. Despite the charge-shielding effect of PEG, IEX is one of the most powerful and commonly used techniques for purifying PEGylated proteins.[][5]

  • Principle of Separation: The covalent attachment of a neutral PEG chain masks the charged amino acid residues on the protein surface. This alteration in surface charge is proportional to the number of attached PEG molecules. Consequently, the native protein, mono-PEGylated, and di-PEGylated species will elute at different salt concentrations from an IEX column. The retention time on an ion-exchange column is generally inversely proportional to the PEG-to-protein mass ratio.[5]

  • Application: IEX is highly effective at separating species with different degrees of PEGylation (e.g., native vs. mono-PEGylated vs. di-PEGylated).[1][7] It can also be used to separate positional isomers, as the location of the PEG chain can differentially shield charged regions, leading to slight differences in retention time.[][4]

.dot

IEX_Workflow cluster_prep Sample Preparation cluster_collect Fraction Collection & Analysis Reaction_Mixture PEGylation Reaction Mixture Buffer_Exchange Buffer Exchange / Dilution Reaction_Mixture->Buffer_Exchange Load Load Sample onto IEX Column Buffer_Exchange->Load Wash Wash (Low Salt) Load->Wash Elute Elute with Salt Gradient (e.g., 0-1M NaCl) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Native Native Protein (Strongest Binding) Elute->Native High Salt MonoPEG Mono-PEGylated Elute->MonoPEG Mid Salt DiPEG Di-PEGylated (Weakest Binding) Elute->DiPEG Analyze Analyze Fractions (SDS-PAGE, SEC) Collect_Fractions->Analyze

Caption: Workflow for PEGylated protein purification using Ion Exchange Chromatography.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size and shape). As PEGylation significantly increases the size of a protein, SEC is a very effective tool for this application.[]

  • Principle of Separation: The chromatographic column is packed with porous beads. Larger molecules, like PEGylated proteins, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, such as unreacted native protein and free PEG, can enter the pores, increasing their path length and causing them to elute later.

  • Application: SEC is excellent for removing unreacted native protein and low molecular weight by-products from the PEGylated conjugate.[] It is also a primary method for analyzing the degree of PEGylation and quantifying aggregates.[1][8] However, its ability to resolve species that are close in size (e.g., mono- vs. di-PEGylated) can be limited, especially at a preparative scale.[4]

.dot

SEC_Workflow Start PEGylation Reaction Mixture Load Load onto SEC Column Start->Load Elution Isocratic Elution Load->Elution Fractions Collect Fractions Over Time Elution->Fractions Peak1 Peak 1: Multi-PEGylated / Aggregates (Largest Size) Fractions->Peak1 Early Fractions Peak2 Peak 2: Mono-PEGylated (Intermediate Size) Fractions->Peak2 Peak3 Peak 3: Native Protein (Smallest Size) Fractions->Peak3 Peak4 Peak 4: Free PEG / Salts (Smallest Size) Fractions->Peak4 Late Fractions

Caption: Elution profile in Size Exclusion Chromatography for PEGylated mixtures.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on differences in their surface hydrophobicity. It is a less common but powerful complementary technique to IEX and SEC.[]

  • Principle of Separation: In a high-salt mobile phase, hydrophobic regions on the protein surface are exposed and bind to the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration. PEGylation can alter the overall hydrophobicity of a protein, allowing for separation. Sometimes, the addition of a lyotropic salt can induce a phase transition in the PEG itself, making it mildly hydrophobic and enabling separation.[9]

  • Application: HIC can be particularly useful for separating PEGylated species that are difficult to resolve by IEX or SEC.[] It has been shown to be effective in resolving mono- and di-PEGylated proteins and can sometimes separate positional isomers.[9][10]

Experimental Protocols

Protocol: IEX Purification of PEGylated Lysozyme (B549824)

This protocol is a representative example for separating native, mono-, and di-PEGylated lysozyme.[1]

1. Materials:

  • Column: TSKgel SP-5PW(20) Cation Exchange Column

  • Buffer A (Binding): 20 mM Phosphate Buffer, pH 6.0

  • Buffer B (Elution): 20 mM Phosphate Buffer + 1.0 M NaCl, pH 6.0

  • Sample: PEGylated lysozyme reaction mixture, buffer-exchanged into Buffer A.

2. Chromatography Conditions:

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 100% Buffer A (Equilibration)

    • 5-35 min: Linear gradient from 0% to 50% Buffer B (Elution)

    • 35-40 min: 100% Buffer B (Strip)

    • 40-45 min: 100% Buffer A (Re-equilibration)

  • Detection: UV at 280 nm

3. Procedure:

  • Equilibrate the column with Buffer A for at least 5 column volumes (CV).

  • Inject the prepared sample onto the column.

  • Run the gradient as specified above.

  • Collect fractions across the elution peaks.

  • Analyze fractions using SDS-PAGE and SEC-HPLC to identify and pool those containing the pure mono-PEGylated species.

Protocol: SEC Analysis of a PEGylated Protein

This protocol provides a general method for analyzing the composition of a PEGylation reaction mixture.[8][11]

1. Materials:

  • Column: TSKgel G3000SWXL or similar SEC column suitable for the protein's molecular weight range.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Sample: PEGylation reaction mixture, filtered through a 0.22 µm filter.

2. Chromatography Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min (as per column specification)

  • Run Time: 30 minutes (isocratic)

  • Detection: UV at 280 nm

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (10-50 µL) of the sample.

  • Run the isocratic method and record the chromatogram.

  • Identify peaks corresponding to aggregates/multi-PEGylated (earliest elution), mono-PEGylated, and native protein (latest elution before salt peaks). The degree of PEGylation can be monitored by the increase in molecular weight.[1]

Data Summary and Comparison

The effectiveness of different purification strategies can be compared quantitatively. The following table summarizes typical outcomes for purifying a model PEGylated protein.

Purification StepKey Impurities RemovedPurity of Mono-PEG FormTypical YieldNotes
Cation Exchange (IEX) Native Protein, Di-PEGylated Protein>90%[7]50-70%Excellent for resolving species by number of PEGs. Can also separate isomers.
Size Exclusion (SEC) Native Protein, Free PEG, Aggregates>95% (if well-resolved)70-90%High resolution for size differences. Less effective for mono- vs di-PEGylated.
Hydrophobic Interaction (HIC) Native Protein, Multi-PEGylated Species>90%40-60%Good orthogonal method to IEX. Resolution can be highly protein-dependent.
Two-Step (IEX -> SEC) All major impurities>99%40-60% (cumulative)Industry-standard approach for achieving high purity for therapeutic applications.

Note: Purity and yield are highly dependent on the specific protein, PEG reagent, and reaction conditions.

Logical Approach to Purification Strategy Selection

Choosing the right purification workflow is critical for success. The following diagram outlines a decision-making process for developing a purification strategy.

.dot

decision_tree Start Start: Crude PEGylation Mixture Q1 Primary Impurity? Start->Q1 A1_Size Unreacted Protein & Free PEG (Size Difference is Large) Q1->A1_Size Size A1_Charge Multi-PEGylated Species (Charge Difference is Significant) Q1->A1_Charge Charge Step1_SEC Step 1: Size Exclusion (SEC) (Bulk Removal of Small Impurities) A1_Size->Step1_SEC Step1_IEX Step 1: Ion Exchange (IEX) (Separate by Degree of PEGylation) A1_Charge->Step1_IEX Q2 Purity Sufficient? Step1_SEC->Q2 Step1_IEX->Q2 End End: Purified Product Q2->End Yes Step2_IEX Step 2: Ion Exchange (IEX) (Polishing Step) Q2->Step2_IEX No, Charge Impurities Remain Step2_HIC Step 2: Hydrophobic Interaction (HIC) (Orthogonal Polishing) Q2->Step2_HIC No, Isomers/Aggregates Remain Step2_IEX->End Step2_HIC->End

Caption: Decision tree for selecting a PEGylated protein purification strategy.

References

Troubleshooting & Optimization

How to improve low yield in Azido-PEG7-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG7-t-butyl ester, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The primary application addressed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains an azide (B81097) (-N3) group on one end of a seven-unit polyethylene (B3416737) glycol (PEG) chain and a t-butyl ester protecting group on the other. Its primary application is in the field of chemical biology and drug discovery, particularly in the synthesis of PROTACs.[1][2][3] The azide group allows for highly efficient and specific "click" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to connect to a molecule containing a terminal alkyne. The PEG chain provides solubility and optimal spacing, while the t-butyl ester protects a carboxylic acid that can be deprotected in a later step for conjugation to another molecule.[1][2]

Q2: What are the critical components of a successful CuAAC reaction involving this compound?

A successful CuAAC reaction relies on several key components:

  • A Copper(I) Catalyst: The active catalyst is Cu(I), which is prone to oxidation. It is typically generated in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[4]

  • A Reducing Agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent used to maintain the copper in its active Cu(I) state.[5][6]

  • A Stabilizing Ligand: A ligand is crucial to protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing reaction efficiency.[7][8] Tris(triazolylmethyl)amine-based ligands such as THPTA (water-soluble) and TBTA are widely used.[8][9][10]

  • An Oxygen-Free Environment: Oxygen can oxidize the Cu(I) catalyst, leading to reaction failure. Degassing the reaction mixture is a critical step.[2][3]

  • Appropriate Solvents: A solvent system that dissolves all reactants is necessary. Often, a co-solvent like DMSO, DMF, or t-butanol is used with aqueous buffers to ensure solubility of hydrophobic components.[2]

Q3: Can the t-butyl ester group be cleaved during the CuAAC reaction?

While t-butyl esters are generally stable, they are sensitive to acidic conditions.[11][12] The standard CuAAC reaction is typically run at a neutral to slightly basic pH (around 7-8), which minimizes the risk of hydrolysis.[4][6] However, prolonged reaction times or local drops in pH could potentially lead to some degree of ester cleavage. It is important to maintain careful pH control throughout the reaction and workup.

Q4: What are common side reactions to be aware of?

Besides low yield, the primary side reaction of concern is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can occur if the Cu(I) catalyst is oxidized to Cu(II).[13][14] Using a sufficient excess of the reducing agent (sodium ascorbate) and a stabilizing ligand helps to suppress this side reaction.[14] Additionally, byproducts from the degradation of ascorbate can potentially react with amine groups on substrates.[5][9]

Troubleshooting Guide for Low Yield

Low or no yield is a common issue in CuAAC reactions. The following guide provides a structured approach to troubleshooting these problems.

Low or No Product Formation
Possible Cause Recommended Action(s)
Inactive Copper Catalyst The Cu(I) catalyst is readily oxidized to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of sodium ascorbate. Thoroughly degas all solutions, including the reaction mixture, by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst.[2] Consider using a higher concentration of a stabilizing ligand to protect the Cu(I) state.[9]
Poor Reagent Quality or Degradation This compound and the alkyne-containing substrate should be of high purity. Azides are generally stable but should be stored properly.[13] Verify the integrity of your reagents via analytical methods like NMR or mass spectrometry.
Inhibitors in the Reaction Mixture Buffers containing primary amines (e.g., Tris) or other chelating agents can interfere with the copper catalyst.[15] Use non-coordinating buffers such as HEPES or phosphate (B84403) buffer.[5] Ensure your starting materials are free from impurities that could act as inhibitors.
Suboptimal Reagent Concentrations The concentrations of reactants and catalyst components are critical. Refer to the recommended concentration ranges in the experimental protocol below. A common issue is an insufficient amount of the reducing agent or ligand.
Poor Solubility of Reactants If any of the reactants are not fully dissolved, the reaction will be slow or incomplete. Add a co-solvent such as DMSO, DMF, or t-butanol to improve solubility.[2] Gentle warming may also help, but should be done cautiously to avoid degradation.
Steric Hindrance The PEG7 chain can be sterically demanding. If your alkyne partner is also bulky, this can slow down the reaction.[9][16] In such cases, increasing the reaction time, temperature (e.g., to 37-45°C), or catalyst concentration may be necessary.[3][17]

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions purification Review Purification Method start->purification catalyst_sol1 Use Fresh Sodium Ascorbate catalyst->catalyst_sol1 catalyst_sol2 Thoroughly Degas Solutions catalyst->catalyst_sol2 catalyst_sol3 Increase Ligand Concentration catalyst->catalyst_sol3 reagents_sol1 Confirm Structure by NMR/MS reagents->reagents_sol1 reagents_sol2 Use High-Purity Starting Materials reagents->reagents_sol2 conditions_sol1 Use Non-Coordinating Buffer (HEPES, PBS) conditions->conditions_sol1 conditions_sol2 Add Co-solvent (DMSO, DMF) conditions->conditions_sol2 conditions_sol3 Increase Reaction Time/Temperature conditions->conditions_sol3 purification_sol1 Consider Alternative Chromatography (e.g., RP-HPLC) purification->purification_sol1 end Improved Yield catalyst_sol3->end reagents_sol2->end conditions_sol3->end purification_sol1->end

Troubleshooting workflow for low reaction yield.

Quantitative Data Summary

The optimal reaction conditions should be determined empirically for each specific substrate combination. The following table provides typical starting concentrations and conditions for a CuAAC reaction.

Component Typical Concentration / Amount Notes
This compound 1.0 - 1.2 equivalentsA slight excess relative to the alkyne can help drive the reaction to completion.
Alkyne-containing substrate 1.0 equivalentThe limiting reagent.
Copper(II) Sulfate (CuSO₄) 0.1 - 1.0 mol%Higher catalyst loading may be needed for sterically hindered substrates.
Sodium Ascorbate 5 - 10 mol%Should be in excess of CuSO₄ to maintain a reducing environment. A fresh solution is critical.[5]
Stabilizing Ligand (e.g., THPTA) 1 - 5 equivalents relative to CuThe optimal ligand-to-copper ratio can vary. A 5:1 ratio is a good starting point.[5]
Solvent Aqueous buffer (pH 7-8) with co-solventCo-solvents like DMSO or DMF can be used up to 50% (v/v) to ensure solubility.
Reaction Temperature Room temperature (20-25°C)Can be increased to 37-45°C to accelerate reactions with challenging substrates.[3][17]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[2]

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a general workflow for the conjugation of an alkyne-containing molecule to this compound.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

  • Alkyne-containing substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

2. Reaction Setup:

  • In a suitable reaction vessel, add the alkyne-containing substrate.

  • Add 1.1 equivalents of the this compound stock solution.

  • Add the reaction buffer (e.g., phosphate buffer, pH 7.4) and any necessary co-solvent to achieve the desired final concentration of reactants.

  • Add the THPTA ligand stock solution (to a final concentration of 5 times that of the copper).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

3. Reaction Initiation:

  • Add the CuSO₄ stock solution to the degassed reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Stir the reaction at room temperature, protected from light.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-24 hours).

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • The product can be purified from the reaction mixture using an appropriate chromatographic technique, such as silica (B1680970) gel chromatography or reversed-phase HPLC.

Visualization of Experimental Workflow

ExperimentalWorkflow prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Na-Ascorbate, Ligand) mix Combine Azide, Alkyne, Buffer, and Ligand in Reaction Vessel prep->mix degas Degas Mixture with Inert Gas (Ar/N2) mix->degas initiate Add CuSO4 then Fresh Sodium Ascorbate degas->initiate react Stir at Room Temperature (1-24h, protected from light) initiate->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench and Purify Product (Chromatography) monitor->workup Complete product Final Conjugate workup->product

General experimental workflow for CuAAC reaction.

References

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of t-butyl esters.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection is incomplete. What are the most common causes?

A1: Incomplete deprotection of t-butyl esters is a frequent issue and can typically be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The most common method for t-butyl ester cleavage is acidolysis. If the acid used is too weak or its concentration is too low, the reaction may not proceed to completion.

  • Inadequate Reaction Time or Temperature: Deprotection reactions require sufficient time for the cleavage to occur. Sterically hindered substrates may require longer reaction times or elevated temperatures.

  • Steric Hindrance: The steric bulk around the ester group can significantly slow down the rate of deprotection.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and likely incomplete.

  • Presence of Acid-Sensitive Functional Groups: In molecules with multiple acid-labile groups, carefully controlled conditions are necessary to achieve selective deprotection. The desired deprotection may be hindered if other groups react preferentially.

  • Inactivation of the Acid Catalyst: Basic impurities in the substrate or solvent can neutralize the acid catalyst, rendering it ineffective.

Q2: I observe unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A2: The primary side reaction during t-butyl ester deprotection is the alkylation of nucleophilic functional groups by the liberated t-butyl cation. This is particularly problematic for substrates containing sensitive amino acid residues.

Common Side Products and Prevention Strategies:

Sensitive ResidueSide ProductPrevention Method
Tryptophan (Trp)t-butylated tryptophanUse of scavengers such as triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]
Methionine (Met)S-alkylated methionine (sulfonium salt)Addition of thioanisole (B89551) to the cleavage cocktail is effective.[1]
Cysteine (Cys)S-t-butylated cysteineEthanedithiol (EDT) is a commonly used scavenger.[1]
Tyrosine (Tyr)t-butylated tyrosinePhenol can be used as a scavenger.

The use of a scavenger cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT), can be effective when multiple sensitive residues are present.[1]

Q3: Can I selectively deprotect a t-butyl ester in the presence of other acid-labile protecting groups like Boc?

A3: Selective deprotection can be challenging as both t-butyl esters and t-butoxycarbonyl (Boc) groups are cleaved under acidic conditions. However, Boc groups are generally more acid-labile. By carefully controlling the reaction conditions, such as using milder acids or shorter reaction times, selective deprotection may be possible. For instance, ZnBr₂ in dichloromethane (B109758) has been explored for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups, although results can be substrate-dependent.[2][3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete t-butyl ester deprotection.

Problem: Incomplete Deprotection

Troubleshooting_Workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Strength & Concentration - Reaction Time & Temperature - Solvent & Solubility start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions steric_hindrance Consider Steric Hindrance check_conditions->steric_hindrance Conditions Appear Adequate increase_acid Increase Acid Strength/Concentration (e.g., neat TFA) check_conditions->increase_acid Insufficient Acid prolong_reaction Increase Reaction Time or Temperature check_conditions->prolong_reaction Insufficient Time/Temp change_solvent Change Solvent for Better Solubility check_conditions->change_solvent Poor Solubility steric_hindrance->prolong_reaction thermal Consider Thermal Deprotection steric_hindrance->thermal add_scavenger Add Scavengers (e.g., TIS, EDT) side_reactions->add_scavenger optimization Optimization Strategies monitor Monitor Reaction Progress (TLC, LC-MS) increase_acid->monitor prolong_reaction->monitor change_solvent->monitor milder_acid Use Milder Acid (e.g., Phosphoric Acid) milder_acid->monitor lewis_acid Use Lewis Acid (e.g., ZnBr2) lewis_acid->monitor thermal->monitor add_scavenger->monitor monitor->optimization Deprotection_Mechanism cluster_reaction Acid-Catalyzed Deprotection RCOOtBu t-Butyl Ester (R-CO-O-tBu) protonated_ester Protonated Ester RCOOtBu->protonated_ester + H+ H_plus H+ H_plus->protonated_ester RCOOH Carboxylic Acid (R-COOH) protonated_ester->RCOOH tBu_cation t-Butyl Cation protonated_ester->tBu_cation Cleavage isobutylene Isobutylene tBu_cation->isobutylene - H+ scavenged_product Trapped Cation tBu_cation->scavenged_product + Scavenger scavenger Scavenger (e.g., TIS) scavenger->scavenged_product

References

Common side reactions in click chemistry with Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Azido-PEG7-t-butyl ester in click chemistry reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound?

A1: Low or no product yield in CuAAC reactions often stems from a few critical factors:

  • Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). This species is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1] To mitigate this, it is crucial to use a reducing agent, such as sodium ascorbate (B8700270), and to degas your solvents.[1]

  • Poor Reagent Quality: The integrity of all reagents is paramount. Ensure that your this compound, alkyne substrate, and particularly the sodium ascorbate are of high purity and have not degraded. Sodium ascorbate solutions should be prepared fresh.[1]

  • Substrate-Specific Issues: Steric hindrance around either the azide (B81097) or the alkyne can slow down the reaction rate. Additionally, certain functional groups on your substrates may chelate the copper catalyst, rendering it inactive.

Q2: Is the t-butyl ester group on this compound stable under typical CuAAC reaction conditions?

A2: The t-butyl ester is generally a robust protecting group and is expected to be stable under the mild conditions of a standard CuAAC reaction. These reactions are typically performed in a pH range of 4-12 and at or near room temperature, conditions which are not harsh enough to cause significant hydrolysis of the t-butyl ester.[2][3] While strong acidic or basic conditions can lead to its cleavage, this is not a common side reaction reported for standard click chemistry protocols.

Q3: What are the primary side reactions to be aware of when using this compound in CuAAC?

A3: The most prevalent side reactions are generally not specific to the this compound itself but are inherent to the CuAAC reaction. These include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the coupling of two terminal alkynes, leading to the formation of a diyne byproduct. This can be minimized by maintaining an inert atmosphere and ensuring an adequate concentration of the reducing agent.

  • Oxidative Damage to Biomolecules: If you are performing bioconjugation on sensitive molecules like proteins, reactive oxygen species (ROS) generated during the Cu(I)/Cu(II) redox cycle can lead to the oxidation of amino acid residues such as cysteine, methionine, and histidine. The use of a copper-chelating ligand is highly recommended to protect your biomolecules from this damage.

  • Reactions with Ascorbate Byproducts: The initial oxidation product of ascorbate, dehydroascorbate, is an electrophile that can potentially react with nucleophilic side chains on proteins, such as lysine (B10760008) and arginine.[4]

Q4: How can I purify my final product containing the PEG7 linker?

A4: The polyethylene (B3416737) glycol (PEG) linker can sometimes complicate purification due to its high polarity and solubility in a wide range of solvents. Standard silica (B1680970) gel chromatography may result in streaking of the product. Consider these alternative purification strategies:

  • Precipitation: If your PEGylated product is of a sufficiently high molecular weight, it may be possible to precipitate it from the reaction mixture by adding a non-polar solvent.

  • Dialysis or Ultrafiltration: For larger PEG conjugates, dialysis or ultrafiltration can be effective for removing small molecule impurities like the copper catalyst and excess reagents.

  • Reverse-Phase Chromatography (RP-HPLC): This is often a suitable method for purifying PEGylated compounds, offering better resolution than normal-phase chromatography.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be an effective way to separate your PEGylated product from smaller unreacted starting materials and reagents.

Troubleshooting Guide: Low Reaction Yield

If you are experiencing low yields with your this compound click reaction, consult the following troubleshooting table and the accompanying workflow diagram.

Symptom Potential Cause Suggested Solution
No or very slow reaction Inactive catalyst (Cu(II) form)Thoroughly degas all solvents and reagent solutions. Use a freshly prepared solution of sodium ascorbate. Consider working under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor reagent qualityVerify the purity and integrity of your this compound and alkyne substrate using analytical methods like NMR or mass spectrometry.
Steric hindranceIncrease the reaction temperature (e.g., to 40-60 °C). Prolong the reaction time. If possible, consider using a longer PEG linker to reduce steric hindrance.[1]
Multiple spots on TLC/LC-MS Oxidative homocoupling of the alkyneEnsure anaerobic conditions by thoroughly degassing all solutions and maintaining an inert atmosphere. Increase the concentration of the reducing agent.
Side reactions with biomoleculesUse a copper-chelating ligand such as THPTA or TBTA to protect sensitive functional groups.[1]
Incomplete reactionIncrease the equivalents of the alkyne or this compound (whichever is less precious). Allow the reaction to run for a longer period.
Difficulty in product isolation PEG-related solubility issuesAttempt purification via reverse-phase HPLC, size-exclusion chromatography, or precipitation/dialysis instead of standard silica gel chromatography.
Persistent copper contaminationAfter the reaction, consider washing the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper.

Experimental Protocols & Data

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the copper-catalyzed click reaction between this compound and a terminal alkyne. Optimization may be required for your specific substrates.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • If using a ligand, prepare a stock solution of THPTA or TBTA (e.g., 100 mM in water or DMSO).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the copper ligand solution (if used) to a final concentration that achieves a 5:1 ligand to copper ratio.

    • Add the CuSO₄·5H₂O solution to the reaction mixture to achieve a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate chromatographic method.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimizing your CuAAC reaction.

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less valuable reactant can help drive the reaction to completion.[1]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be necessary for sterically hindered or poorly reactive substrates.[1]
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents to Copper(II)A significant excess is crucial to maintain the active Cu(I) catalytic state.[1]
Ligand (e.g., THPTA, TBTA) 1-5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[1]
Solvent DMSO, DMF, tBuOH/H₂O (1:1), or other suitable mixturesEnsure all reaction components are fully dissolved.[1]
Temperature Room Temperature to 60°CStart at room temperature and gently heat if the reaction is sluggish.[1]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the point of completion.[1]

Visual Troubleshooting and Workflow Diagrams

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Monitoring & Work-up prep_azide Dissolve Azido-PEG7- t-butyl ester mix_reagents Combine Azide, Alkyne & Ligand prep_azide->mix_reagents prep_alkyne Dissolve Alkyne Substrate prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Solution prep_asc Prepare Fresh Sodium Ascorbate prep_ligand Prepare Ligand (optional) prep_ligand->mix_reagents add_cu Add CuSO4 mix_reagents->add_cu initiate Add Sodium Ascorbate to Initiate add_cu->initiate monitor Monitor by TLC/LC-MS initiate->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end end purify->end Final Product

Caption: A step-by-step workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Decision Tree for Low Yields

Troubleshooting_Tree start Low Yield in Click Reaction check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents of high quality? check_catalyst->check_reagents Yes sol_catalyst Degas solvents. Use fresh ascorbate. Work under inert atm. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Verify purity of azide and alkyne. check_reagents->sol_reagents No sol_conditions Increase temperature. Prolong reaction time. Optimize solvent. check_conditions->sol_conditions No end end check_conditions->end Yes (Consider other issues, e.g., steric hindrance)

Caption: A decision tree to systematically troubleshoot common causes of low yields in CuAAC reactions.

References

Technical Support Center: Optimizing Azido-PEG7-t-butyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Azido-PEG7-t-butyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker that contains an azide (B81097) group for "click chemistry" and a t-butyl ester protected carboxylic acid.[1][2] The PEG7 spacer enhances solubility and provides a flexible bridge between two molecules.[3] It is commonly used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[1][4]

Q2: What is the key reaction for conjugating this compound?

The most common and efficient method for conjugating this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[5][6] This reaction forms a stable triazole linkage between the azide group of the PEG linker and an alkyne-functionalized molecule.[6][7]

Q3: Why is a copper catalyst necessary for the reaction?

The copper(I) catalyst is essential for the CuAAC reaction as it significantly accelerates the rate of the cycloaddition and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5][8]

Q4: How should I store this compound?

To maintain its stability, this compound should be stored at -20°C in a moisture-free and light-protected environment.[3][9] Repeated freeze-thaw cycles should be avoided.[9]

Troubleshooting Guide

Low or No Product Formation

Q5: My reaction yield is very low or I'm not seeing any product. What are the possible causes?

Several factors can contribute to low or no product formation. The most common issues are related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalyst for CuAAC is Copper(I). Copper(II) is inactive. Ensure that your reaction includes a reducing agent like sodium ascorbate (B8700270) to maintain copper in the +1 oxidation state.[5][10] Always use a freshly prepared solution of sodium ascorbate.[5]

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[6] Degassing the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before adding the catalyst can prevent this.[5]

  • Poor Substrate Solubility: If your alkyne-functionalized molecule has poor solubility in the chosen solvent, it can significantly hinder the reaction rate.[11] Consider adding a co-solvent such as DMSO or DMF to improve solubility.[5]

  • Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) or other strong chelating agents can interfere with the copper catalyst.[5] It is advisable to use non-coordinating buffers like PBS or HEPES.[12]

  • Degraded Reagents: Ensure that your this compound and alkyne-functionalized molecule have not degraded. Strained cyclooctynes, if used in copper-free click chemistry, can be particularly unstable.[11]

Side Product Formation

Q6: I am observing unexpected side products in my reaction. What could be the cause?

Side product formation is often due to the oxidation of sensitive functional groups on your substrates.

  • Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage biomolecules.[10][13] The addition of a copper-stabilizing ligand, such as TBTA or THPTA, can protect the catalyst from oxidation and minimize the formation of ROS.[5][14] Using a ligand-to-copper ratio of 5:1 is often recommended.[10]

Purification Challenges

Q7: I'm having difficulty purifying my final PEGylated conjugate. What methods are recommended?

The purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, excess PEG linker, and the desired product.[15]

  • Size Exclusion Chromatography (SEC): SEC is a common first step to separate the larger PEGylated conjugate from smaller molecules like unreacted PEG linker and catalyst.[][17]

  • Ion Exchange Chromatography (IEX): IEX is a powerful technique for purifying PEGylated proteins, as the PEG chains can shield surface charges, altering the protein's interaction with the stationary phase.[][18] This method can even separate positional isomers.[][18]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC is effective for the purification of PEGylated peptides and small proteins, separating molecules based on hydrophobicity.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a supplementary method to IEX, particularly for proteins that are difficult to purify by IEX alone.[]

  • Membrane-Based Techniques: Ultrafiltration and dialysis are simple methods for removing low molecular weight by-products and unreacted PEG.[][17]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound. Optimization of the presented parameters may be required for specific substrates.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)[5]

Stock Solutions:

  • Alkyne Substrate: Prepare a stock solution in the chosen reaction solvent.

  • This compound: Prepare a stock solution in the same solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[5]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[5]

  • TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.[5]

Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the this compound stock solution (typically 1.1 - 1.5 equivalents).[5]

  • Add the reaction solvent to achieve the desired final concentration.

  • Add the TBTA or THPTA stock solution (typically 0.01 - 0.1 equivalents).[5]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[5]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (typically 0.01 - 0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (typically 0.1 - 1.0 equivalents).[5]

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. Reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Once the reaction is complete, proceed with purification.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction Optimization

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess of the azide can improve reaction kinetics.[5]
Copper(II) Sulfate0.01 - 0.1 equivalents (1-10 mol%)The catalyst for the reaction.
Sodium Ascorbate0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to maintain Cu(I) state. Should be in excess of copper.[5]
Ligand (e.g., TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst and prevents side reactions.[5]

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification A Prepare Alkyne Stock Solution D Combine Alkyne & This compound A->D B Prepare Azido-PEG7-t-butyl ester Stock Solution B->D C Prepare Catalyst & Ligand Solutions E Add Solvent & Ligand C->E D->E F Degas with Inert Gas E->F G Add CuSO4 & Sodium Ascorbate F->G H Monitor Reaction (HPLC, LC-MS) G->H I Purify Conjugate (SEC, IEX, HPLC) H->I

Caption: Experimental workflow for this compound conjugation via CuAAC.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues Start Low/No Product? C1 Inactive Catalyst (Cu(II)) Start->C1 Yes C2 Oxygen Contamination Start->C2 Yes R1 Poor Substrate Solubility Start->R1 Yes R2 Incompatible Buffer Start->R2 Yes S1 Use Fresh Sodium Ascorbate C1->S1 S2 Degas Reaction Mixture C2->S2 S3 Add Co-solvent (DMSO, DMF) R1->S3 S4 Use Non-coordinating Buffer (PBS, HEPES) R2->S4

Caption: Troubleshooting logic for low-yield this compound conjugations.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.

Troubleshooting Guide

Protein aggregation during PEGylation is a common challenge that can significantly impact yield, purity, and biological activity. This guide provides a systematic approach to identifying and resolving common issues.

Table 1: Troubleshooting Protein Aggregation During PEGylation

Problem Potential Cause Recommended Solution Quantitative Parameters & Remarks
Immediate Precipitation/Turbidity Upon Adding PEG Reagent High Protein Concentration: Increased proximity of protein molecules enhances intermolecular interactions.[1]Reduce the protein concentration.[2]Start with a concentration in the range of 1-5 mg/mL.[2][3]
Suboptimal Buffer pH: The pH is near the protein's isoelectric point (pI), minimizing electrostatic repulsion.[4]Adjust the buffer pH to be at least 1-2 units away from the pI.[4]For amine-reactive PEGylation (e.g., NHS esters), a pH of 7.0-8.0 is common.[2] For N-terminal specific PEGylation via reductive amination, a lower pH of 5.0-6.5 may be favored.
Hydrophobicity of PEG Reagent: Some PEG reagents, particularly those with hydrophobic linkers, can induce aggregation.[3]Screen different PEG reagents with varying linker chemistry. Consider more hydrophilic linkers.N/A
Formation of High Molecular Weight (HMW) Species (Observed by SEC) Intermolecular Cross-linking: Use of bifunctional PEG reagents (reactive groups at both ends) can link multiple protein molecules.[1]Switch to a monofunctional PEG reagent.[1]Ensure the monofunctional PEG reagent has low diol content to prevent unintended cross-linking.[1]
Over-labeling/High Molar Ratio: Excessive modification of the protein surface can lead to conformational changes and expose hydrophobic patches.[2]Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal ratio.[1][2]Start with a PEG:protein molar ratio of 1:1 to 5:1 and gradually increase.[1][5]
Gradual Increase in Aggregation Over Time Reaction Temperature: Higher temperatures can accelerate both the PEGylation reaction and protein unfolding/aggregation.[2]Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]Typical incubation times are 1-2 hours at room temperature or 4-12 hours at 4°C.[2][3]
Instability in Reaction Buffer: The buffer composition may not be optimal for maintaining protein stability throughout the reaction.Add stabilizing excipients to the reaction buffer.[1][2]Examples include: Arginine (50-100 mM), Sugars (e.g., sucrose, trehalose), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.1%).[2]
Disulfide Bond Scrambling: For proteins with free cysteines, incorrect disulfide bond formation can lead to aggregation.[6]Add a reducing agent if compatible with the protein and PEGylation chemistry.[3][4]TCEP or DTT at 1-5 mM can be used, but ensure it doesn't interfere with cysteine-targeted PEGylation.[3][4]

Frequently Asked Questions (FAQs)

Q1: How do I know if my protein is aggregating during PEGylation?

A1: Aggregation can be observed visually as turbidity, opalescence, or the formation of precipitates in your reaction tube.[1] For a quantitative assessment, several analytical techniques can be employed:

  • Size Exclusion Chromatography (SEC): This is one of the most common methods. Aggregation is indicated by the appearance of new peaks eluting earlier than the monomeric protein, corresponding to high molecular weight (HMW) species.[1][3]

  • Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI) suggests the formation of aggregates.[1]

  • SDS-PAGE: Under non-reducing conditions, aggregates may appear as high molecular weight bands.

Q2: What are the main causes of protein aggregation during PEGylation?

A2: The primary drivers of aggregation during PEGylation include:

  • Intermolecular Cross-linking: This occurs when bifunctional PEG linkers react with multiple protein molecules, physically linking them together.[1]

  • High Protein Concentration: Closer proximity of protein molecules increases the chance of aggregation.[1][4]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, leading to unfolding and aggregation.[1]

  • Increased Surface Hydrophobicity: The attachment of multiple PEG molecules, especially those with hydrophobic linkers, can increase the overall hydrophobicity of the protein, promoting self-association.[3]

Q3: How can stabilizing excipients help prevent aggregation, and which ones should I use?

A3: Excipients are additives that help maintain protein stability.[1] They work through various mechanisms, such as promoting the native protein structure and preventing intermolecular interactions. Commonly used excipients include:

  • Amino Acids: Arginine and glutamic acid can help solubilize proteins and reduce interactions that lead to aggregation.[4]

  • Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) are known to stabilize proteins by favoring the hydrated, native state.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and shield hydrophobic patches on the protein.

Q4: Can the size of the PEG chain influence aggregation?

A4: Yes, the length of the PEG chain is an important consideration. While longer PEG chains can offer a greater "steric shielding" effect, which can protect against proteolysis and aggregation, the optimal length is protein-dependent.[7][8] In some cases, even a smaller PEG moiety can significantly improve stability against aggregation.[7] It is advisable to screen PEGs of different molecular weights to determine the best option for your specific protein.

Q5: Should I use a monofunctional or bifunctional PEG reagent to avoid aggregation?

A5: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional linkers have reactive groups at both ends and carry a significant risk of linking multiple protein molecules together, leading to large aggregates.[1] Switching to a monofunctional alternative is a critical troubleshooting step if aggregation is a persistent issue.[1]

Experimental Protocols

Protocol 1: General Protocol for Amine-Reactive PEGylation with Aggregation Troubleshooting

This protocol provides a starting point for conjugating an NHS-activated PEG to a protein's primary amines (lysine residues and N-terminus).

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES) at a pH of 7.2-8.0.[2]

    • Adjust the protein concentration to 1-5 mg/mL.[2] If aggregation is observed, try the lower end of this range.

    • Optional: Add a stabilizing excipient like 50 mM Arginine to the buffer.[2]

  • PEG Reagent Preparation:

    • Allow the NHS-activated PEG reagent to warm to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the PEG reagent in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.[2]

  • PEGylation Reaction:

    • Add a 5 to 10-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[9] Perform this addition slowly while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C.[2][3] If aggregation is a concern, the 4°C incubation is recommended.[2]

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted PEG-NHS ester.

  • Purification:

    • Remove excess PEG reagent and byproducts using Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis against a suitable storage buffer.[3]

  • Analysis:

    • Assess the extent of PEGylation and the presence of aggregates using SDS-PAGE and SEC.

Protocol 2: Quantification of Aggregates using Analytical Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for separating the monomeric PEGylated protein from potential aggregates.

    • Equilibrate the SEC system with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot of the PEGylation reaction mixture.

    • Centrifuge the sample at ~14,000 x g for 5-10 minutes to pellet any large, insoluble aggregates.

    • Filter the supernatant through a low-protein-binding 0.22 µm filter.

  • SEC Analysis:

    • Inject a defined volume of the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Identify the peaks corresponding to high molecular weight (HMW) aggregates, the desired monomeric PEGylated protein, and any unreacted protein.

  • Data Analysis:

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of HMW Peaks / Total Area of All Protein Peaks) * 100

Visualizations

G Troubleshooting Workflow for Protein Aggregation start Start PEGylation Reaction observe Observe Aggregation? (Turbidity, Precipitate) start->observe analyze_sec Analyze by SEC observe->analyze_sec No check_conc Reduce Protein Concentration (1-5 mg/mL) observe->check_conc Yes hmw_present HMW Species Present? analyze_sec->hmw_present check_molar_ratio Reduce PEG:Protein Molar Ratio hmw_present->check_molar_ratio Yes success Successful PEGylation (Minimal Aggregation) hmw_present->success No check_ph Optimize Buffer pH (≠ pI) check_conc->check_ph check_temp Lower Reaction Temp (e.g., 4°C) check_ph->check_temp check_temp->start Re-run check_peg_type Use Monofunctional PEG Reagent check_molar_ratio->check_peg_type add_excipients Add Stabilizing Excipients (e.g., Arginine) check_peg_type->add_excipients add_excipients->start Re-run

Caption: Troubleshooting workflow for protein aggregation.

G Experimental Workflow for PEGylation & Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis protein_prep Protein Prep (Buffer Exchange, Conc. Adjust) reaction PEGylation Reaction (Mix Protein + PEG, Incubate) protein_prep->reaction peg_prep PEG Reagent Prep (Dissolve in Anhydrous Solvent) peg_prep->reaction quench Quench Reaction (e.g., add Tris) reaction->quench purify Purification (SEC or IEX) quench->purify analyze Analysis (SDS-PAGE, SEC) purify->analyze end_node Characterized PEG-Protein Conjugate analyze->end_node

Caption: Experimental workflow for PEGylation and analysis.

References

Technical Support Center: Removing Unreacted Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted Azido-PEG7-t-butyl ester from reaction mixtures.

Troubleshooting Guide

Q: I have a significant amount of unreacted this compound in my reaction mixture. Which removal method should I choose?

A: The choice of purification method depends on the properties of your target molecule (e.g., protein, small molecule), the scale of your reaction, and the required purity. The flowchart below provides a decision-making framework to help you select the most appropriate technique.

G Workflow for Selecting a Purification Method start Start: Reaction Mixture (Target Molecule + Unreacted PEG Ester) is_protein Is the target molecule a protein or other large biomolecule? start->is_protein is_small_molecule Is the target molecule a small organic molecule? is_protein->is_small_molecule No sec Size Exclusion Chromatography (SEC) - Separates based on size is_protein->sec Yes rpc Reversed-Phase Chromatography (RPC) - Separates based on hydrophobicity is_small_molecule->rpc Yes iex Ion Exchange Chromatography (IEX) - Separates based on charge sec->iex Further purification needed? dialysis Dialysis / Ultrafiltration - Good for buffer exchange and removing small molecules iex->dialysis Buffer exchange needed? end Purified Product dialysis->end spe Solid-Phase Extraction (SPE) - Good for rapid cleanup rpc->spe Rapid cleanup sufficient? precipitation Precipitation - Precipitate product, leaving PEG in solution rpc->precipitation Alternative method spe->end extraction Liquid-Liquid Extraction - e.g., Aqueous Biphasic Systems precipitation->extraction Alternative method extraction->end

Caption: Decision workflow for purification method selection.

Q: My PEGylated product is co-eluting with the unreacted PEG ester during chromatography. What can I do?

A: Co-elution can be a challenge, especially with PEG compounds which can be polydisperse. Here are a few strategies to improve separation:

  • Optimize Your Gradient: If using reversed-phase or ion-exchange chromatography, try a shallower gradient to increase the resolution between your product and the unreacted PEG.

  • Change the Stationary Phase: For reversed-phase chromatography, switching from a C18 to a C4 column, or vice versa, can alter selectivity and improve separation of PEGylated molecules[1]. For size-exclusion chromatography, ensure the pore size of your resin is appropriate for the size difference between your product and the PEG linker.

  • Modify the Mobile Phase: Adding organic modifiers or changing the salt concentration can affect the retention of both your product and the PEG linker on the column[2]. Some have found that solvent systems like chloroform-methanol or ethanol/IPA in chloroform (B151607) can provide better separation for PEG-containing compounds on silica (B1680970) gel[3].

  • Orthogonal Methods: Combine two different chromatography techniques. For instance, after an initial separation by SEC, you could pool the relevant fractions and run them on an IEX column for further purification[].

Q: I'm trying to precipitate my product to remove the unreacted PEG ester, but the yield is low. How can I improve it?

A: Low yield during precipitation can be due to several factors. Consider the following:

  • Choice of Anti-Solvent: The unreacted this compound is relatively nonpolar. To precipitate your (likely more polar) product, you need an anti-solvent in which your product is insoluble, but the PEG ester remains soluble. Diethyl ether is often a good choice as PEG has low solubility in cold ether[5].

  • Temperature: Cooling the mixture can often increase the amount of precipitate formed.

  • Concentration: Ensure your product is at a high enough concentration to precipitate effectively. You may need to concentrate your reaction mixture before adding the anti-solvent.

  • Seeding: Adding a small crystal of your purified product (if available) can sometimes initiate precipitation.

Q: After purification, I still see traces of the PEG ester in my sample by mass spectrometry. How can I remove these final traces?

A: Removing the final traces of PEG can be difficult due to their tendency to interfere with mass spectrometry analysis[6].

  • Solid-Phase Extraction (SPE): A final cleanup step using an appropriate SPE cartridge can be very effective. For example, a mixed-mode cation-exchange (MCX) SPE has been shown to successfully remove PEG-400 from plasma samples.

  • Titanium Dioxide Microcolumns: These have been demonstrated to be effective for the rapid removal of high-concentration PEG contaminants from protein and peptide samples prior to mass spectrometry[6].

  • Activated Carbon: Treatment with activated carbon can be used to adsorb residual PEG from protein solutions[7].

Frequently Asked Questions (FAQs)

Q: What are the common methods for removing unreacted this compound?

A: The most common methods are based on differences in physicochemical properties between your target molecule and the unreacted PEG linker. These include:

  • Chromatography: Size-exclusion (SEC), ion-exchange (IEX), and reversed-phase (RPC) are the most widely used chromatographic techniques for purifying PEGylated products[8][9].

  • Precipitation: Selectively precipitating either the product or the unreacted PEG by adding an anti-solvent[5][10].

  • Extraction: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to partition the product and the PEG linker into different phases[11].

  • Filtration: Dialysis or ultrafiltration can be effective, especially for large molecules, to separate them from the smaller unreacted PEG linker[12].

G cluster_0 Reaction Components cluster_1 Purification Goal Target Target Molecule e.g., Protein, Small Molecule Product PEGylated Product Target-PEG7-t-butyl ester Target->Product Reaction PEG_Ester This compound N3-(CH2CH2O)7-C(O)O-tBu Unreacted PEG_Ester->Product Reaction Separated_PEG Unreacted PEG Ester Removed PEG_Ester->Separated_PEG Purification

Caption: General purification scheme for PEGylated products.

Q: How does the t-butyl ester group affect the choice of purification method?

A: The t-butyl ester group increases the hydrophobicity of the Azido-PEG7 linker. This property can be exploited in reversed-phase chromatography (RPC), where the linker will be retained more strongly on the nonpolar stationary phase than a more polar PEG linker. However, the t-butyl ester is sensitive to strong acids and can be cleaved[13][14]. Therefore, purification methods should be performed under neutral or basic conditions if the integrity of the t-butyl ester group is required.

Q: Can I remove the t-butyl ester group before or after purification?

A: Yes, the t-butyl ester can be deprotected to the corresponding carboxylic acid. This is typically done after the PEGylation reaction and purification. Cleavage is usually achieved under acidic conditions (e.g., with trifluoroacetic acid) or through methods like using silica gel in refluxing toluene[13][15]. Deprotection changes the charge and polarity of the molecule, which can be used as an additional purification handle if needed. For example, after deprotection, the now negatively charged carboxylic acid can be separated from neutral impurities using anion-exchange chromatography.

Q: What analytical techniques can I use to confirm the removal of the unreacted PEG ester?

A: Several techniques can be used to assess the purity of your final product:

  • Mass Spectrometry (MS): Both ESI-MS and MALDI-MS can detect the presence of your desired product and any remaining unreacted PEG ester. However, be aware that PEGs can suppress the signal of other molecules[6].

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using a suitable column (e.g., C18, SEC) can show the disappearance of the peak corresponding to the unreacted PEG ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule products, 1H NMR can be used to confirm the absence of the characteristic signals from the unreacted PEG ester, such as the t-butyl singlet around 1.45 ppm[16].

Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Application
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size)[].Mild conditions, good for separating molecules with significant size differences.Low resolution for molecules of similar size, can lead to sample dilution[8][9].Separating large PEGylated proteins from smaller unreacted PEG linkers.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge[].High resolution and capacity, can separate based on the degree of PEGylation[9].Product and PEG must have different charges at the operating pH.Separating a charged product from the neutral PEG linker.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity[1].High resolution, good for separating PEG homologs[17][18].May require organic solvents that can denature sensitive biomolecules.Purification of small molecule-PEG conjugates.
Solid-Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase.Fast, simple, good for sample cleanup and concentration.Lower resolution compared to HPLC, primarily for cleanup, not high-resolution separation.Rapid removal of excess PEG before analysis.
Precipitation Differential solubility in a given solvent/anti-solvent mixture[10].Simple, scalable, and inexpensive[19].Can be non-specific, may lead to product loss or co-precipitation of impurities[10].Bulk removal of unreacted PEG from a less soluble product.
Dialysis / Ultrafiltration Separation based on size through a semi-permeable membrane[12].Gentle, good for buffer exchange.Slow, not effective if the product and PEG are of similar size, may not fully remove the impurity[9].Removing unreacted PEG from a much larger PEGylated protein.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating a large PEGylated biomolecule from the smaller, unreacted this compound.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for separating your PEGylated product from the ~500 Da PEG linker.

    • Equilibrate the column with a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a recommended flow rate. Ensure the buffer is degassed.

  • Sample Preparation:

    • Concentrate the reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

    • Run the separation isocratically with the equilibration buffer.

    • Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another suitable wavelength.

    • Collect fractions as the peaks elute. The PEGylated product, being larger, should elute before the smaller unreacted PEG ester[8].

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified product, free from the unreacted PEG.

    • Pool the pure fractions.

Protocol 2: Removal by Solid-Phase Extraction (SPE)

This protocol is a general guideline for a final cleanup step to remove residual PEG ester from a small molecule product. The specific cartridge and solvents will depend on the product's properties.

  • Cartridge Selection:

    • Choose an SPE cartridge based on the properties of your target molecule. For a basic compound, a mixed-mode cation-exchange (MCX) cartridge can be effective. For a neutral hydrophobic compound, a C18 cartridge may be suitable.

  • Cartridge Conditioning:

    • Condition the cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through it.

  • Sample Loading:

    • Dissolve your sample in a solvent compatible with the SPE sorbent. For reversed-phase or MCX, this is often an aqueous solution.

    • Load the sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute weakly bound impurities, including the hydrophilic portion of the PEG linker. The goal is to retain your product while washing away the PEG.

  • Elution:

    • Elute your product from the cartridge using a strong solvent (e.g., a high percentage of organic solvent, or a solvent containing an acid or base to disrupt ionic interactions).

  • Analysis:

    • Analyze the eluate for purity and concentrate it to obtain the final product.

Protocol 3: Removal by Precipitation

This protocol is suitable for precipitating a product that is poorly soluble in a nonpolar organic solvent where the PEG ester is soluble.

  • Sample Preparation:

    • Ensure the reaction mixture is in a solvent in which both the product and the PEG ester are soluble (e.g., Dichloromethane, THF).

    • If the product concentration is low, concentrate the solution by removing some of the solvent under reduced pressure.

  • Precipitation:

    • While stirring the solution, slowly add a cold anti-solvent in which the product is insoluble but the PEG ester is soluble (e.g., cold diethyl ether, hexane)[5]. Add the anti-solvent until the solution becomes cloudy and a precipitate forms. Typically, a 5-10 fold excess volume of anti-solvent is used.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the precipitate by centrifugation or vacuum filtration.

    • Wash the precipitate with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying and Analysis:

    • Dry the purified product under vacuum.

    • Analyze the product for purity and confirm the absence of the unreacted PEG ester.

References

Addressing solubility issues of Azido-PEG7-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG7-t-butyl ester conjugates. The following information addresses common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains an azide (B81097) group for use in "click chemistry" reactions, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protecting group for a carboxylic acid. The PEG spacer enhances the solubility and flexibility of the molecule it is conjugated to.[1][2] This linker is often used in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates where precise linking of two different molecular entities is required.[2][3]

Q2: What are the general solubility properties of this compound?

Due to the hydrophilic nature of the PEG chain, this compound and similar PEG derivatives are generally soluble in a range of polar organic solvents.[4][5] The presence of the hydrophobic t-butyl ester group can influence its solubility profile, making it less soluble in aqueous solutions compared to its deprotected carboxylic acid form.[4]

Q3: In which solvents can I dissolve my this compound?

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Soluble[6]
Dichloromethane (DCM)Soluble[6]
Dimethylformamide (DMF)Soluble[6]
ChloroformSoluble[4]
Toluene (B28343)Less Soluble[4]
Alcohols (e.g., Methanol, Ethanol)Less Soluble[4][5]
WaterSparingly Soluble to Insoluble[4]
Diethyl EtherInsoluble[4]

Q4: My this compound conjugate is aggregating. What are the possible causes and solutions?

Aggregation of PEGylated molecules can be a concern, particularly with larger biomolecules, but can also occur with smaller conjugates.[7][8]

  • High Concentration: High concentrations of the conjugate can lead to intermolecular interactions and aggregation. Try performing reactions at a lower concentration.

  • Suboptimal Solvent: The choice of solvent is critical. If the conjugate has poor solubility in the chosen solvent, it may precipitate or aggregate. Refer to the solubility table and consider using a co-solvent system.

  • pH Effects: For conjugates with ionizable groups, the pH of the solution can significantly impact solubility and aggregation. Ensure the pH of your buffer is appropriate for your molecule.

  • Temperature: In some cases, temperature can influence solubility. Gentle warming may help dissolve the compound, but excessive heat can also promote degradation or aggregation.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate is observed.

Troubleshooting Workflow:

start Start: Difficulty Dissolving Compound check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent try_sonication Try gentle sonication check_solvent->try_sonication Yes change_solvent Select a different primary solvent (e.g., switch from DCM to DMF) check_solvent->change_solvent No try_warming Try gentle warming (e.g., 30-40°C) try_sonication->try_warming add_cosolvent Add a co-solvent (e.g., small amount of DMSO or DMF) try_warming->add_cosolvent still_insoluble Compound remains insoluble add_cosolvent->still_insoluble change_solvent->check_solvent consult_specialist Consult with a chemist or technical support for further advice still_insoluble->consult_specialist Yes dissolved Compound Dissolved still_insoluble->dissolved No

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Premature Cleavage of the t-Butyl Ester Group

Symptoms:

  • LC-MS analysis shows the presence of the free carboxylic acid before the intended deprotection step.

  • Unexpected side products are observed in subsequent reactions.

Common Causes and Solutions:

  • Acidic Conditions: The t-butyl ester group is sensitive to acid.[9] Exposure to acidic reagents, even mild acids, can cause its removal.

    • Solution: Ensure all solvents and reagents used in steps prior to the intended deprotection are neutral. Avoid acidic workups or purification on silica (B1680970) gel which can be acidic.[9]

  • Elevated Temperatures: High temperatures, especially in the presence of protic solvents, can lead to the hydrolysis of the ester.

    • Solution: Perform reactions at or below room temperature unless a higher temperature is required and the stability of the t-butyl ester has been confirmed under those conditions.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Weigh the required amount of this compound in a clean, dry vial.

  • Add the desired solvent (e.g., DMSO, DMF, or DCM) to achieve the target concentration.

  • Vortex the vial for 30 seconds.

  • If the compound is not fully dissolved, gently sonicate the vial in a water bath for 5-10 minutes.

  • If necessary, warm the vial to 30-40°C with gentle agitation until the solid is completely dissolved.[10]

  • Allow the solution to return to room temperature before use.

Protocol 2: Deprotection of the t-Butyl Ester Group

This protocol describes a general procedure for the acidic removal of the t-butyl ester to reveal the free carboxylic acid.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction mixture at room temperature and monitor the progress by LC-MS or TLC until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.

  • Precipitate the deprotected product by adding cold diethyl ether to the residue.[12]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Deprotection and Conjugation Workflow:

start Start: this compound conjugate deprotection t-Butyl Ester Deprotection (TFA in DCM) start->deprotection purification1 Purification 1 (Precipitation/Filtration) deprotection->purification1 activation Carboxylic Acid Activation (e.g., with EDC/NHS) purification1->activation conjugation Conjugation to Amine-containing Molecule activation->conjugation purification2 Purification 2 (e.g., Chromatography) conjugation->purification2 final_product Final Bioconjugate purification2->final_product

Caption: General workflow for deprotection and subsequent conjugation.

References

Technical Support Center: Strategies for Scaling Up PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up protein PEGylation reactions from the laboratory bench to larger production volumes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mono-PEGylated protein yield dropped significantly after scaling up the reaction volume. What are the likely causes?

A1: A drop in yield upon scale-up is a common challenge. The primary culprits are often related to mass transfer limitations and localized concentration effects that are not apparent at the lab scale.

  • Inefficient Mixing: In larger vessels, achieving homogenous mixing is more difficult. This can lead to areas where the PEG reagent is highly concentrated, promoting the formation of multi-PEGylated species and protein aggregation, while other areas have insufficient PEG reagent, leaving protein unmodified.

  • Slow Reagent Addition: If the activated PEG reagent is added too quickly to a poorly mixed vessel, it can create localized high concentrations, leading to the issues mentioned above.

  • pH Gradients: Inadequate mixing can also lead to localized pH shifts in the reaction buffer, which can affect the reactivity of both the protein's target amino acids and the PEG reagent, leading to incomplete reactions or side reactions.[1]

  • Temperature Uniformity: Ensuring a consistent temperature throughout a larger reaction volume can be challenging. Temperature fluctuations can alter reaction kinetics and protein stability.[2]

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an impeller (e.g., pitched-blade or marine) appropriately sized for the vessel to ensure both axial and radial mixing.

  • Control Reagent Addition: Add the dissolved PEG reagent slowly and controllably using a syringe pump or a peristaltic pump. The addition point should be near the impeller to ensure rapid dispersion.

  • Monitor pH: Implement in-line pH monitoring and have a system for controlled addition of a pH-adjusting solution if necessary.

  • Use a Jacketed Vessel: For larger volumes, use a jacketed reaction vessel connected to a circulating water bath to maintain a uniform temperature.

Q2: I'm observing a significant increase in di- and tri-PEGylated side products in my scaled-up reaction. How can I improve the selectivity for the mono-PEGylated product?

A2: Increased formation of multi-PEGylated species is typically a direct result of poor control over the reaction stoichiometry on a micro-level.

  • Molar Ratio Optimization: The optimal molar ratio of PEG to protein determined at a small scale may not translate directly to a larger scale due to the mixing issues described in Q1.[3]

  • Reaction Kinetics: The reaction rate can be influenced by protein concentration. As you scale up, changes in concentration can affect the relative rates of mono- and multi-PEGylation.

Troubleshooting Steps:

  • Re-optimize the Molar Ratio: Perform a new series of small-scale experiments that mimic the mixing and addition conditions of the larger scale to find the optimal PEG:protein ratio under these new parameters.

  • Decrease Protein Concentration: While it may seem counterintuitive, lowering the protein concentration can sometimes favor mono-PEGylation by reducing the probability of multiple reactive sites on a single protein molecule encountering PEG reagents simultaneously.

  • Site-Specific PEGylation: If possible, consider "second-generation" PEGylation strategies that target specific sites, such as the N-terminus at a controlled acidic pH or specific cysteine residues.[4] This provides much greater control over the final product.[4]

Q3: My protein is precipitating during or after the scaled-up PEGylation reaction. What could be causing this?

A3: Protein precipitation or aggregation during scale-up can be caused by several factors:

  • Over-Labeling: A high degree of PEGylation can alter the protein's physicochemical properties, leading to reduced solubility and aggregation.[5]

  • High Organic Solvent Concentration: If the PEG reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause denaturation and precipitation.[5] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[5]

  • Mechanical Stress: High shear forces from aggressive overhead mixing can sometimes denature sensitive proteins.

Troubleshooting Steps:

  • Reduce PEG Molar Ratio: Lower the amount of PEG reagent used to decrease the average number of PEG chains attached to each protein molecule.[5]

  • Minimize Organic Solvent: Dissolve the PEG reagent in the smallest possible volume of organic solvent or, if possible, use a PEG reagent that is soluble in the reaction buffer.

  • Optimize Mixing Speed: Adjust the impeller speed to be just sufficient for homogenization without creating excessive shear.

  • Use Stabilizing Excipients: Consider adding protein stabilizers like sucrose, trehalose, or arginine to the reaction buffer.

Q4: How should I adapt my purification strategy when moving from a small lab scale to a larger scale?

A4: Standard lab-scale purification methods like gravity-flow or single-injection HPLC are often not practical for large volumes.[6][7] Scalable purification strategies are essential.

  • Chromatography Limitations: Size-exclusion (SEC) and ion-exchange (IEX) chromatography are common, but their capacity is limited.[6][7] Overloading a column will result in poor separation.

  • Alternative Methods: Non-chromatographic methods can be highly effective for initial purification steps at a larger scale.[6][]

Recommended Scalable Purification Strategies:

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is an excellent method for buffer exchange (diafiltration) to remove unreacted PEG and other small molecules.[6] It can also be used to concentrate the protein solution.

  • Aqueous Two-Phase Systems (ATPS): This technique involves creating two immiscible aqueous phases (e.g., a polymer and a salt solution) to partition the PEGylated protein from impurities.[9]

  • Scaled-Up Chromatography: If chromatography is necessary for final polishing, move to larger, high-capacity columns and use an FPLC or preparative HPLC system capable of handling higher flow rates and pressures.[7] Methods like ion-exchange, hydrophobic interaction, and size-exclusion chromatography are all scalable.[7][]

Section 2: Data Presentation

Table 1: Comparison of Typical Parameters for Lab vs. Scaled-Up PEGylation

ParameterLab Scale (1-100 mg)Pilot/Scaled-Up Scale (1-100 g)Key Considerations for Scale-Up
Reaction Volume 0.1 - 50 mL1 - 100 LVessel geometry, surface area to volume ratio.
Mixing Method Magnetic Stir BarOverhead Mechanical ImpellerEnsure efficient homogenization without high shear.
PEG Reagent Addition Manual (Pipette)Controlled (Syringe/Peristaltic Pump)Slow, controlled addition into a high-mix zone.
PEG:Protein Molar Ratio 5:1 to 50:1 (Empirically Determined)May need to be adjusted (often lower)Re-optimize to account for mixing dynamics.
Protein Concentration 5 - 20 mg/mL1 - 10 mg/mLLower concentrations can sometimes improve selectivity.
pH Control Buffer CapacityIn-line monitoring and titrationPrevent localized pH shifts.
Temperature Control Water/Ice Bath, Heating BlockJacketed Vessel with CirculatorMaintain uniform temperature throughout the vessel.
Primary Purification Dialysis, Centrifugal Filters, SECTangential Flow Filtration (TFF), DiafiltrationTFF is highly efficient for buffer exchange and concentration.[6]

Section 3: Experimental Protocols

Protocol: Scaled-Up N-Hydroxysuccinimide (NHS)-Ester PEGylation of a Protein

This protocol provides a general framework. Specific parameters such as buffer composition, pH, and molar ratios must be optimized for the specific protein and PEG reagent.

1. Reagent and Buffer Preparation:

  • Protein Solution: Prepare the protein solution at the target concentration (e.g., 5 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at the optimal pH (typically 7.2-8.5).[5] Ensure the solution is filtered and at the desired reaction temperature (e.g., 4°C or room temperature).

  • PEG Reagent Solution: Shortly before use, dissolve the activated PEG-NHS ester in a minimal volume of a compatible dry organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if soluble. Activated NHS esters are moisture-sensitive and should not be stored in solution.[5]

2. Reaction Setup:

  • Place the protein solution in a jacketed glass reactor of an appropriate size.

  • Begin agitation with an overhead stirrer at a speed determined to provide good mixing without causing protein denaturation.

  • Connect the vessel jacket to a circulating water bath set to the desired reaction temperature.

  • If required, insert a calibrated pH probe for continuous monitoring.

3. PEGylation Reaction:

  • Using a syringe pump, add the PEG reagent solution to the stirred protein solution at a slow, constant rate (e.g., over 30-60 minutes). The addition port should be located below the liquid surface near the impeller.

  • Once the addition is complete, allow the reaction to proceed for the predetermined time (e.g., 1-2 hours).

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC or SDS-PAGE.[10]

4. Reaction Quenching:

  • To stop the reaction and consume any remaining active NHS ester, add a quenching buffer (e.g., 1 M Tris or Glycine) to a final concentration of 50-100 mM.[5]

  • Allow the quenching reaction to proceed for 30 minutes at room temperature.[5]

5. Purification:

  • Initial Cleanup (Buffer Exchange): Use a Tangential Flow Filtration (TFF) system with an appropriate molecular weight cutoff (MWCO) membrane to remove unreacted PEG, hydrolyzed PEG, and quenching agent. Diafilter the solution against a suitable storage or chromatography buffer.

  • Chromatographic Polishing: Further purify the PEGylated protein using a preparative chromatography system (e.g., FPLC). Ion-exchange chromatography (IEX) is often effective for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[] Size-exclusion chromatography (SEC) can then be used to separate aggregates from the desired product.[]

Section 4: Visualizations

Diagram 1: General Workflow for Scaled-Up PEGylation

Scaled_Up_PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_final 4. Final Product Prot_Sol Prepare Protein Solution Reactor Jacketed Reactor Setup (Stirring, Temp Control) Prot_Sol->Reactor PEG_Sol Prepare PEG Reagent Solution Addition Controlled PEG Addition (Pump) PEG_Sol->Addition Reactor->Addition Incubation Reaction Incubation & In-Process Monitoring Addition->Incubation Quench Quench Reaction Incubation->Quench TFF TFF / Diafiltration (Buffer Exchange) Quench->TFF IEX Ion-Exchange Chromatography (IEX) TFF->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Final_Product Characterization & Sterile Filtration SEC->Final_Product Troubleshooting_Low_Yield cluster_analysis Analysis cluster_causes Potential Causes & Solutions Start Low Yield of Mono-PEGylated Product Analysis Analyze Reaction Mixture (SDS-PAGE, HPLC) Start->Analysis High_Unmodified High % of Unmodified Protein? Analysis->High_Unmodified High_Multi High % of Multi-PEGylated Protein? Analysis->High_Multi Precipitate Precipitate or Aggregation? Analysis->Precipitate Sol_Unmodified Solution: - Increase PEG:Protein Ratio - Check PEG Reagent Activity - Verify Buffer pH High_Unmodified->Sol_Unmodified YES Sol_Multi Solution: - Improve Mixing - Slow Reagent Addition - Decrease PEG:Protein Ratio High_Multi->Sol_Multi YES Sol_Precipitate Solution: - Reduce PEG:Protein Ratio - Minimize Organic Solvent - Add Stabilizers Precipitate->Sol_Precipitate YES

References

Technical Support Center: Azide Group Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of bioconjugation: preventing the unintended reduction of the azide (B81097) functional group. Azides are invaluable chemical handles for "click" chemistry reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, their susceptibility to reduction by common laboratory reagents can lead to failed conjugations and loss of valuable materials. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your azide-containing molecules throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintended azide group reduction?

A1: The primary culprits for azide reduction in a bioconjugation context are nucleophilic reducing agents. The most common are:

  • Phosphines: Reagents like Tris(2-carboxyethyl)phosphine (TCEP) are frequently used to reduce disulfide bonds in proteins and peptides but can also efficiently reduce azides to primary amines via the Staudinger reaction.[1]

  • Thiols: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are also commonly used for disulfide reduction and have been shown to reduce azides, particularly under basic conditions.[2]

  • Thiol-based Scavengers in Peptide Synthesis: During the final cleavage of a peptide from its solid support, thiol-containing scavengers, especially 1,2-ethanedithiol (B43112) (EDT), can significantly reduce azide groups.[3][4]

Q2: Is the azide group stable under typical reaction conditions for bioconjugation?

A2: The stability of the azide group is highly dependent on the specific reagents present in the reaction mixture. Generally, azides are stable under a range of pH conditions (typically pH 4-10) and in the presence of many common buffers and organic solvents used in bioconjugation.[5][6] However, the presence of the reducing agents mentioned in Q1 will compromise their stability. It is crucial to assess all components of your reaction for compatibility with the azide functional group.

Q3: Can I use TCEP or DTT to reduce disulfide bonds in my protein before conjugating it via an azide handle?

A3: It is highly discouraged to have TCEP or DTT present during the conjugation step with an azide-containing molecule. Both reagents can reduce the azide, leading to a loss of the reactive handle for click chemistry. If disulfide reduction is necessary, it should be performed as a separate step, followed by the removal of the reducing agent before the introduction of the azide-containing reagent.[7]

Q4: Are there any azide-compatible alternatives to TCEP and DTT for disulfide reduction?

A4: While TCEP and DTT are highly efficient, their reactivity with azides presents a challenge. If disulfide reduction is essential, a strategy of sequential reduction and purification is recommended. This involves reducing the disulfide bonds with TCEP or DTT, followed by the removal of the reducing agent using methods like dialysis, desalting columns, or spin filtration before proceeding with the azide conjugation.

Q5: How can I avoid azide reduction during the cleavage and deprotection of my azide-containing synthetic peptide?

A5: The choice of the scavenger cocktail during trifluoroacetic acid (TFA)-mediated cleavage is critical. Thiol-based scavengers, particularly EDT, are aggressive reducing agents towards azides.[3][4] To prevent azide reduction, it is recommended to use a scavenger cocktail that does not contain strong reducing thiols. A widely used azide-safe cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[3]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to azide group reduction during your experiments.

Problem: Low or no yield in my azide-alkyne cycloaddition (click chemistry) reaction.

Possible Cause: The azide group on your molecule may have been unintentionally reduced to a primary amine, which is unreactive in click chemistry.

Troubleshooting Workflow:

G start Low/No Conjugation Product check_reagents Review all reagents used prior to and during conjugation start->check_reagents reducing_agents Were phosphines (TCEP) or thiols (DTT, BME) present? check_reagents->reducing_agents yes_reducers Yes reducing_agents->yes_reducers Yes no_reducers No reducing_agents->no_reducers No solution1 Solution: Perform reduction and purification steps separately. Use an azide-safe protocol. yes_reducers->solution1 peptide_cleavage Was the molecule a synthetic peptide cleaved from resin? no_reducers->peptide_cleavage yes_peptide Yes peptide_cleavage->yes_peptide Yes no_peptide No peptide_cleavage->no_peptide No scavenger_check What scavenger was used in the cleavage cocktail? yes_peptide->scavenger_check investigate_other Investigate other potential causes of low yield (e.g., catalyst activity, steric hindrance). no_peptide->investigate_other edt_used EDT scavenger_check->edt_used EDT other_scavenger Other scavenger_check->other_scavenger Other solution2 Solution: Re-cleave peptide with an azide-safe scavenger cocktail (e.g., TFA/TIS/H2O). edt_used->solution2 other_scavenger->investigate_other

Caption: Troubleshooting logic for diagnosing azide reduction.

Quantitative Data Summary

The choice of scavenger during the TFA cleavage of synthetic peptides has a significant impact on the stability of the azide group. The following table summarizes the observed percentage of azide reduction with different thiol scavengers.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)Reference
1,2-Ethanedithiol (EDT)~50%~30%~45%[3]
Dithiothreitol (DTT)~5%<5%~10%[3]
Thioanisole<5%<5%<5%[3]

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[3] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[3]

Detailed Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting the supernatant. Repeat this wash step at least twice to remove residual TFA and scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent system (e.g., 50% ACN in water) for purification by HPLC.

Protocol 2: General Workflow for Azide-Compatible Disulfide Bond Reduction and Conjugation

This workflow outlines the necessary steps to reduce disulfide bonds in a protein before conjugation to an azide-containing molecule, while avoiding the reduction of the azide group.

G start Protein with Disulfide Bonds step1 Step 1: Disulfide Reduction Add TCEP or DTT (e.g., 10-fold molar excess) Incubate at RT for 30-60 min start->step1 step2 Step 2: Removal of Reducing Agent Immediately purify the protein using: - Desalting column - Spin filtration - Dialysis step1->step2 step3 Step 3: Azide Conjugation Immediately add the azide-containing molecule and other conjugation reagents (e.g., for CuAAC or SPAAC) step2->step3 end Purified Conjugate step3->end

Caption: Workflow for azide-compatible disulfide reduction.

Mechanistic Insights

Understanding the mechanism of azide reduction can help in predicting and avoiding this unwanted side reaction. Both phosphines and thiols reduce azides through nucleophilic attack.

Mechanism of Azide Reduction by Phosphines (Staudinger Reduction)

The reaction of a phosphine (B1218219) with an azide proceeds via the Staudinger reaction. The initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide forms a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane (aza-ylide). In the presence of water, the iminophosphorane is hydrolyzed to a primary amine and the corresponding phosphine oxide.[8]

G cluster_0 Staudinger Reduction R3P R₃P Phosphazide R₃P⁺-N⁻-N=N-R' R3P->Phosphazide + R'-N₃ Azide R'-N₃ Iminophosphorane R₃P=NR' Phosphazide->Iminophosphorane - N₂ Amine R'-NH₂ Iminophosphorane->Amine + H₂O PhosphineOxide R₃P=O Iminophosphorane->PhosphineOxide + H₂O H2O H₂O N2 N₂

Caption: Mechanism of azide reduction by phosphines.

By understanding the factors that promote azide reduction, researchers can design more robust bioconjugation strategies. Careful selection of reagents and adherence to validated protocols are key to preserving the integrity of the azide group and achieving successful conjugation outcomes.

References

Overcoming challenges in the characterization of PEGylated molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated molecules. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of PEGylated molecules, providing potential causes and solutions.

Size Exclusion Chromatography (SEC)

Q1: Why am I observing distorted or tailing peaks for my PEGylated protein in SEC analysis?

Possible Causes:

  • Secondary Interactions: Your PEGylated molecule may be interacting with the stationary phase of the SEC column, leading to non-ideal size-exclusion behavior. This is a common issue when using silica-based columns for PEGylated protein analysis.[1]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for preventing non-specific interactions.

  • Column Overloading: Injecting too much sample can lead to peak broadening and distortion.

  • Poor Sample Solubility: The PEGylated molecule may not be fully soluble in the mobile phase, leading to peak tailing.[2]

Troubleshooting Solutions:

  • Optimize Mobile Phase:

    • Increase the ionic strength of the mobile phase by adding salts like NaCl (e.g., 100 mM) to minimize electrostatic interactions.[1]

    • For hydrophobic proteins or antibody-drug conjugates (ADCs), consider adding a small percentage of an organic solvent, such as 10-15% isopropanol.[3]

    • Some methods have successfully used mobile phases containing up to 10% ethanol (B145695) to improve peak shape and resolution.[1]

  • Column Selection:

    • Consider using columns specifically designed for biomolecule separations that have a hydrophilic coating to reduce secondary interactions.

    • Ensure the pore size of the column is appropriate for the size of your PEGylated molecule. For very large proteins (>200 kDa), pore sizes of 500–1000 Å are typically recommended.[3]

  • Sample Preparation:

    • Ensure your sample is fully dissolved before injection. Mild heating can sometimes aid in the dissolution of PEGs.[2]

    • Filter your sample through a 0.22 µm syringe filter to remove any particulates.[4]

  • Injection Volume: Keep the injection volume to a minimum, ideally not exceeding 2-5% of the total column volume, to prevent overloading.[4]

Q2: How do I accurately determine the molecular weight and aggregation of my PEGylated protein using SEC?

Challenges: The hydrodynamic volume of a PEGylated protein is significantly larger than that of a non-PEGylated protein of the same molecular weight, which can lead to inaccurate molecular weight estimation if using standard protein calibrants.

Solutions:

  • Multi-Angle Light Scattering (MALS): Couple your SEC system with a MALS detector to determine the absolute molecular weight of your PEGylated protein, independent of its elution volume.

  • Use Appropriate Calibrants: If using conventional calibration, employ a set of PEGylated protein standards with known molecular weights.

  • Column Selection: Choose a column with a pore size that provides optimal resolution in the expected molecular weight range of your monomer and potential aggregates.[3]

Mass Spectrometry (MS)

Q1: Why is my mass spectrum of a PEGylated molecule so complex and difficult to interpret?

Possible Causes:

  • Polydispersity of PEG: Most PEG reagents are not single molecular weight species but rather a distribution of different chain lengths. This heterogeneity leads to a complex mass spectrum with multiple peaks.[5][6][7]

  • Multiple Charge States: Large molecules like PEGylated proteins can acquire multiple charges during electrospray ionization (ESI), resulting in a congested spectrum.[5][7]

  • Heterogeneity of PEGylation: The PEGylation reaction can result in a mixture of molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated species), further complicating the spectrum.[8]

Troubleshooting Solutions:

  • Use Monodisperse PEG Reagents: Whenever possible, use discrete PEG (dPEG®) reagents, which are single molecular weight compounds, to simplify the resulting mass spectra.[5]

  • Charge Deconvolution: Employ sophisticated deconvolution software to process the complex ESI-MS data and generate a zero-charge mass spectrum, which is easier to interpret.[5]

  • Post-Column Addition of Amines: The addition of a charge-stripping agent, like triethylamine (B128534) (TEA), post-column can reduce the complexity of the charge state envelope in the mass spectrum.[7][9]

  • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, to resolve the isotopic peaks and better distinguish between different PEGylated species.[7]

Q2: How can I identify the specific sites of PEGylation on my protein?

Approach:

  • Peptide Mapping: This is the most common method for identifying PEGylation sites. The process involves:

    • Proteolytic Digestion: Digest the PEGylated protein into smaller peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

    • Data Analysis: Identify the peptides that have been modified with PEG by looking for specific mass shifts. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact amino acid residue where the PEG is attached.[5]

High-Performance Liquid Chromatography (HPLC)

Q1: I am having trouble separating my PEGylated product from the unreacted starting material using HPLC.

Possible Causes:

  • Suboptimal Column Chemistry: The stationary phase of your HPLC column may not be providing sufficient selectivity for the separation.

  • Inadequate Mobile Phase Gradient: The gradient of your organic solvent may be too steep or too shallow to resolve the PEGylated and un-PEGylated species.

Troubleshooting Solutions:

  • Reverse-Phase HPLC (RP-HPLC):

    • Column Choice: Use a column with appropriate hydrophobicity (e.g., C4, C8, or C18) based on the properties of your molecule.

    • Gradient Optimization: Adjust the gradient slope and the organic solvent (e.g., acetonitrile (B52724) or methanol) to improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks.[4]

  • Ion-Exchange Chromatography (IEX):

    • Principle: The attachment of a neutral PEG chain can shield the charges on a protein, altering its interaction with an IEX resin. This change can be exploited to separate PEGylated species from the unreacted protein.[4]

    • Gradient Optimization: Use a shallow salt gradient to improve the separation of species with similar charges.[4]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: PEG itself has hydrophobic properties and can interact with HIC media. This can be used to separate PEGylated molecules from their non-PEGylated counterparts.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use NMR to determine the degree of PEGylation?

Approach:

  • ¹H NMR Spectroscopy: This technique can be used to quantitatively determine the average number of PEG chains attached to a protein.[10]

    • Acquire Spectra: Obtain ¹H NMR spectra of both the PEG reagent and the purified PEGylated protein.

    • Identify Characteristic Peaks: The PEG molecule will have a strong, sharp signal from its repeating ethylene (B1197577) glycol units (typically around 3.6 ppm).[11][12] The protein will have characteristic signals from its amino acid residues.

    • Integration and Calculation: By integrating the area of the characteristic PEG peak and a well-resolved protein peak with a known number of protons, you can calculate the molar ratio of PEG to protein, which gives the degree of PEGylation.[10]

Q2: What are the challenges of using NMR for characterizing PEGylated proteins?

Challenges:

  • High Molecular Weight: The large size of PEGylated proteins can lead to broad NMR signals, making spectral interpretation difficult.[13]

  • Signal Overlap: The intense PEG signal can overlap with and obscure signals from the protein backbone and side chains.

  • Sensitivity: NMR is an inherently less sensitive technique compared to mass spectrometry, requiring higher sample concentrations.

Solutions:

  • High-Field NMR Spectrometers: Using higher field strength instruments can improve spectral resolution and sensitivity.

  • Isotopic Labeling: Isotopic labeling of the protein (e.g., with ¹³C or ¹⁵N) can help to distinguish its signals from those of the unlabeled PEG.[12]

  • Advanced NMR Experiments: Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to study the size and conformation of PEGylated molecules in solution.[11]

Quantitative Data Summary

Table 1: Typical SEC Column Specifications for PEGylated Protein Analysis

ParameterRecommendationRationale
Pore Size 150-300 Å for mAbs (~150 kDa)Ensures proper separation based on size.
500-1000 Å for very large proteins (>200 kDa)[3]Accommodates the larger hydrodynamic radius of large PEGylated proteins and aggregates.
Particle Size ≤ 3 µmProvides higher resolution and efficiency.
Column Dimensions 7.8 x 300 mmA standard dimension providing good resolution.
Stationary Phase Dihydroxyl-coated silica (B1680970) or other hydrophilic chemistryMinimizes non-specific interactions and peak tailing.[1]

Table 2: Common Mobile Phase Additives for HPLC of PEGylated Molecules

AdditiveConcentrationPurposeHPLC Method
Sodium Chloride (NaCl) 100-200 mMReduces secondary electrostatic interactions.[1][3]SEC, IEX
Isopropanol 10-15%Improves recovery and peak shape for hydrophobic proteins.[3]SEC, RP-HPLC
Trifluoroacetic Acid (TFA) 0.1%Acts as an ion-pairing agent to improve peak shape.RP-HPLC
Triethylamine (TEA) > 0.2% (post-column)Reduces charge state complexity for MS detection.[7]LC-MS

Experimental Protocols

Protocol 1: SEC-HPLC for Purity Assessment of a PEGylated Protein
  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm or equivalent.[1]

  • Mobile Phase (SEC Running Buffer): 100 mM Sodium Phosphate, 100 mM NaCl, pH 6.8.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dissolve the PEGylated protein in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.[4]

  • Injection: Inject 20 µL of the prepared sample. The injection volume should not exceed 2-5% of the total column volume.[4]

  • Analysis: Monitor the chromatogram for the main peak corresponding to the PEGylated protein monomer and any earlier eluting peaks that may indicate aggregation.

Protocol 2: Peptide Mapping for PEGylation Site Identification
  • Denaturation and Reduction:

    • Dissolve the PEGylated protein in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37 °C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add Iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.

  • Buffer Exchange:

    • Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) w/w ratio and incubate at 37 °C for 12-16 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with 0.1% formic acid.

    • Inject the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a suitable software to search the MS/MS data against the protein sequence, specifying the mass of the PEG moiety as a variable modification.

Visualizations

Experimental_Workflow_SEC_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve PEGylated Protein in Mobile Phase Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample onto SEC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Analyze Analyze Chromatogram for Monomer Purity and Aggregates Detect->Analyze

Caption: Workflow for purity assessment of PEGylated proteins by SEC-HPLC.

Troubleshooting_Mass_Spectrometry cluster_causes Potential Causes cluster_solutions Solutions Problem Complex Mass Spectrum of PEGylated Molecule Cause1 Polydispersity of PEG Problem->Cause1 Cause2 Multiple Charge States Problem->Cause2 Cause3 Heterogeneous PEGylation Problem->Cause3 Solution1 Use Monodisperse PEG Reagents Cause1->Solution1 Solution2 Charge Deconvolution Software Cause2->Solution2 Solution3 Post-Column Addition of Amines (e.g., TEA) Cause2->Solution3 Solution4 High-Resolution MS Cause3->Solution4

Caption: Troubleshooting logic for complex mass spectra of PEGylated molecules.

Peptide_Mapping_Workflow Start PEGylated Protein Denature Denature, Reduce (DTT) & Alkylate (IAA) Start->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis to Identify PEGylated Peptides & Sites LCMS->Analysis Result PEGylation Site Identified Analysis->Result

Caption: Experimental workflow for identifying PEGylation sites via peptide mapping.

References

Technical Support Center: Best Practices for Reproducible Results with Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible results using Azido-PEG7-t-butyl ester. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this versatile linker in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and provides flexibility.[1][2] One end of the PEG chain is functionalized with an azide (B81097) group (-N3), and the other end is a carboxylic acid protected as a t-butyl ester.[1] The azide group is primarily used for "click chemistry," a highly efficient and specific reaction with alkyne-containing molecules to form a stable triazole linkage.[3][4] The t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for subsequent conjugation, for example, to an amine on a protein or other molecule.[5][6] A major application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[1][7]

Q2: What are the storage and handling recommendations for this compound?

A2: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry environment.[1][8][9] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the t-butyl ester. For handling, it is recommended to use non-metal spatulas to avoid the formation of potentially explosive metal azides. Always consult the Safety Data Sheet (SDS) for complete safety information.

Q3: In what solvents is this compound soluble?

A3: this compound is generally soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM).[10][11] The PEG spacer also imparts some solubility in aqueous solutions, though for reactions, it is often dissolved in a minimal amount of an organic solvent before being added to an aqueous reaction mixture.

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in click chemistry and deprotection reactions.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. 2. Insufficient Reducing Agent: Sodium ascorbate (B8700270) is required to reduce Cu(II) to Cu(I). 3. Ligand Issues: A copper-chelating ligand (e.g., TBTA, THPTA) is necessary to stabilize the Cu(I) and improve reaction efficiency.[12] 4. Low Reagent Concentration: Insufficient concentration of reactants can slow down the reaction rate.1. Degas all solutions thoroughly before use. 2. Use freshly prepared sodium ascorbate solution for each reaction.[13] 3. Ensure the correct stoichiometry of the ligand to copper (typically 1:1 to 5:1 ligand to copper).[12] 4. Increase the concentration of the limiting reagent.
Side product formation 1. Glaser Coupling: Oxidative homocoupling of the alkyne starting material. 2. Protein Aggregation: High concentrations of organic co-solvents or copper can denature proteins.1. Ensure an adequate concentration of the reducing agent and maintain an oxygen-free environment.[13] 2. Minimize the amount of organic solvent and use a biocompatible ligand like THPTA. Perform a buffer exchange to remove excess copper after the reaction.
Difficulty in product purification 1. Excess Reagents: Unreacted this compound and copper catalyst can co-elute with the product. 2. Precipitation: The product may precipitate out of solution.1. Use a slight excess (1.2-1.5 equivalents) of the less precious reactant to drive the reaction to completion, then purify using size-exclusion or reverse-phase chromatography. 2. If precipitation occurs, try different solvent systems for purification or consider solid-phase extraction.
t-Butyl Ester Deprotection
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid Strength/Concentration: The acid used is not strong enough or is too dilute to efficiently cleave the t-butyl ester.[14] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Low Temperature: Reactions performed at temperatures below room temperature will proceed more slowly.[14]1. Use a higher concentration of trifluoroacetic acid (TFA), typically 20-50% in DCM, or neat TFA if necessary.[15] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[14] 3. Perform the reaction at room temperature.
Undesired side reactions with the azide group Acid-catalyzed hydrolysis of the azide: Strong acidic conditions can potentially affect the azide group, although it is generally stable.While azides are fairly stable to acidic conditions, if you suspect side reactions, you can try milder deprotection methods. However, for t-butyl esters, strong acid is typically required. It is important to monitor the reaction closely and use the minimum necessary reaction time.
Difficulty isolating the deprotected product Product solubility: The deprotected carboxylic acid may have different solubility properties than the starting material.After quenching the reaction and removing the acid, you may need to perform an extraction with a suitable organic solvent. If the product is highly polar, reverse-phase chromatography or lyophilization may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: DMSO, t-BuOH, and water

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-containing molecule: 10 mM in a suitable solvent (e.g., DMSO, water).

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • TBTA/THPTA: 50 mM in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

    • Add this compound to the reaction mixture (a slight molar excess, e.g., 1.2 equivalents, is recommended).

    • Add the copper ligand (TBTA or THPTA) to the mixture.

    • Add CuSO₄ to the reaction.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the product can be purified by reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.

Protocol 2: General Procedure for t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester to yield the free carboxylic acid.

Materials:

  • Azido-PEG7-conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Reaction Setup:

    • Dissolve the Azido-PEG7-conjugate in DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v). A 1:1 ratio of DCM to TFA is a common starting point.[15]

  • Incubation:

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure (rotoevaporation).

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 2-3 times).

    • The resulting product with the free carboxylic acid can be used directly in the next step or purified further by HPLC if necessary.

Data Presentation

Table 1: Recommended Molar Ratios for CuAAC Reaction

ReagentRecommended Molar Ratio (relative to limiting reagent)
This compound / Alkyne1.0 - 1.5
Copper(II) Sulfate0.1 - 1.0
Sodium Ascorbate1.0 - 5.0
Copper Ligand (e.g., TBTA)0.5 - 5.0

Table 2: Typical Conditions for t-Butyl Ester Deprotection

ParameterCondition
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TFA Concentration20-95% (v/v in DCM)
TemperatureRoom Temperature
Reaction Time1 - 4 hours

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_deprotection Deprotection cluster_purification Purification & Analysis A This compound E Combine Reactants in Buffer A->E B Alkyne-Molecule B->E C CuSO4 / Ligand C->E D Sodium Ascorbate D->E F Incubate at RT E->F G Monitor by LC-MS F->G H Add TFA/DCM G->H I Incubate at RT H->I J Monitor by LC-MS I->J K Purify by HPLC J->K L Characterize (NMR, MS) K->L

Caption: Experimental workflow for bioconjugation using this compound.

G Start Low Product Yield in Click Reaction A Check Copper Catalyst Activity Start->A B Ensure Fresh Reducing Agent Start->B C Verify Ligand Presence and Concentration Start->C D Degas Solvents A->D E Increase Reactant Concentration B->E F Optimize Reaction Time/Temperature C->F End Improved Yield D->End E->End F->End

Caption: Troubleshooting logic for low yield in CuAAC reactions.

G Start Incomplete t-Butyl Ester Deprotection A Increase TFA Concentration Start->A B Extend Reaction Time Start->B C Ensure Anhydrous Conditions Start->C D Monitor by LC-MS A->D B->D C->D End Complete Deprotection D->End

Caption: Troubleshooting guide for incomplete t-butyl ester deprotection.

References

Impact of catalyst choice on Azido-PEG7-t-butyl ester reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Azido-PEG7-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the azide-alkyne cycloaddition reaction with this compound?

A1: The most common and well-established catalysts fall into two main categories:

  • Copper(I)-based catalysts: These are widely used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a prime example of "click chemistry". This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. The active catalyst is the Cu(I) ion, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate (B8700270). To enhance stability and efficiency, a stabilizing ligand is crucial.

  • Ruthenium-based catalysts: Ruthenium catalysts, such as [Cp*RuCl] complexes, are used in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method is complementary to CuAAC as it selectively produces the 1,5-disubstituted triazole isomer.

Q2: Why is a ligand necessary for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A2: A ligand is critical in CuAAC for several reasons:

  • Stabilization of Cu(I): The catalytically active Cu(I) oxidation state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands chelate the Cu(I) ion, protecting it from oxidation.[1]

  • Increased Reaction Rate: Ligands can significantly accelerate the reaction rate.[2]

  • Prevention of Side Reactions: By stabilizing the copper catalyst, ligands help to suppress undesirable side reactions such as the homocoupling of alkynes (Glaser coupling).[3]

  • Improved Solubility: Certain ligands can improve the solubility of the copper catalyst in the reaction medium.

Q3: Which copper ligand is best for my reaction with this compound?

A3: The choice of ligand often depends on the solvent system. For reactions in aqueous or mixed aqueous/organic solvents, which are common for PEGylated molecules, a water-soluble ligand is preferred.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is highly recommended for reactions in aqueous media due to its excellent water solubility. It is known to be a highly efficient ligand for click chemistry.[4]

  • TBTA (Tris(benzyltriazolylmethyl)amine): A common and effective ligand, but it has poor solubility in aqueous solutions, making it more suitable for reactions in organic solvents.[4]

For most applications involving the hydrophilic this compound, THPTA is generally the superior choice.

Q4: Can the t-butyl ester group be cleaved under the reaction conditions?

A4: The t-butyl ester is generally stable under the neutral or slightly basic conditions of a standard CuAAC reaction. However, prolonged exposure to acidic conditions can lead to its hydrolysis. It is important to control the pH of the reaction mixture and during the work-up to avoid unintended deprotection. Ruthenium-catalyzed reactions also typically proceed under neutral conditions and are unlikely to affect the t-butyl ester group.

Q5: My reaction yield is low. What are the common causes?

A5: Low yields in CuAAC reactions can be attributed to several factors:

  • Catalyst Inactivation: Oxidation of the Cu(I) catalyst is a primary cause of low yields.[1]

  • Poor Reagent Quality: Impurities in the this compound or the alkyne partner can inhibit the reaction.

  • Suboptimal Reagent Concentrations: The concentrations of the reactants and catalyst need to be optimized.

  • Inadequate Mixing: For heterogeneous reaction mixtures, efficient stirring is crucial.

  • Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can slow down the reaction. The PEG7 linker in this compound is designed to minimize this.[5][6]

Troubleshooting Guides

Low or No Product Formation
Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).- Ensure all solvents are properly degassed. - Use a freshly prepared solution of sodium ascorbate. - Consider working under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality: Impurities in this compound or your alkyne.- Verify the purity of your reagents using techniques like NMR or mass spectrometry. - Use reagents from a reputable supplier.
Incorrect Reagent Stoichiometry: Suboptimal ratio of azide to alkyne.- A slight excess (1.1-1.5 equivalents) of the less critical reactant can help drive the reaction to completion.
Reaction starts but does not go to completion Insufficient Reducing Agent: Sodium ascorbate has been consumed.- Add an additional portion of freshly prepared sodium ascorbate.
Catalyst Precipitation: The copper catalyst has precipitated out of solution.- Ensure the chosen ligand is soluble in your solvent system (e.g., use THPTA for aqueous media). - Maintain vigorous stirring throughout the reaction.
Multiple Products or Impurities
Symptom Potential Cause Suggested Solution
Appearance of a higher molecular weight byproduct Alkyne Homocoupling (Glaser Coupling): A common side reaction in the absence of a stabilizing ligand or with excess oxygen.- Ensure a sufficient amount of stabilizing ligand (e.g., THPTA) is used. - Thoroughly degas all solvents and consider running the reaction under an inert atmosphere.[3]
Unidentified spots on TLC or peaks in LC-MS Hydrolysis of t-butyl ester: Can occur if the reaction or work-up conditions are acidic.- Maintain a neutral to slightly basic pH during the reaction and work-up. - Avoid strong acids during purification.
Side reactions with impurities: Impurities in the starting materials may lead to byproducts.- Purify the starting materials before the reaction.

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Azide-Alkyne Cycloaddition

Catalyst SystemRegioselectivityTypical Reaction ConditionsAdvantagesDisadvantages
Cu(I) with THPTA Ligand 1,4-disubstitutedRoom temperature, aqueous/organic mixturesHigh efficiency, fast reaction rates, excellent for biological applications.[4]Potential for copper cytotoxicity in in vivo applications.[7]
Cu(I) with TBTA Ligand 1,4-disubstitutedRoom temperature, organic solventsHigh efficiency, fast reaction rates.Poor water solubility, less suitable for aqueous systems.[4]
[Cp*RuCl] complexes 1,5-disubstitutedRoom temperature to slightly elevated temperatures, organic solventsComplementary regioselectivity to CuAAC, tolerates internal alkynes.[8]Generally slower reaction rates compared to CuAAC.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Alkyne

This protocol provides a starting point for the reaction. Optimal conditions may vary depending on the specific alkyne used.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed solvent (e.g., a 1:1 mixture of deionized water and t-butanol)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne (1.1 equivalents) in the degassed solvent.

  • Catalyst Preparation: In a separate tube, prepare a stock solution of the catalyst premix by combining CuSO₄ (0.05 equivalents) and THPTA (0.25 equivalents) in the degassed solvent. The solution should turn a light blue color.

  • Reaction Initiation: Add the catalyst premix to the solution of the azide and alkyne with vigorous stirring.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) to the reaction mixture. The color should fade.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 1 to 12 hours.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

Mandatory Visualizations

G Experimental Workflow for CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Solutions: - this compound - Alkyne - CuSO4 - THPTA - Sodium Ascorbate mix_reactants Mix Azide and Alkyne in Degassed Solvent reagent_prep->mix_reactants add_catalyst Add CuSO4/THPTA Premix mix_reactants->add_catalyst add_reductant Add Sodium Ascorbate add_catalyst->add_reductant stir_react Stir at Room Temperature (1-12 hours) add_reductant->stir_react monitor Monitor Progress (TLC/LC-MS) stir_react->monitor workup Work-up monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Troubleshooting Low Reaction Yield cluster_solutions Solutions start Low or No Product check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh reducing agent, add more ligand. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials, use a reliable source. check_reagents->solution_reagents No solution_conditions Optimize stoichiometry, temperature, and reaction time. check_conditions->solution_conditions

Caption: A decision tree for troubleshooting low yields in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Azido-PEG7-t-butyl Ester and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the design and efficacy of advanced bioconjugates and targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed due to their capacity to enhance solubility, improve pharmacokinetic profiles, and offer tunable lengths for optimizing biological activity. This guide provides a comprehensive comparison of Azido-PEG7-t-butyl ester with other PEG linkers, supported by a review of experimental data and detailed methodologies to inform rational linker design.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical motifs:

  • An Azide Group (N₃): This functional group is a cornerstone of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the stable and orthogonal conjugation of the linker to molecules containing an alkyne group.[1][2]

  • A Polyethylene Glycol (PEG) Chain (7 units): The PEG spacer, consisting of seven ethylene (B1197577) glycol units, imparts hydrophilicity to the linker and the resulting conjugate. This can significantly improve the solubility of hydrophobic molecules, prevent aggregation, and reduce immunogenicity.[3][4] The length of the PEG chain is a critical parameter that influences the spatial orientation and distance between the conjugated molecules, which can impact the efficacy of the final product.[5][6]

  • A t-butyl Ester Group: This group serves as a protecting group for a terminal carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the carboxylic acid. This allows for a subsequent conjugation step, for example, the formation of an amide bond with an amine-containing molecule.

Comparison of this compound with Other PEG Linkers

The performance of a PEG linker is dictated by its length, functional groups, and overall chemical architecture. The following sections compare this compound to other PEG linkers based on these key parameters.

Impact of PEG Chain Length

The length of the PEG chain is a crucial factor in the design of bioconjugates. While direct quantitative comparisons for a PEG7 linker are not extensively available in the literature, general trends can be extrapolated from studies comparing shorter and longer PEG chains.

PropertyShorter PEG Linkers (e.g., PEG2, PEG3, PEG4)Mid-length PEG Linkers (e.g., PEG7)Longer PEG Linkers (e.g., PEG12, PEG24, >4kDa)
Solubility Enhancement Moderate improvement in aqueous solubility.[]Good balance of hydrophilicity and molecular size.Significant increase in solubility, particularly for highly hydrophobic payloads.[8]
In Vivo Half-Life Shorter circulation half-life.Expected to provide a moderate extension of half-life.Can significantly prolong circulation half-life.[9][10]
In Vitro Cytotoxicity (for ADCs) Often associated with higher potency (lower IC50).May offer a balance between potency and pharmacokinetic benefits.Can sometimes lead to a decrease in in vitro cytotoxicity.[9][10]
Ternary Complex Formation (for PROTACs) May lead to steric hindrance if too short.[5][6]Provides a moderate and flexible spacer to facilitate protein-protein interactions.If too long, may result in a non-productive ternary complex.[5][6]
Permeability Generally higher cell permeability.May offer a good compromise between solubility and permeability.Increased hydrophilicity can sometimes reduce passive cell permeability.
Comparison of Functional Groups

The choice of reactive handles on the PEG linker determines the conjugation chemistry and the stability of the resulting bond.

Functional GroupPartner GroupBond FormedStabilityKey Features
Azide Alkyne (Click Chemistry)TriazoleHighly StableBioorthogonal, high efficiency, mild reaction conditions.[1][2]
NHS Ester Primary AmineAmideHighly StableWell-established chemistry for labeling lysines on proteins.
Maleimide ThiolThioetherGenerally StableSite-specific conjugation to cysteines, can be susceptible to retro-Michael addition.
Carboxylic Acid (deprotected t-butyl ester) Primary AmineAmideHighly StableRequires activation (e.g., with EDC/NHS) for conjugation.

The t-butyl ester protecting group on this compound offers a strategic advantage in multi-step synthesis. Compared to a methyl ester, a t-butyl ester is more readily cleaved under acidic conditions while being more stable to base-catalyzed hydrolysis. This allows for orthogonal deprotection strategies when other base-labile protecting groups are present in the molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the performance of different PEG linkers.

Protocol 1: In Vitro Cytotoxicity Assay for ADCs

This assay determines the potency of an ADC in killing cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive BT-474 cells)[11]

  • Complete cell culture medium

  • ADCs with different PEG linkers

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[9]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) for each ADC.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of the linker and the potential for premature drug release in plasma.

Materials:

  • ADCs with different PEG linkers

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for ADC capture

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADCs in plasma at a concentration of approximately 1 mg/mL at 37°C.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • ADC Isolation: Isolate the ADC from the plasma at each time point using protein A or G magnetic beads.

  • LC-MS Analysis: Analyze the isolated ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC. A decrease in DAR indicates linker cleavage and drug release.

Protocol 3: Ternary Complex Formation Assay for PROTACs (Fluorescence Polarization)

This assay measures the ability of a PROTAC to induce the formation of a ternary complex between the target protein and an E3 ligase.[15][16]

Materials:

  • Fluorescently labeled target protein or E3 ligase ligand

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTACs with different PEG linkers

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add the fluorescently labeled protein/ligand, the unlabeled protein partner, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. An increase in polarization indicates the formation of a larger molecular complex.

  • Data Analysis: Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved (EC50).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase Recycled E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Comparing PEG Linkers in ADC Development

ADC_Workflow Workflow for ADC Linker Comparison cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synthesis Synthesize ADCs with different PEG linkers (e.g., PEG3, PEG7, PEG12) DAR_Analysis Determine Drug-to-Antibody Ratio (DAR) by LC-MS Linker_Synthesis->DAR_Analysis Cytotoxicity Cytotoxicity Assay (IC50 determination) DAR_Analysis->Cytotoxicity Plasma_Stability Plasma Stability Assay DAR_Analysis->Plasma_Stability Efficacy_Study Tumor Xenograft Efficacy Study Cytotoxicity->Efficacy_Study PK_Study Pharmacokinetic (PK) Study in Mice Plasma_Stability->PK_Study

Caption: Experimental workflow for comparing ADC linker performance.

Conclusion

The selection of an appropriate PEG linker is a critical step in the development of effective and safe bioconjugates. This compound offers a versatile platform with a mid-length PEG chain that provides a balance of hydrophilicity and spatial separation, along with orthogonal reactive handles for controlled, multi-step conjugation strategies. While direct head-to-head quantitative data for a PEG7 linker is limited, the provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the performance of this compound against other PEG linkers with varying lengths and functionalities. This empirical approach will enable the rational design and optimization of next-generation targeted therapeutics.

References

A Head-to-Head Comparison of Protein Labeling Strategies: Azido-PEG7-t-butyl ester vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in bioconjugation. The choice impacts not only the efficiency and specificity of the labeling process but also the stability and functionality of the final protein conjugate. This guide provides an objective, data-supported comparison between two distinct polyethylene (B3416737) glycol (PEG) linkers: the multi-step, bioorthogonal-ready Azido-PEG7-t-butyl ester and the widely-used, amine-reactive NHS-ester PEG.

This comparison delves into their fundamental reaction mechanisms, performance metrics, and detailed experimental workflows to provide a comprehensive framework for selecting the optimal tool for your protein modification needs. While NHS-ester PEG offers a direct and rapid method for labeling, Azido-PEG linkers, after activation, provide a bioorthogonal handle for highly specific, secondary conjugation via "click chemistry."

At a Glance: Key Differences and Applications

FeatureThis compound PathwayNHS-ester PEG
Reactive Group Azide (B81097) (-N₃) and a protected Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) ester
Primary Target on Protein Primary amines (Lysine, N-terminus) after activation of the carboxylic acidPrimary amines (Lysine, N-terminus)
Reaction Type Multi-step: 1. Deprotection & Activation 2. Amide bond formation 3. Azide-alkyne cycloaddition (Click Chemistry)Single-step: Nucleophilic acyl substitution
Resulting Linkage Stable Amide Bond and a highly stable Triazole RingStable Amide Bond
Specificity High (for the click reaction step)Low to Moderate (targets all accessible primary amines)
Key Advantages Enables site-specific or secondary, bioorthogonal labeling.[1][2]Well-established, straightforward, and rapid one-step reaction.[3][4][5]
Key Considerations Requires a multi-step protocol (deprotection and activation) before protein labeling. Protein must have an alkyne handle for click chemistry.Can result in a heterogeneous mixture of labeled proteins.[6] The NHS-ester is susceptible to hydrolysis.[3]

Performance Comparison: A Quantitative Overview

The efficiency of a protein labeling strategy is paramount. The following table summarizes typical quantitative data for both NHS-ester PEGylation and the two-step approach involving an azide-functionalized linker for subsequent click chemistry.

ParameterNHS-ester PEGAzido-PEG Pathway (Click Chemistry)
Typical Molar Excess (Reagent:Protein) 10-50 fold[3][6]5-10 fold (for the click reaction step)[1]
Typical Degree of Labeling (DoL) Variable (e.g., 4-6 PEGs per antibody with 20-fold excess)[3][7]High, can be precisely controlled.[8]
Typical Labeling Efficiency 20-50% (can be lower for dilute protein solutions)[8][9]~80% or higher for the click reaction step.[10]
Reaction Time 30-60 minutes at room temperature.[3][7]1-4 hours at room temperature (for the click reaction).[1]
Bond Stability High (Stable amide bond)[11]Very High (Stable triazole linkage, resistant to hydrolysis and enzymatic cleavage)[11]

Reaction Pathways and Experimental Workflows

The fundamental difference between these two PEGylation reagents lies in their reaction chemistry. NHS-ester PEG reacts directly with primary amines on a protein, whereas the this compound requires a multi-step approach to first attach the azide-PEG linker to the protein and then "click" a second molecule to the azide handle.

Chemical Labeling Principles

cluster_0 NHS-ester PEG Labeling cluster_1 Azido-PEG Labeling via Click Chemistry Protein-NH2 Protein-NH₂ Labeled_Protein_NHS Protein-NH-CO-PEG Protein-NH2->Labeled_Protein_NHS pH 7.0-9.0 NHS-PEG NHS-ester-PEG NHS-PEG->Labeled_Protein_NHS NHS-OH NHS-OH Labeled_Protein_NHS->NHS-OH Byproduct Protein-Alkyne Protein-Alkyne Labeled_Protein_Azido Protein-Triazole-PEG Protein-Alkyne->Labeled_Protein_Azido Cu(I) or Strain-Promoted Azido-PEG N₃-PEG Azido-PEG->Labeled_Protein_Azido

A diagram of the chemical reactions for protein labeling.
Experimental Workflow Comparison

The workflow for using this compound is significantly more involved than that for the ready-to-use NHS-ester PEG. The t-butyl ester group on the this compound must first be deprotected to yield a carboxylic acid, which is then activated to an NHS-ester in situ for reaction with the protein's primary amines. This is then followed by a second conjugation step using click chemistry.

G cluster_nhs NHS-ester PEG Workflow cluster_azido This compound Workflow nhs_start Dissolve NHS-ester PEG in DMSO/DMF nhs_react Mix and Incubate (30-60 min, RT) nhs_start->nhs_react nhs_protein Prepare Protein in Amine-Free Buffer (pH 7-9) nhs_protein->nhs_react nhs_purify Purify Labeled Protein (e.g., Desalting Column) nhs_react->nhs_purify nhs_end Characterize (e.g., determine DoL) nhs_purify->nhs_end az_deprotect Deprotect t-butyl ester (e.g., TFA) to yield Azido-PEG-COOH az_activate Activate COOH with EDC/NHS az_deprotect->az_activate az_react1 React Activated Azido-PEG with Protein az_activate->az_react1 az_protein Prepare Protein in Buffer (pH 7.2-7.5) az_protein->az_react1 az_purify1 Purify Azide-modified Protein az_react1->az_purify1 az_click Perform Click Chemistry (CuAAC or SPAAC) az_purify1->az_click az_alkyne Prepare Alkyne-modified Molecule az_alkyne->az_click az_purify2 Purify Final Conjugate az_click->az_purify2 az_end Characterize az_purify2->az_end

A comparison of experimental workflows.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed, representative protocols for protein labeling with NHS-ester PEG and a comprehensive multi-step protocol for the use of an Azido-PEG-acid linker (derived from this compound).

Protocol 1: Protein Labeling with NHS-ester PEG

This protocol is a standard method for labeling proteins on primary amines.[3][7]

Materials:

  • Protein of interest

  • NHS-ester PEG

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS-ester PEG Preparation: Immediately before use, dissolve the NHS-ester PEG in DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted NHS-ester PEG and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the Degree of Labeling (DoL) using spectrophotometry or mass spectrometry.

Protocol 2: Two-Step Protein Labeling with this compound

This protocol involves the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, conjugation to the protein, and a subsequent click chemistry reaction.

Part A: Preparation of Azido-PEG-NHS ester from this compound

This part of the protocol assumes the user starts with the protected form of the linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Deprotection: Dissolve this compound in a solution of TFA in DCM (e.g., 50% TFA/DCM). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under vacuum to yield the Azido-PEG7-carboxylic acid.

  • Activation: Dissolve the dried Azido-PEG7-carboxylic acid in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC). Stir the reaction mixture at room temperature for 4-6 hours. The resulting solution contains the activated Azido-PEG7-NHS ester.

Part B: Protein Labeling with the activated Azido-PEG linker

Materials:

  • Activated Azido-PEG7-NHS ester solution from Part A

  • Protein of interest

  • Labeling Buffer (as in Protocol 1)

  • Quenching Buffer (as in Protocol 1)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein as described in Protocol 1.

  • Labeling Reaction: Add the activated Azido-PEG7-NHS ester solution to the protein solution. The molar excess will need to be optimized. Incubate for 2 hours at room temperature.

  • Quenching and Purification: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the azide-modified protein.

Part C: Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This part of the protocol assumes the protein has been modified with an alkyne group through other means, and the user has an Azido-PEG reagent.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-containing molecule (in DMSO), CuSO₄ (in water), sodium ascorbate (freshly, in water), and the copper ligand (in water or DMSO).

  • Click Reaction: In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of the alkyne-containing molecule.

  • Add the copper ligand to the mixture, followed by CuSO₄ and finally sodium ascorbate to initiate the reaction. Typical final concentrations are 1 mM CuSO₄, 5 mM sodium ascorbate, and 1-2 mM ligand.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final protein conjugate using a desalting column to remove the catalyst and excess reagents.

Conclusion

The choice between this compound and NHS-ester PEG for protein labeling is fundamentally a choice between a direct, albeit less specific, approach and a more complex, but highly specific and versatile, strategy.

  • NHS-ester PEG is the ideal choice for rapid and straightforward labeling of proteins where a heterogeneous distribution of the PEG linker is acceptable. Its simplicity and the stability of the resulting amide bond make it a robust tool for many applications.[3][4][5][7]

  • The This compound pathway, while more labor-intensive, opens the door to bioorthogonal and site-specific labeling through click chemistry.[1][2] This approach is particularly advantageous when precise control over the conjugation site is required, or when a secondary molecule needs to be attached in a highly specific manner, which is often crucial in the development of sophisticated biotherapeutics and diagnostic tools.

References

A Comparative Guide to Alternatives for Azido-PEG7-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing stability, solubility, pharmacokinetics, and overall efficacy. Azido-PEG7-t-butyl ester has been a staple for introducing a PEGylated azide (B81097) moiety for subsequent "click" chemistry conjugation. However, the evolving landscape of bioconjugation demands a nuanced approach, with a growing need for alternatives that offer improved reaction kinetics, biocompatibility, and versatility. This guide provides an objective comparison of alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

Deconstructing this compound: Key Functional Components

To identify and evaluate suitable alternatives, it is essential to first dissect the core functionalities of this compound:

  • Azide Group: Enables highly selective and bioorthogonal ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • PEG7 Linker: A discrete polyethylene (B3416737) glycol spacer that enhances hydrophilicity, improves solubility of the conjugate, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.

  • t-Butyl Ester: A protecting group for a terminal carboxylic acid. Deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) reveals a carboxylic acid that can then be activated for conjugation to amine-containing biomolecules, typically through the formation of an active ester (e.g., an N-hydroxysuccinimide (NHS) ester).

This guide will explore alternatives based on these three key components: variations in the reactive group for bioorthogonal conjugation, modifications to the linker backbone, and alternative strategies for the carboxyl terminus.

Alternatives to the Azide Moiety: Expanding the Bioorthogonal Chemistry Toolkit

While the azide-alkyne cycloaddition is a robust and widely used bioconjugation reaction, several alternatives offer distinct advantages, particularly for in vivo applications where the potential toxicity of copper catalysts is a concern.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the need for a copper catalyst, SPAAC utilizes strained cyclooctynes that react spontaneously with azides. This approach is ideal for applications in living systems.[1][2] Key alternatives to the azide in this context are the strained alkynes themselves, which would be conjugated to the biomolecule first. However, for the purpose of this comparison, we will consider linkers that present a different reactive handle than azide for subsequent reaction with a biomolecule that has been modified with a strained alkyne.

A more direct alternative to an azide-functionalized linker is a linker containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). These can be used to react with an azide-modified biomolecule.

Table 1: Comparison of Azide and Strained Alkyne Linkers for SPAAC

FeatureAzido-PEG-COOHDBCO-PEG-COOHBCN-PEG-COOH
Reactive Group AzideDibenzocyclooctyneBicyclo[6.1.0]nonyne
Reaction Partner Strained Alkyne (e.g., DBCO, BCN)AzideAzide
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required NoNoNo
Reaction Rate Dependent on the strained alkyne partnerGenerally fastFast, with some reports of higher rates with aromatic azides
Stability HighGenerally stable, can be sensitive to strong acids/basesMore stable than DBCO in the presence of thiols
Hydrophilicity High (PEG dependent)Moderate (DBCO is hydrophobic)High (BCN is more hydrophilic than DBCO)
Inverse-Electron-Demand Diels-Alder (IEDDA) Chemistry

IEDDA reactions between tetrazines and strained alkenes (like trans-cyclooctene, TCO) offer exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC. This makes them highly suitable for applications requiring rapid conjugation at low concentrations.

Table 2: Comparison of Azide-based Click Chemistry with IEDDA

FeatureAzido-PEG-COOH (for SPAAC)Tetrazine-PEG-COOH (for IEDDA)
Reactive Group AzideTetrazine
Reaction Partner Strained Alkyne (e.g., DBCO, BCN)Strained Alkene (e.g., TCO)
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Catalyst Required NoNo
Reaction Rate FastExtremely Fast
Stability of Linkage Stable triazoleStable dihydropyridazine
Commercial Availability Widely availableIncreasingly available

Alternatives to the PEG7 Linker: Beyond Polyethylene Glycol

While PEG linkers offer excellent hydrophilicity and biocompatibility, concerns about their potential immunogenicity have prompted the exploration of alternatives.[3][4][5]

  • Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). It is highly hydrophilic, non-toxic, and considered to have low immunogenicity.

  • Polypeptides: Short, flexible peptide sequences (e.g., (Gly-Ser)n) can be used as linkers. Their sequence can be tailored to control solubility, flexibility, and even introduce specific cleavage sites for controlled drug release.

  • Varying PEG Lengths: The length of the PEG chain can be adjusted to optimize spacing and solubility. Shorter (e.g., PEG3, PEG4) or longer (e.g., PEG12, PEG24) PEG chains are commercially available and can be selected based on the specific application.[6]

Table 3: Comparison of Different Linker Backbones

FeaturePEGPolysarcosine (pSar)Polypeptide
Composition Repeating ethylene (B1197577) glycol unitsPolymer of N-methylated glycineSequence of amino acids
Immunogenicity Potential for anti-PEG antibodies[3][4][5]Considered to have low immunogenicityGenerally low, but sequence dependent
Biodegradability Non-biodegradableBiodegradableBiodegradable
Solubility HighHighTunable based on amino acid sequence
Flexibility HighHighTunable based on amino acid sequence
Synthesis Well-establishedMore complex than PEGStandard solid-phase peptide synthesis

Alternatives to the t-Butyl Ester: Streamlining the Conjugation Process

The deprotection of a t-butyl ester requires an additional step using strong acid, which may not be compatible with all biomolecules. A more direct approach is to use a linker with a pre-activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.

  • Azido-PEGn-NHS Ester: This linker is ready to react with primary amines (e.g., lysine (B10760008) residues on proteins) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8] This eliminates the need for the deprotection and activation steps required for the t-butyl ester version.

Workflow Comparison: t-Butyl Ester vs. NHS Ester

G cluster_0 t-Butyl Ester Workflow cluster_1 NHS Ester Workflow A1 This compound B1 TFA Deprotection A1->B1 C1 Azido-PEG7-COOH B1->C1 D1 EDC/NHS Activation C1->D1 E1 Azido-PEG7-NHS Ester D1->E1 G1 Conjugation E1->G1 F1 Biomolecule (Amine) F1->G1 H1 Azido-PEG7-Biomolecule G1->H1 A2 Azido-PEGn-NHS Ester C2 Conjugation A2->C2 B2 Biomolecule (Amine) B2->C2 D2 Azido-PEGn-Biomolecule C2->D2

Figure 1. Comparison of bioconjugation workflows. The NHS ester workflow is more streamlined, eliminating the deprotection and activation steps required for the t-butyl ester version.

Experimental Protocols

General Protocol for Bioconjugation via NHS Ester Chemistry

This protocol describes the conjugation of an amine-containing biomolecule with an NHS ester-functionalized linker (e.g., Azido-PEGn-NHS Ester).[7][8]

  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the NHS ester linker in an anhydrous organic solvent (e.g., DMSO, DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or HPLC.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing molecule.[9][10][11]

  • Prepare Reactants: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare Catalyst and Ligand: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a copper-chelating ligand (e.g., THPTA) in water.

  • Prepare Reducing Agent: Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Mixture: In a reaction vessel, combine the azide- and alkyne-containing molecules. Add the copper(II) sulfate and ligand solutions.

  • Initiate Reaction: Initiate the click reaction by adding the sodium ascorbate (B8700270) solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other suitable analytical methods.

  • Purification: Purify the conjugate using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.

G cluster_0 Bioconjugation Workflow A Biomolecule C Conjugation Reaction A->C B Linker B->C D Functionalized Biomolecule C->D F Bioorthogonal Ligation (e.g., Click Chemistry) D->F E Payload E->F G Final Bioconjugate F->G H Purification G->H I Characterization H->I

Figure 2. General experimental workflow for bioconjugation. This multi-step process involves initial functionalization of the biomolecule, followed by bioorthogonal ligation to the payload, and subsequent purification and characterization.

Conclusion

The selection of a linker for bioconjugation is a multifaceted decision that requires careful consideration of the specific application, the properties of the biomolecules involved, and the desired characteristics of the final conjugate. While this compound remains a useful tool, a wide array of alternatives now provides researchers with greater flexibility and control over the bioconjugation process.

For applications requiring streamlined workflows and compatibility with acid-sensitive biomolecules, pre-activated linkers such as Azido-PEGn-NHS esters are a superior choice. When rapid reaction kinetics are paramount, especially at low concentrations or in vivo, tetrazine-based linkers for IEDDA chemistry offer a significant advantage. Furthermore, the emergence of non-PEG linkers like polysarcosine and polypeptides addresses the potential for PEG immunogenicity, paving the way for the development of safer and more effective bioconjugates. By understanding the comparative performance and experimental considerations of these alternatives, researchers can make informed decisions to optimize their bioconjugation strategies and advance the development of novel therapeutics and research tools.

References

A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG7-t-butyl Ester Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of peptides by mass spectrometry are crucial for advancing proteomics research, biomarker discovery, and therapeutic development. Chemical labeling of peptides is a fundamental technique that facilitates these analyses. This guide provides a comprehensive comparison of peptide analysis using Azido-PEG7-t-butyl ester, a bioorthogonal labeling reagent, with other common quantitative proteomics strategies. We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist you in selecting the optimal method for your research needs.

This compound is a chemical labeling reagent that incorporates an azide (B81097) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. The azide group allows for highly specific covalent attachment to alkyne-modified peptides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This method offers a powerful way to tag and analyze peptides of interest.

Comparative Analysis of Peptide Labeling Strategies

The choice of a labeling strategy depends on the specific experimental goals, sample type, and desired level of multiplexing. Below is a comparison of this compound labeling with two other widely used quantitative proteomics methods: isobaric tagging (e.g., TMT, iTRAQ) and isotopic labeling (e.g., SILAC, dimethyl labeling).

FeatureThis compound (Click Chemistry)Isobaric Tags (e.g., TMT, iTRAQ)Isotopic Labeling (e.g., SILAC, Dimethyl)
Labeling Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to alkyne-modified peptides.Amine-reactive NHS-ester chemistry targeting N-termini and lysine (B10760008) residues.Metabolic incorporation of stable isotope-labeled amino acids (SILAC) or chemical labeling of primary amines (dimethyl).
Specificity High, as the azide-alkyne reaction is bioorthogonal and highly specific.Lower, as it reacts with any accessible primary amine.High for metabolic labeling (SILAC); lower for chemical labeling (dimethyl).
Workflow Stage Post-peptide synthesis or enzymatic digestion. Requires alkyne-functionalized peptides.Post-digestion chemical labeling.In vivo during cell culture (SILAC) or post-digestion chemical labeling (dimethyl).
Multiplexing Limited, typically used for single sample analysis or enrichment. Can be adapted for multiplexing with isotopic variants of the tag.High, with up to 18-plex quantification possible with the latest TMTpro reagents.Low to moderate. SILAC is typically 2- or 3-plex. Dimethyl labeling is also typically 2- or 3-plex.
Quantification Level MS1 level (comparing peak intensities of labeled vs. unlabeled peptides).MS2 or MS3 level (comparing reporter ion intensities).MS1 level (comparing peak intensities of light and heavy peptide pairs).
Interference Minimal chemical interference due to bioorthogonality. Co-eluting peptides can interfere at the MS1 level.Co-isolation of interfering ions can lead to ratio compression in MS2 quantification.Minimal, as peptides are chemically identical and co-elute.
Sample Type Applicable to in vitro samples, purified proteins, and cell lysates containing alkyne-modified peptides.Broadly applicable to cell cultures, tissues, and clinical samples.SILAC is primarily for cell culture. Dimethyl labeling is broadly applicable.

Quantitative Performance Comparison

To illustrate the expected quantitative output from these different labeling strategies, the following table presents hypothetical data from a theoretical experiment designed to measure the relative abundance of a specific peptide under two conditions (Control vs. Treatment).

Labeling MethodPeptideTheoretical Ratio (Treatment/Control)Observed Ratio (Mean ± SD)% Accuracy% CV
This compound [Alk]-PEPTIDE2.02.1 ± 0.2595.0%11.9%
Isobaric Tag (TMT) K.PEPTIDEK.T2.01.8 ± 0.1590.0%8.3%
Isotopic Labeling (SILAC) PEPTIDEK[+8]2.02.05 ± 0.1097.5%4.9%

This table presents simulated data for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for peptide labeling with this compound and subsequent mass spectrometry analysis.

Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via CuAAC

This protocol outlines the steps for labeling peptides that have been synthetically prepared with an alkyne-containing amino acid (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide sample

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Dimethylformamide (DMF)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in 100 mM TEAB buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of the 1 mg/mL peptide solution

      • 10 µL of the 10 mM this compound solution

      • 5 µL of the 50 mM CuSO₄ solution

      • 5 µL of the 50 mM THPTA solution

      • 10 µL of the 100 mM sodium ascorbate solution

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1 hour.

  • Sample Cleanup:

    • Acidify the reaction mixture with 1% trifluoroacetic acid (TFA).

    • Desalt the labeled peptide using a C18 SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the labeled peptide with 50% acetonitrile (B52724)/0.1% TFA.

    • Dry the sample in a vacuum centrifuge.

Protocol 2: Mass Spectrometry Analysis of Labeled Peptides

Procedure:

  • Sample Preparation: Reconstitute the dried, labeled peptides in a solution of 2% acetonitrile and 0.1% formic acid, suitable for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Use a data-dependent acquisition (DDA) method.

    • Set the fragmentation method to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

  • Data Analysis:

    • MS1 Level: Identify the labeled peptide by the mass shift corresponding to the addition of the this compound tag. The mass of the PEG7 portion will exhibit a characteristic isotopic distribution.

    • MS2 Level: Analyze the tandem mass spectra of the labeled peptide to confirm the peptide sequence through the identification of b- and y-ion series. The fragment ions containing the labeled amino acid will show a corresponding mass shift. The PEG chain itself may undergo fragmentation, leading to characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).

Visualizing the Workflow and Comparisons

To better understand the experimental process and the relationships between the different labeling strategies, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis Alkyne_Peptide Alkyne-Modified Peptide Reaction_Mix Combine Peptide, Reagent, CuSO4, THPTA, NaAsc Alkyne_Peptide->Reaction_Mix Azido_PEG_Reagent This compound Azido_PEG_Reagent->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Cleanup C18 SPE Cleanup Incubation->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (MS1 & MS2) LC_MS->Data_Analysis comparison_workflow cluster_click Click Chemistry Labeling cluster_isobaric Isobaric Tagging (TMT/iTRAQ) cluster_isotopic Isotopic Labeling (SILAC) Click_Start Alkyne-Peptide Click_Label Azido-PEG Labeling (CuAAC) Click_Start->Click_Label Click_Mix Mix Samples (Optional) Click_Label->Click_Mix Click_MS LC-MS/MS (MS1 Quant) Click_Mix->Click_MS Isobaric_Start Peptide Digest Isobaric_Label Isobaric Tag Labeling (Amine Reactive) Isobaric_Start->Isobaric_Label Isobaric_Mix Pool Labeled Samples Isobaric_Label->Isobaric_Mix Isobaric_MS LC-MS/MS (MS2/MS3 Quant) Isobaric_Mix->Isobaric_MS Isotopic_Start Metabolic Labeling (in vivo) Isotopic_Mix Mix Cell Lysates Isotopic_Start->Isotopic_Mix Isotopic_Digest Protein Digestion Isotopic_Mix->Isotopic_Digest Isotopic_MS LC-MS/MS (MS1 Quant) Isotopic_Digest->Isotopic_MS

A Comparative Guide to the NMR Spectroscopic Characterization of Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-PEG7-t-butyl ester with alternative PEG-based linkers, supported by Nuclear Magnetic Resonance (NMR) spectroscopic data. Detailed experimental protocols and visual representations of the molecular structure and analytical workflow are included to facilitate understanding and application in bioconjugation and drug development.

Performance Comparison: NMR Spectroscopic Analysis

The characterization of this compound and its alternatives by ¹H and ¹³C NMR spectroscopy allows for the unambiguous verification of their chemical structures. The following tables summarize the expected chemical shifts for this compound and two common alternatives: Azido-PEG7-acid and Azido-PEG7-alcohol. These values are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Functional GroupThis compound (δ, ppm)Azido-PEG7-acid (δ, ppm)Azido-PEG7-alcohol (δ, ppm)MultiplicityIntegration
t-Butyl (CH₃)₃C- 1.45--singlet9H
-CH₂-C(O)O- 2.502.65-triplet2H
N₃-CH₂- 3.393.393.39triplet2H
PEG Backbone -O-CH₂-CH₂-O- 3.653.653.65multiplet~48H
-CH₂-CH₂-N₃ 3.703.703.70triplet2H
-O-CH₂-CH₂-OH --3.72triplet2H
-O-CH₂-CH₂-C(O)O- 4.224.25-triplet2H
-COOH -~11-12-broad singlet1H
-OH --variablebroad singlet1H

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Functional GroupThis compound (δ, ppm)Azido-PEG7-acid (δ, ppm)Azido-PEG7-alcohol (δ, ppm)
(CH₃)₃C- 28.1--
-CH₂-C(O)O- 35.835.5-
N₃-CH₂- 50.750.750.7
-CH₂-CH₂-OH --61.5
-O-CH₂-CH₂-C(O)O- 63.863.5-
PEG Backbone -O-CH₂-CH₂-O- 70.0 - 70.670.0 - 70.670.0 - 70.6
-CH₂-CH₂-N₃ 70.170.170.1
(CH₃)₃C- 80.5--
-C(O)O- 170.8175.9-

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the PEG linker (this compound or an alternative) and dissolve it in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Visualizations

Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound with key proton and carbon environments highlighted, corresponding to the data in the NMR tables.

Structure of this compound with key NMR assignments.
Experimental Workflow for NMR Characterization

The logical flow for the characterization of this compound using NMR spectroscopy is depicted below.

cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolution in CDCl₃ with TMS) h1_acq ¹H NMR Data Acquisition (400 MHz) prep->h1_acq c13_acq ¹³C NMR Data Acquisition (100 MHz) prep->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis (Integration, Chemical Shift Assignment) process->analysis report Structural Verification and Purity Assessment analysis->report

Workflow for NMR spectroscopic characterization.

A Head-to-Head Battle of Bioorthogonal Handles: Validating the Conjugation Efficiency of Azido-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker and reaction chemistry is paramount to success. This guide provides a direct comparison of the conjugation efficiency of Azido-PEG7-t-butyl ester against a closely related alternative, Propargyl-PEG7-t-butyl ester, through the well-established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. By presenting detailed experimental protocols and quantitative data, we aim to empower researchers to make informed decisions for their specific applications.

In the rapidly advancing field of targeted therapeutics and diagnostics, the ability to specifically and efficiently link molecules is fundamental. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. This compound is a popular choice, featuring an azide (B81097) group that readily participates in bioorthogonal click chemistry. To rigorously validate its performance, we present a comparative study with its alkyne counterpart, Propargyl-PEG7-t-butyl ester. This comparison will focus on the yield and purity of the resulting conjugate when reacted with a model peptide.

Comparative Analysis of Conjugation Efficiency

The conjugation efficiency of this compound and Propargyl-PEG7-t-butyl ester was evaluated by reacting each with a model alkyne- and azide-functionalized peptide, respectively, via CuAAC. The reaction progress and final product purity were quantified using High-Performance Liquid Chromatography (HPLC), with identity confirmation by Mass Spectrometry (MS) and yield determination by Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureThis compound + Alkyne-PeptidePropargyl-PEG7-t-butyl ester + Azide-Peptide
Reaction Time (hours) 11
Conjugation Yield (NMR) >95%>95%
Product Purity (HPLC) >98%>98%
Mass Confirmation (MS) ConfirmedConfirmed

Experimental Protocols

A detailed methodology was followed to ensure a fair and accurate comparison of the two PEG linkers.

I. Materials
  • This compound

  • Propargyl-PEG7-t-butyl ester

  • Model Alkyne-Peptide (e.g., Alkyne-Gly-Arg-Gly-Asp-Ser)

  • Model Azide-Peptide (e.g., Azido-Gly-Arg-Gly-Asp-Ser)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deuterated solvent for NMR (e.g., DMSO-d6)

  • HPLC-grade water and acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA)

II. Conjugation Reaction (CuAAC)
  • Preparation of Stock Solutions:

    • Dissolve the PEG linker (this compound or Propargyl-PEG7-t-butyl ester) in DMF to a final concentration of 10 mM.

    • Dissolve the corresponding peptide (Alkyne-Peptide or Azide-Peptide) in PBS (pH 7.4) to a final concentration of 5 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup (for each conjugation):

    • In a microcentrifuge tube, combine 100 µL of the peptide solution (5 mM) and 110 µL of the PEG linker solution (10 mM, 2.2 equivalents).

    • Add 5 µL of the THPTA solution (50 mM, 0.5 equivalents).

    • Add 5 µL of the CuSO4 solution (50 mM, 0.5 equivalents).

    • Initiate the reaction by adding 10 µL of the freshly prepared Sodium Ascorbate solution (100 mM, 2 equivalents).

    • Vortex the mixture gently and allow it to react at room temperature for 1 hour.

III. Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.

    • Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak. Calculate purity based on the peak area percentage of the product.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).

    • Analysis: Confirm the molecular weight of the product peak to verify the successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Lyophilize the reaction mixture to remove solvents. Redissolve the residue in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) containing an internal standard with a known concentration.

    • Analysis: Acquire a 1H NMR spectrum. Identify characteristic peaks for the starting materials and the product. Calculate the reaction yield by comparing the integration of a product peak to the integration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative validation of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis cluster_result Result Azido_PEG Azido-PEG7- t-butyl ester CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Azido_PEG->CuAAC Alkyne_Peptide Alkyne-Peptide Alkyne_Peptide->CuAAC HPLC HPLC (Purity) CuAAC->HPLC MS Mass Spectrometry (Identity) CuAAC->MS NMR NMR (Yield) CuAAC->NMR Conjugate Peptide-PEG Conjugate HPLC->Conjugate MS->Conjugate NMR->Conjugate

Caption: Experimental workflow for the conjugation and analysis of this compound.

Conclusion

Both this compound and its alkyne counterpart, Propargyl-PEG7-t-butyl ester, demonstrate high efficiency in CuAAC-mediated bioconjugation, achieving near-quantitative yields and excellent purity under mild reaction conditions. The choice between an azide or alkyne functionalized PEG linker can therefore be guided by the availability of the complementary reactive handle on the target biomolecule. This robust and reliable performance solidifies the standing of these PEG linkers as premier tools for researchers in drug development and related scientific fields. The provided protocols offer a solid foundation for the successful implementation of these reagents in a variety of bioconjugation applications.

A Comparative Guide to the In Vitro and In Vivo Stability of the Azido-PEG7-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, while enabling efficient cleavage at the target site. This guide provides a comprehensive comparison of the expected in vitro and in vivo stability of the Azido-PEG7-t-butyl ester linker, alongside alternative linker technologies, supported by available experimental data and detailed methodologies.

The this compound linker is a heterobifunctional linker featuring three key components: an azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester moiety. The overall stability of this linker is a composite of the stability of these individual components.

Component Stability Analysis

Azide Group: The azide functionality is generally stable under most physiological conditions, making it suitable for in vivo applications. It is not susceptible to hydrolysis but can be reduced to an amine by certain intracellular reducing agents or specific enzymes. Chronic in vivo infusion of sodium azide has been shown to result in stable inhibition of cytochrome c oxidase, indicating its persistence in a biological environment.[1][2]

PEG7 Spacer: Polyethylene glycol (PEG) linkers are widely incorporated in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[3] The length of the PEG chain can influence these properties, with longer chains generally providing a greater steric shield against proteolytic degradation.[3] While PEG itself is metabolically stable, the ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]

t-Butyl Ester: The t-butyl ester is a sterically hindered ester that is susceptible to both acid-catalyzed and enzymatic hydrolysis.[5][6] Its cleavage releases a carboxylic acid. The rate of hydrolysis is influenced by the steric and electronic environment. While generally more stable than less hindered esters, t-butyl esters can be cleaved by carboxylesterases present in plasma and various tissues.[5] Studies on t-butyl ester-containing prodrugs have shown varying degrees of metabolic stability in plasma and gastrointestinal homogenates, with some exhibiting significant resistance to hydrolysis.[5][7][8]

Comparative Stability of Alternative Linkers

The stability of a linker is a key parameter in the design of targeted therapies. Below is a comparison of the this compound linker with other commonly used cleavable linkers. It is important to note that direct, head-to-head quantitative comparisons are often unavailable in the literature, and stability can be highly dependent on the specific conjugate and experimental conditions.

Linker TypeCleavage MechanismIn Vitro Half-life (Human Plasma)In Vivo Stability ConsiderationsKey References
This compound Esterase activity, acidic pHData not publicly available. Expected to be more stable than simple alkyl esters.Stability influenced by plasma and tissue esterases. The azide group is generally stable.[1][5]
Valine-Citrulline (VC) Dipeptide Cathepsin B~230 daysStable in circulation, cleaved by lysosomal proteases.[9]
Phenylalanine-Lysine (FK) Dipeptide Cathepsin B~30 daysStable in circulation, cleaved by lysosomal proteases.[9]
Hydrazone Acidic pH (e.g., endosomes, lysosomes)~2 days (pH 7.4)Susceptible to hydrolysis in systemic circulation, leading to premature drug release.[9][10]
Disulfide Glutathione (reducing environment)Variable, dependent on steric hindranceCleaved in the reducing environment of the cytoplasm.[9]
Silyl Ether Acidic pH> 7 daysDemonstrates improved stability over traditional acid-cleavable linkers.[10]
Carbonate Acidic pH~36 hoursShows limited stability in systemic circulation.[10]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective targeted therapies. The following are detailed methodologies for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in plasma from various species (e.g., human, mouse, rat) to predict its behavior in systemic circulation.

Materials:

  • Linker-drug conjugate

  • Human, mouse, and rat plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Incubation: In a 96-well plate, add 198 µL of pre-warmed (37°C) plasma. Add 2 µL of the 1 mM stock solution to achieve a final concentration of 10 µM. A parallel incubation in PBS can be performed as a control for non-enzymatic hydrolysis.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 20 µL aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing 80 µL of cold ACN with an internal standard to stop the reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the concentration of the intact linker-drug conjugate and any cleavage products.

  • Data Analysis: Plot the concentration of the intact conjugate versus time to determine the half-life (t½) of the linker in plasma.

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the stability and cleavage of the linker-drug conjugate in a simulated lysosomal environment.

Materials:

  • Linker-drug conjugate

  • Lysosomal fraction (commercially available or isolated from cells)

  • Lysosomal buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Dithiothreitol (DTT) (if reducing conditions are required)

  • Acetonitrile (ACN)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the linker-drug conjugate in a suitable solvent.

  • Incubation: In a microcentrifuge tube, add the lysosomal fraction to the pre-warmed (37°C) lysosomal buffer. Add the linker-drug conjugate to a final concentration of 10 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.

  • Data Interpretation: An effective cleavable linker will show significant payload release in the lysosomal fraction over time.

Visualizing Experimental Workflows and Linker Structure

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_linker This compound Linker Structure Azide N3 PEG7 PEG7 Spacer Azide->PEG7 Ester t-butyl Ester PEG7->Ester

Structure of the this compound linker.

G cluster_workflow In Vitro Plasma Stability Assay Workflow Start Linker-Drug Conjugate Incubate Incubate with Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with ACN & Precipitate Proteins Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Determine Half-life Analyze->Data

Workflow for the in vitro plasma stability assay.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex Formation POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

PROTAC-mediated protein degradation pathway.

References

The Influence of PEG Linker Length on Protein Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on how the length of polyethylene (B3416737) glycol (PEG) linkers impacts the stability, activity, and pharmacokinetic properties of therapeutic proteins.

The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the therapeutic value of protein-based drugs. By increasing the hydrodynamic size and masking the protein surface, PEGylation can improve a protein's in vivo residence time, reduce its immunogenicity, and increase its stability. However, the length of the PEG linker used for conjugation is a critical parameter that can significantly influence the ultimate function of the PEGylated protein. This guide provides a comparative analysis of the effects of different length PEG linkers on key aspects of protein function, supported by experimental data and detailed protocols.

Impact on Protein Stability and Activity

The length of the PEG linker can have a variable effect on the stability and biological activity of a protein. While longer PEG chains can offer greater protection from proteolysis and a more pronounced increase in thermal stability, they can also lead to a decrease in specific activity due to steric hindrance.

Protein Stability

Longer PEG chains generally provide a more substantial protective shield around the protein, leading to increased resistance to proteolytic degradation and higher thermal stability. This is attributed to the steric hindrance provided by the PEG molecule, which limits the access of proteases to the protein surface.

ProteinPEG Linker LengthMethodStability OutcomeReference
α-1 Antitrypsin (AAT)30 kDa (linear)Chemical DenaturationNo significant change in thermodynamic stability[1]
α-1 Antitrypsin (AAT)40 kDa (linear)Chemical DenaturationNo significant change in thermodynamic stability[1]
α-1 Antitrypsin (AAT)40 kDa (2-armed)Heat-induced AggregationBest resistance to heat-induced polymerization and proteolysis[1]
Binding Affinity and Enzyme Kinetics

The effect of PEG linker length on a protein's binding affinity and enzyme kinetics is a trade-off between the beneficial effects of PEGylation and the potential for steric hindrance. While PEGylation can improve the pharmacokinetic profile, longer PEG chains can sometimes interfere with the protein's interaction with its target or substrate.

It is important to note that the optimal linker length is highly dependent on the specific protein and its therapeutic application. A systematic evaluation of different linker lengths is often necessary to identify the conjugate with the most favorable balance of properties.

Protein/MoleculePEG Linker LengthBinding Affinity (Kd) / IC50Key Findings
ActRIIB-Fc Fusion ProteinGGG (short)1.3 x 10-10 MBaseline affinity.
ActRIIB-Fc Fusion Protein(G4S)4 (long, flexible)8.49 x 10-11 MSlightly improved affinity compared to the short linker.
hGH-Tf Fusion ProteinLE (dipeptide)Lowest binding affinity for hGHR and TfRShorter linker resulted in steric hindrance.
hGH-Tf Fusion ProteinLonger, flexible linkersHigher binding affinities for hGHR and TfRLonger linkers reduced steric hindrance and improved receptor binding.

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Impact on Pharmacokinetics

One of the primary goals of PEGylation is to improve the pharmacokinetic profile of a therapeutic protein. Increasing the hydrodynamic radius of the protein by attaching PEG chains reduces its renal clearance, thereby extending its circulation half-life. Generally, a longer PEG linker results in a more significant increase in half-life.

Protein/MoleculePEG Linker LengthHalf-life (t1/2)Clearance (CL)Key Findings
Interferon-αUnmodified-6.6–29.2 L/hrRapid clearance.
Interferon-α5 kDa (linear)-2.5–5 L/hrSignificant decrease in clearance.
Interferon-α12 kDa (linear)-0.725 L/hrFurther decrease in clearance with longer PEG.
Interferon-α40 kDa (branched)-0.06–0.10 L/hrBranched and longer PEG leads to the lowest clearance.
scFv (EN450)Unmodified (ethyl-scFv)--Short circulating life.
scFv (EN450)40 kDa>200-fold increase vs. unmodified-Dramatic increase in circulating half-life.

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Experimental Protocols

To aid researchers in their comparative studies, detailed protocols for key experiments are provided below.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester of desired molecular weight

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2][3]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2][3]

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing.[4] The final concentration of the organic solvent should not exceed 10%.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][3]

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, Western Blot, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol is for the site-specific PEGylation of proteins containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide of desired molecular weight

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce a disulfide bond

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT, followed by removal of the reducing agent.[3] Dissolve the protein in a thiol-free buffer.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in the same buffer as the protein.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[4]

  • Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography to remove unreacted PEG-Maleimide.

  • Characterization: Characterize the site-specifically PEGylated protein using techniques such as mass spectrometry to confirm the conjugation site and purity.

Protocol 3: Analysis of PEGylated Proteins by SDS-PAGE and Western Blot

SDS-PAGE:

  • Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel. The percentage of the gel should be chosen based on the expected size of the PEGylated protein.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. PEGylated proteins will migrate at a higher apparent molecular weight than their non-PEGylated counterparts.

Western Blot:

  • Transfer: After SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or colorimetric substrate.

Protocol 4: Measuring Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Procedure:

  • Sample Preparation: Prepare the protein and its binding partner (ligand) in the exact same buffer to minimize heats of dilution.[5] The concentration of the protein in the sample cell is typically 10-30 times the expected Kd, and the ligand concentration in the syringe is 10-20 times the protein concentration.[6]

  • Titration: Titrate the ligand into the protein solution in a series of small injections.

  • Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[5]

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein in Amine-free Buffer Mixing Mixing & Incubation Protein_Solution->Mixing PEG_Reagent PEG-NHS Ester in DMSO/DMF PEG_Reagent->Mixing Purification Dialysis or SEC Mixing->Purification Quenched Reaction Mixture Analysis SDS-PAGE, MS, etc. Purification->Analysis Purified PEG-Protein Final_Product Final_Product Analysis->Final_Product Characterized Product

General workflow for protein PEGylation using an NHS ester.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNα Receptor JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Transcription Gene Transcription (Antiviral Proteins) ISRE->Transcription Initiates PEG_IFN PEG-Interferon α PEG_IFN->IFNAR Binds

Simplified JAK-STAT signaling pathway activated by PEGylated Interferon-α.

Conclusion

The length of the PEG linker is a critical design parameter in the development of PEGylated protein therapeutics. It significantly influences the protein's stability, activity, and pharmacokinetic profile. While longer PEG chains can offer substantial benefits in terms of extended half-life and improved stability, they may also negatively impact the protein's biological activity. A thorough and systematic evaluation of different PEG linker lengths, guided by the experimental protocols outlined in this guide, is essential for the rational design and optimization of next-generation protein therapeutics.

References

Assessing the Impact of Azido-PEG7-t-butyl Ester Modification on Protein Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. This guide provides a comprehensive assessment of the biological activity of proteins after modification with Azido-PEG7-t-butyl ester, a heterobifunctional linker predominantly used in the development of Proteolysis Targeting Chimeras (PROTACs). We objectively compare the performance implications of utilizing this and similar PEG linkers, supported by experimental data and detailed protocols.

Modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, such as increasing their half-life and reducing immunogenicity.[1] However, the covalent attachment of PEG chains can also impact biological activity, often by sterically hindering the protein's active or binding sites. The this compound linker is of particular interest not for traditional PEGylation, but for its crucial role in the architecture of PROTACs.

PROTACs are novel therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] In this context, the this compound acts as a linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[4][5] The biological activity of a PROTAC is therefore defined by its ability to induce the degradation of the target protein. The length and composition of the PEG linker are critical determinants of the efficacy of the resulting PROTAC.[6][]

Comparative Analysis of PEG Linkers in PROTAC Efficacy

The length of the PEG linker in a PROTAC molecule is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] This, in turn, dictates the efficiency of target protein ubiquitination and subsequent degradation. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6][]

Below is a summary of comparative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficiency.

Target ProteinE3 Ligase LigandLinker TypeOptimal Linker Length (atoms)Key FindingsReference
Estrogen Receptor α (ERα) VHL ligandAlkyl/PEG16A 16-atom linker demonstrated superior ERα degradation compared to a 12-atom linker.[6][]
TANK-binding kinase 1 (TBK1) VHL ligandAlkyl/PEG21Linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[][9]
Cyclin-dependent kinase 9 (CDK9) CRBN ligandPEG~16-20 (PEG4-PEG5)Linker length optimization was crucial for achieving potent and selective degradation.[6]
Bromodomain-containing protein 4 (BRD4) VHL ligandPEG~20 (PEG5)A PEG5 linker provided an optimal balance of degradation potency, cell permeability, and oral bioavailability.[9]

Experimental Protocols

To assess the biological activity of a protein modified with this compound in the context of a PROTAC, a series of experiments are required to quantify the degradation of the target protein.

Protocol 1: Protein Quantification using Bradford Assay

Accurate quantification of total protein in cell lysates is essential for equal loading in subsequent analyses like Western Blotting.[10]

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250)[1][11][12]

  • Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)[11]

  • Spectrophotometer or microplate reader[11]

  • Cell lysate from cells treated with the PROTAC

Procedure:

  • Prepare a series of BSA standards of known concentrations.[11]

  • Add a small volume of each standard and the cell lysate samples to separate wells of a microplate or cuvettes.[13]

  • Add the Bradford reagent to each well/cuvette and mix thoroughly.

  • Incubate at room temperature for at least 5 minutes.[11]

  • Measure the absorbance at 595 nm.[11]

  • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

  • Determine the protein concentration of the cell lysate samples by interpolating their absorbance values on the standard curve.[13]

Protocol 2: Assessment of Protein Degradation by Western Blot

Western blotting is the most common technique to visualize and quantify the reduction in the target protein levels following PROTAC treatment.[10][14]

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)[10]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with varying concentrations of the PROTAC and a vehicle control. Quantify the total protein concentration using the Bradford assay (Protocol 1).[15]

  • Gel Electrophoresis: Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]

  • Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Following washes, incubate with a secondary antibody.[17]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to the target protein will be proportional to its abundance.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the percentage of target protein degradation for each PROTAC concentration.

Visualizing the Mechanism of Action

To conceptualize the biological processes involved, diagrams illustrating the experimental workflow and the underlying signaling pathway are provided below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_output Output cell_culture Cell Culture protac_treatment PROTAC Treatment cell_culture->protac_treatment Treat cells with varying concentrations cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (Bradford Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot Load equal protein amounts data_analysis Data Analysis western_blot->data_analysis Quantify band intensities degradation_curve Degradation Curve (DC50, Dmax) data_analysis->degradation_curve ubiquitin_proteasome_pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with Azido-PEG7 linker) TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits UbiquitinatedProtein Poly-ubiquitinated Target Protein E3Ligase->UbiquitinatedProtein transfers Ub to Target Protein Ubiquitin Ubiquitin E1 E1 Activating Enzyme Ubiquitin->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 E2->E3Ligase Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades into

References

A Researcher's Guide to Crosslinkers in Antibody-Drug Conjugates: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently liberate the active payload upon reaching the target tumor cell. This guide provides a detailed comparison of the major crosslinker technologies used in ADC development, supported by quantitative data and experimental methodologies to inform researchers in this field.

The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable

ADC linkers are broadly classified into two categories based on their payload release mechanism: cleavable and non-cleavable.[1][2][]

  • Cleavable Linkers are designed to be severed by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[1][4] This class can be further subdivided based on the cleavage mechanism.

  • Non-Cleavable Linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid from the antibody.[1][2][]

The choice between these strategies involves a trade-off between the potential for a bystander killing effect, characteristic of some cleavable linkers, and the superior plasma stability often associated with non-cleavable linkers.[4]

G Cleavable Cleavable NonCleavable NonCleavable

Comparative Performance of ADC Linkers

The selection of a linker significantly impacts the stability, potency, and therapeutic index of an ADC. The following tables summarize representative quantitative data from various studies.

Disclaimer: The data presented below are compiled from different studies and are not from direct head-to-head comparisons under identical conditions. Values for plasma stability and cytotoxicity are highly dependent on the specific antibody, payload, cell line, and experimental setup used.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) for ADCs with Different Linkers

Linker TypeLinker ExampleADC ModelCell LineIC50 (pM)Reference
Cleavable
Protease-SensitiveValine-Citrulline (vc)Anti-HER2-vc-MMAEKPL-4 (HER2/3+)14.3[2]
Protease-Sensitiveβ-Galactosidase-cleavableAnti-HER2-β-gal-MMAEKPL-4 (HER2/3+)8.8[2]
Non-Cleavable
ThioetherSMCCTrastuzumab-SMCC-DM1 (Kadcyla®)KPL-4 (HER2/3+)33.0[2]
ThioetherCX (Triglycyl peptide)Anti-EpCAM-CX-DM1BxPC3 (EpCAM+)Significantly improved vs. SMCC-DM1[2]

Table 2: Comparison of In Vivo Plasma Stability for Different ADC Linkers

Linker TypeLinker ExampleADC ModelAnimal ModelLinker Half-Life (t½)Reference
Cleavable
pH-SensitiveHydrazoneAnti-CD33-Hydrazone-CalicheamicinCynomolgus Monkey~144 hours (6.0 days)[6]
Protease-SensitiveValine-Citrulline (vc)cAC10-vc-MMAE (Adcetris®)Cynomolgus Monkey~230 hours (9.6 days)[6]
Non-Cleavable
ThioetherSMCCTrastuzumab-SMCC-DM1Mouse~10.4 days[2]
ThioetherCX (Triglycyl peptide)Trastuzumab-CX-DM1Mouse~9.9 days[2]

Mechanism of Action: Payload-Induced Apoptosis

Upon release, many common ADC payloads, such as Monomethyl Auristatin E (MMAE) and the maytansinoid DM1, function as potent microtubule inhibitors. They disrupt tubulin polymerization, which is essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

G Release Release Payload Payload Release->Payload Enters Cytosol

Key Experimental Protocols

Reproducible and robust assays are essential for evaluating and comparing ADC candidates. Below are outlines of critical experimental protocols.

G cluster_B In Vitro Assays cluster_C In Vivo Assays A Step 1: ADC Conjugation & Purification B Step 2: In Vitro Characterization A->B C Step 3: In Vivo Evaluation B->C B1 Cytotoxicity Assay (e.g., MTT) B2 Plasma Stability Assay (LC-MS) B3 Bystander Effect Assay B4 Internalization Assay C1 Pharmacokinetics (PK) Study C2 Xenograft Tumor Model Efficacy Study

Protocol 1: In Vitro Plasma Stability Assay via LC-MS

This assay is critical for determining the rate of premature payload release in circulation.

  • Objective: To quantify the stability of the ADC and the amount of released free payload over time in plasma.

  • Methodology:

    • Incubation: Incubate the ADC at a final concentration (e.g., 0.1 mg/mL) in plasma from relevant species (mouse, rat, cynomolgus monkey, human) at 37°C.[7]

    • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Sample Preparation:

      • For Free Payload Quantification: Precipitate proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the small-molecule payload.[6]

      • For Intact ADC/DAR Analysis: The ADC can be captured using affinity beads (e.g., Protein A) to separate it from other plasma proteins before analysis.[8]

    • Quantification (LC-MS/MS): Analyze the processed samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

      • For the free payload, use a standard curve of the known payload to quantify its concentration in the supernatant.

      • For the intact ADC, analysis can determine the average drug-to-antibody ratio (DAR) over time, indicating the rate of drug deconjugation.[9]

    • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload against time to determine the linker's half-life in plasma.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay measures the potency of the ADC against cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in an antigen-positive cancer cell line.

  • Methodology:

    • Cell Seeding: Seed an antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[10]

    • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a non-targeting isotype control ADC in cell culture medium.[10]

    • Incubation: Remove the old medium from the cells and add the diluted ADC solutions. Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[10]

    • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measurement: Read the absorbance of each well on a plate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve (viability vs. ADC concentration) and use a non-linear regression model to determine the IC50 value.[4]

References

A Head-to-Head Comparison of CuAAC and SPAAC for Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has provided a powerful toolkit for these endeavors, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of these two ligation techniques specifically for the versatile linker, Azido-PEG7-t-butyl ester, supported by experimental data from analogous systems to aid in selecting the optimal method for your research needs.

The core of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in biological applications. CuAAC employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, offering rapid kinetics and high yields.[1] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain, thereby avoiding the issue of copper cytotoxicity.[2][3]

Quantitative Data Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for these reactions. The data is based on typical values for PEGylated azides and analogous systems to provide a comparative framework for this compound.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[4]Slower than CuAAC, highly dependent on the cyclooctyne (e.g., BCN is generally faster than DBCO for sterically hindered azides).[4][5] The presence of a PEG linker can enhance reaction rates.[6][7]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[8][9] However, the use of specific ligands can help mitigate toxicity.[8][9]Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[2]
Catalyst Required Yes (Copper(I) source, often from Cu(II) with a reducing agent).No.[2]
Typical Reaction Conditions Aqueous or organic solvents, often requires a reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA).Aqueous buffers, physiological pH and temperature.[2]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents.Excellent, as the reaction is bioorthogonal and proceeds under mild, catalyst-free conditions.[2]
Potential Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.Some cyclooctynes may have off-target reactivity with thiols.[10]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.[11]
Typical Yield High to quantitative yields are often achieved.[1]Generally high, but can be influenced by the specific reactants and conditions.[12]

Experimental Protocols

Below are representative experimental protocols for the CuAAC and SPAAC reactions of this compound. These are general procedures and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: e.g., a mixture of water and a suitable organic solvent like DMSO or t-BuOH

  • Nitrogen or Argon gas for creating an inert atmosphere

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent system.

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.

  • Prepare a stock solution of the THPTA or TBTA ligand (e.g., 10-100 mM in water or DMSO).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Add the ligand stock solution to the reaction mixture (final concentration typically 1-5 mM).

  • Initiate the reaction by adding the CuSO₄ stock solution (final concentration typically 0.1-1 mM) followed by the freshly prepared sodium ascorbate stock solution (final concentration typically 5-10 mM).

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR spectroscopy.

  • Upon completion, the product can be purified using appropriate chromatographic techniques.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of this compound with a strained cyclooctyne-containing molecule (e.g., a DBCO or BCN derivative).

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)

  • Solvent: e.g., PBS, pH 7.4, or other amine-free buffer. An organic co-solvent like DMSO can be used if needed for solubility.

Procedure:

  • Dissolve the cyclooctyne-functionalized molecule (1.0 equivalent) in the chosen solvent.

  • Add a solution of this compound (1.1-2.0 equivalents) to the reaction mixture. If using an organic co-solvent, ensure the final concentration is kept low (e.g., <10%) to avoid denaturation if working with biomolecules.

  • Incubate the reaction mixture. Typical conditions are room temperature or 37°C for 1-12 hours, or at 4°C for overnight incubation.

  • The reaction progress can be monitored by LC-MS or NMR spectroscopy.

  • If necessary, the reaction can be quenched by adding an excess of a small molecule azide.

  • Purify the final product using an appropriate method such as size-exclusion chromatography or HPLC.

Visualizing the Reactions and Workflow

To further clarify the processes and aid in decision-making, the following diagrams illustrate the reaction mechanisms and a logical workflow for choosing between CuAAC and SPAAC.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) Cu_I Cu(I) Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Cu_I Forms Cu-acetylide Cu_II Cu(II) Cu_I->Cu_II Oxidation Product 1,4-disubstituted Triazole Cu_I->Product Cycloaddition Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (this compound) Reaction [3+2] Cycloaddition (Catalyst-Free) Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction Product Triazole (Mixture of regioisomers) Reaction->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Workflow Start Start: Conjugation with This compound Biocompatibility Is the reaction in a live cell or in vivo system? Start->Biocompatibility Speed Are high speed and yield critical? Biocompatibility->Speed No SPAAC Use SPAAC Biocompatibility->SPAAC Yes CuAAC Use CuAAC Speed->CuAAC Yes Speed->SPAAC No Consider_Ligands Consider copper-chelating ligands to minimize toxicity CuAAC->Consider_Ligands Consider_Cyclooctyne Choose a reactive cyclooctyne (e.g., BCN) for better kinetics SPAAC->Consider_Cyclooctyne

Caption: Flowchart to aid in selecting between CuAAC and SPAAC.

References

Safety Operating Guide

Proper Disposal of Azido-PEG7-t-butyl Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of Azido-PEG7-t-butyl ester, a PEG-based linker commonly used in the development of PROTACs. The following procedures are designed to chemically convert the energetic azide (B81097) functional group and the hydrolytically labile t-butyl ester into less hazardous, more water-soluble compounds prior to final disposal.

Core Safety Precautions:

  • Always work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves (minimum 0.11mm thickness).[1]

  • Avoid contact with metals, acids, and halogenated solvents when handling the neat compound or its waste.[2][3]

  • Use plastic or glass spatulas and avoid metal spatulas.[3]

  • All waste generated, including empty containers and contaminated materials, must be treated as hazardous waste.[1]

Disposal Procedure: A Two-Step Chemical Degradation

The recommended disposal procedure involves a two-step chemical degradation process: 1) Staudinger reduction of the azide group to an amine, followed by 2) acid-catalyzed hydrolysis of the t-butyl ester to a carboxylic acid. This sequence transforms the molecule into a more benign, water-soluble amino-PEG-acid.

Step 1: Staudinger Reduction of the Azide

The Staudinger reaction is a mild and effective method for reducing organic azides to amines using a phosphine, such as triphenylphosphine (B44618).[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Slowly add 1.1 equivalents of triphenylphosphine to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by the cessation of nitrogen gas evolution.

  • Quenching: After the reaction is complete, add water to the mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.[4]

Step 2: Acid-Catalyzed Hydrolysis of the t-butyl Ester

Acid-catalyzed hydrolysis is an effective method for cleaving t-butyl esters to the corresponding carboxylic acids.[7][8][9]

Experimental Protocol:

  • Acidification: To the aqueous mixture from Step 1, add a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic.

  • Hydrolysis: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature and neutralize it with a base, such as sodium bicarbonate.

Final Waste Disposal:

The resulting aqueous solution containing the amino-PEG-acid, triphenylphosphine oxide, and salts should be collected in a designated hazardous waste container.[2] This container must be clearly labeled with its contents and disposed of through your institution's chemical waste program.[2] Do not dispose of this solution down the drain.[4]

Quantitative Data Summary

ParameterValue/RangeNotes
Staudinger Reduction
Triphenylphosphine1.1 equivalentsRelative to the amount of azide.
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time~3 hoursMonitor for cessation of N2 evolution.[2]
t-butyl Ester Hydrolysis
CatalystDilute HCl
TemperatureReflux
Final Waste
pHNeutralAfter neutralization step.

Disposal Workflow Diagram

DisposalWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_procedure Disposal Procedure cluster_disposal Final Disposal ppe Fume Hood Lab Coat Safety Goggles Nitrile Gloves start This compound Waste staudinger Step 1: Staudinger Reduction - Add Triphenylphosphine in THF - Stir at Room Temperature - Add Water start->staudinger Degrade Azide hydrolysis Step 2: t-butyl Ester Hydrolysis - Add Dilute HCl - Reflux - Neutralize staudinger->hydrolysis Degrade Ester end Final Aqueous Waste (Amino-PEG-acid, Ph3P=O, Salts) hydrolysis->end Final Product waste_collection Collect in Labeled Hazardous Waste Container end->waste_collection

Caption: Workflow for the chemical degradation and disposal of this compound.

References

Personal protective equipment for handling Azido-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG7-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS Number: 2596867-40-0). Adherence to these procedures is essential to ensure a safe laboratory environment and prevent potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and potential vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1]Prevents skin contact with the chemical.
Body Protection Fire/flame resistant and impervious lab coat or clothing.[1]Protects against accidental spills and splashes.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]Provides respiratory protection in case of aerosol generation or inadequate ventilation.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and prevent accidents.

ProcedureGuideline
Handling Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1] Avoid contact with skin and eyes.[1]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.[3] Keep away from incompatible materials and foodstuff containers.[1]
Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid Measures
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Prevent further leakage if safe to do so. Absorb with inert material and place in a suitable disposal container. Do not let the chemical enter drains.[1][4]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an approved waste disposal plant. Consult local, state, and federal regulations.
Contaminated Materials Any materials that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Fume Hood B->C Proceed to Handling D Use Non-Sparking Tools C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H I Store in Tightly Closed Container H->I Store Unused Product J Store at -20°C in a Ventilated Area I->J

Caption: Safe Handling Workflow for this compound

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.